molecular formula C11H14N2O3 B145052 4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid CAS No. 125867-31-4

4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid

Cat. No.: B145052
CAS No.: 125867-31-4
M. Wt: 222.24 g/mol
InChI Key: UHGXHDOYHCDENE-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid is a high-value, multi-functionalized pyridine derivative designed for advanced chemical synthesis and drug discovery research. This compound integrates a sterically hindered pivalamide (2,2-dimethylpropanamide) group with a carboxylic acid functionality on a pyridine ring, creating a versatile and privileged scaffold for developing novel bioactive molecules . Pyridine-carboxylic acid isomers are recognized as critical cores in medicinal chemistry, frequently appearing in FDA-approved pharmaceuticals and compounds under investigation for a wide spectrum of diseases, including cancer, tuberculosis, and viral infections . The presence of both the amide and carboxylic acid groups provides two distinct sites for further chemical modification, such as amide bond formation or esterification, allowing researchers to create diverse compound libraries . This molecule is particularly useful as a synthetic intermediate in constructing more complex structures that target enzymes, given the demonstrated role of pyridine-carboxylic acid derivatives as potent enzyme inhibitors with nanomolar activity . The electron-deficient nature of the pyridine ring facilitates π-π stacking and hydrogen-bonding interactions with biological targets, which can enhance binding affinity and selectivity in the resulting derivatives . As a building block, it is instrumental in the synthesis of potential protease inhibitors, kinase inhibitors, and other therapeutic agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGXHDOYHCDENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381523
Record name 4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125867-31-4
Record name 4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis Pathway

The most direct proposed synthesis of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid involves a two-step process starting from 4-aminopyridine-3-carboxylic acid. This approach protects the carboxylic acid functionality as an ester, followed by the amidation of the 4-amino group, and concluding with the hydrolysis of the ester to yield the target compound.

An alternative, though potentially more complex, route could involve the amidation of a 4-aminopyridine precursor with a different functional group at the 3-position (e.g., a methyl or cyano group), which would then be converted to the carboxylic acid in a subsequent step. Oxidation of a methyl group or hydrolysis of a nitrile are common methods for forming carboxylic acids on a pyridine ring.

Below is the detailed experimental protocol for the primary proposed pathway.

Experimental Protocol: Synthesis

Step 1: Esterification of 4-aminopyridine-3-carboxylic acid

  • Reaction Setup: To a solution of 4-aminopyridine-3-carboxylic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 4-aminopyridine-3-carboxylate.

Step 2: Amidation of methyl 4-aminopyridine-3-carboxylate

  • Reaction Setup: Dissolve the methyl 4-aminopyridine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (15 mL/g) under a nitrogen atmosphere. Add triethylamine (1.5 eq).

  • Reaction Conditions: Cool the mixture to 0 °C and add pivaloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain methyl 4-(2,2-dimethylpropanamido)pyridine-3-carboxylate.

Step 3: Hydrolysis of the methyl ester

  • Reaction Setup: Dissolve the methyl 4-(2,2-dimethylpropanamido)pyridine-3-carboxylate (1.0 eq) in a mixture of methanol and water (1:1).

  • Reaction Conditions: Add lithium hydroxide (2.0 eq) and stir the mixture at 60 °C for 4 hours.

  • Work-up and Purification: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution to pH 4-5 with 1M HCl. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the tert-butyl protons of the pivaloyl group, and the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid, the carbons of the pyridine ring, and the carbons of the tert-butyl group.

¹H NMR (Expected Chemical Shifts in DMSO-d₆) ¹³C NMR (Expected Chemical Shifts in DMSO-d₆)
Chemical Shift (ppm) Assignment
~13.0 (s, 1H)-COOH
~9.8 (s, 1H)-NH
~8.8 (s, 1H)Pyridine H-2
~8.4 (d, 1H)Pyridine H-6
~7.8 (d, 1H)Pyridine H-5
~1.2 (s, 9H)-C(CH₃)₃
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to gain insight into its fragmentation pattern.

Mass Spectrometry Data
Technique Electrospray Ionization (ESI)
Expected [M+H]⁺ 223.11
Expected [M-H]⁻ 221.09
Key Fragmentation Ions Loss of CO₂ (m/z 179), Loss of pivaloyl group (m/z 138)
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.[1][2]

Infrared (IR) Spectroscopy Data
Vibrational Frequency (cm⁻¹) Assignment
3300-2500 (broad)O-H stretch of carboxylic acid
~3200N-H stretch of amide
~1700C=O stretch of carboxylic acid
~1680C=O stretch of amide (Amide I band)
~1600, ~1470C=C and C=N stretching of pyridine ring
~1540N-H bend of amide (Amide II band)

Visualizations

Synthetic Workflow

Synthesis_Workflow A 4-Aminopyridine-3-carboxylic Acid B Methyl 4-aminopyridine-3-carboxylate A->B Esterification (MeOH, SOCl₂) C Methyl 4-(2,2-dimethylpropanamido)pyridine-3-carboxylate B->C Amidation (Pivaloyl Chloride, Et₃N) D This compound C->D Hydrolysis (LiOH, MeOH/H₂O)

Caption: Proposed synthetic pathway for the target molecule.

Characterization Logic

Characterization_Logic cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI) Synthesized_Product->MS IR IR Spectroscopy Synthesized_Product->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Logical workflow for the characterization of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Pivalamido)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-(pivalamido)nicotinic acid, a derivative of nicotinic acid (niacin). Due to the limited availability of direct experimental data for this specific compound, this document focuses on predicted values derived from its chemical structure, alongside established experimental protocols for their determination. Furthermore, potential biological activities and signaling pathways are discussed based on the known pharmacology of its parent compound, nicotinic acid. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Introduction

4-(Pivalamido)nicotinic acid is a derivative of nicotinic acid, which is also known as vitamin B3. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, most notably their lipid-lowering effects.[1][2][3] The introduction of a pivalamido group at the 4-position of the pyridine ring can be expected to significantly alter the physicochemical properties of the parent molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacological activity. Understanding these properties is a critical first step in the evaluation of this compound as a potential therapeutic agent.

Chemical Structure

The chemical structure of 4-(pivalamido)nicotinic acid is derived from nicotinic acid (pyridine-3-carboxylic acid) with a pivalamido group (tert-butylcarboxamido) attached to the 4-position of the pyridine ring.

Systematic Name: 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid

Inferred Structure:

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-(pivalamido)nicotinic acid, calculated using computational models. For comparative purposes, the experimentally determined properties of the parent compound, nicotinic acid, are also provided.

PropertyPredicted Value for 4-(Pivalamido)nicotinic AcidExperimental Value for Nicotinic Acid
Molecular Formula C₁₁H₁₄N₂O₃C₆H₅NO₂[2][4]
Molecular Weight 222.24 g/mol 123.11 g/mol [2][4]
Melting Point Prediction not readily available236-239 °C[4][5]
Boiling Point Prediction not readily availableSublimes
Water Solubility Predicted to be lower than nicotinic acid18 g/L at 20 °C[4]
logP (Octanol-Water Partition Coefficient) Predicted to be higher than nicotinic acid0.36[4]
pKa (Acid Dissociation Constant) Prediction not readily available4.85[4]

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for the experimental determination of key physicochemical properties. These are general protocols applicable to small organic molecules like 4-(pivalamido)nicotinic acid.

Melting Point Determination

Methodology: Capillary Melting Point Method

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

Solubility Determination

Methodology: Shake-Flask Method

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

  • The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

logP (Octanol-Water Partition Coefficient) Determination

Methodology: Shake-Flask Method

  • A known amount of the compound is dissolved in a mixture of n-octanol and water in a separatory funnel.

  • The funnel is shaken vigorously to allow for partitioning of the compound between the two phases and then left to stand for the phases to separate.

  • The concentration of the compound in both the n-octanol and water layers is measured using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa (Acid Dissociation Constant) Determination

Methodology: Potentiometric Titration

  • A solution of the compound with a known concentration is prepared in water or a suitable co-solvent.

  • A standardized solution of a strong acid or base is added incrementally to the solution of the compound.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of 4-(pivalamido)nicotinic acid is not currently available. However, based on its structural similarity to nicotinic acid, it may interact with similar biological targets. Nicotinic acid is known to exert its effects through various mechanisms, including the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[6]

Potential Signaling Pathway:

Activation of GPR109A by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA), resulting in the inhibition of hormone-sensitive lipase and a subsequent reduction in the release of free fatty acids from adipose tissue.[1] This is a key mechanism behind the lipid-lowering effects of nicotinic acid.

Below is a diagram illustrating this signaling pathway.

Caption: Hypothesized GPR109A signaling pathway for 4-(pivalamido)nicotinic acid.

Experimental Workflow

The following diagram outlines a general workflow for the initial physicochemical characterization of a novel compound like 4-(pivalamido)nicotinic acid.

Experimental_Workflow cluster_physchem Start Compound Synthesis and Purification Structure_Verification Structural Verification (NMR, MS) Start->Structure_Verification Purity_Assessment Purity Assessment (HPLC, Elemental Analysis) Structure_Verification->Purity_Assessment Physicochemical_Characterization Physicochemical Characterization Purity_Assessment->Physicochemical_Characterization Melting_Point Melting Point Physicochemical_Characterization->Melting_Point Solubility Solubility (Aqueous & Organic) Physicochemical_Characterization->Solubility LogP logP Determination Physicochemical_Characterization->LogP pKa pKa Determination Physicochemical_Characterization->pKa Data_Analysis Data Analysis and Reporting End Proceed to Biological Assays Data_Analysis->End

References

An In-depth Technical Guide on the Predicted NMR Spectral Data of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data in tabular format, a general experimental protocol for NMR data acquisition, and visualizations of the molecular structure and a typical NMR workflow.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Atom NumberPredicted Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
1~13.5Singlet (broad)1HCarboxylic Acid (-COOH)
2~10.0Singlet (broad)1HAmide (-NH)
3~9.1Singlet1HPyridine H-2
4~8.8Doublet1HPyridine H-6
5~8.3Doublet1HPyridine H-5
6~1.2Singlet9Htert-Butyl (-C(CH₃)₃)
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is summarized below. The chemical shifts (δ) are reported in parts per million (ppm).

Atom NumberPredicted Chemical Shift (δ) (ppm)Assignment
7~175Amide Carbonyl (C=O)
8~168Carboxylic Acid Carbonyl (C=O)
9~152Pyridine C-2
10~150Pyridine C-6
11~145Pyridine C-4
12~125Pyridine C-3
13~122Pyridine C-5
14~40tert-Butyl (quaternary C)
15~27tert-Butyl (-CH₃)

Experimental Protocols

The following describes a general methodology for the acquisition of ¹H and ¹³C NMR spectra. Please note that this is a standardized protocol and does not correspond to a specific experimental acquisition of the data for the title compound, which is unavailable.

Sample Preparation
  • Sample Weighing: Approximately 5-10 mg of the solid sample, this compound, is accurately weighed.

  • Dissolution: The weighed sample is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: The resulting solution is transferred into a 5 mm NMR tube.

  • Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrument: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • Software: TopSpin 3.x (or equivalent).

  • Temperature: 298 K.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1.0 seconds.

    • Acquisition Time: Approximately 4 seconds.

    • Spectral Width: -2 to 16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: Approximately 1-2 seconds.

    • Spectral Width: -10 to 220 ppm.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • Phasing and Baseline Correction: The transformed spectrum is manually phased and a baseline correction is applied.

  • Referencing: The ¹H spectrum is referenced to the residual DMSO solvent peak at 2.50 ppm. The ¹³C spectrum is referenced to the DMSO solvent peak at 39.52 ppm.

  • Peak Picking and Integration: Peaks are identified and the integration is performed for the ¹H spectrum.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the predicted NMR data tables.

Caption: Structure of this compound.

General NMR Workflow

The diagram below outlines the general workflow from sample preparation to final data analysis in NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Setup Experiment (Parameters, Shimming) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft correction Phase and Baseline Correction ft->correction reference Reference Spectrum correction->reference analysis Peak Picking, Integration, and Structure Elucidation reference->analysis

Caption: General workflow for NMR spectroscopy.

X-ray Crystal Structure of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic Acid: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the X-ray crystal structure of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid, also known as 4-(pivaloylamino)nicotinic acid, has revealed that the specific crystallographic data for this compound is not publicly available at this time.

Despite targeted searches for its crystallographic information file (CIF) and related structural data, no dedicated entry for this molecule could be located in open-access crystallographic databases or in the surveyed scientific literature. While X-ray crystal structures for related compounds, such as various pyridine-3-carboxylic acid (nicotinic acid) derivatives and other molecules containing the pivaloylamino group, have been determined and published, the specific structural details for this compound remain uncharacterized in the public domain.

For researchers, scientists, and drug development professionals interested in the solid-state properties of this compound, this indicates a gap in the current body of scientific knowledge. The determination of its crystal structure would provide valuable insights into its molecular conformation, intermolecular interactions (such as hydrogen bonding and packing), and overall solid-state architecture. This information is often crucial for understanding physicochemical properties like solubility, stability, and bioavailability, which are key considerations in pharmaceutical development.

Without the primary crystallographic data, it is not possible to provide a detailed technical guide with quantitative data tables, specific experimental protocols for its structure determination, or visualizations of its molecular arrangement as requested.

Further research, including the synthesis of single crystals of this compound and subsequent single-crystal X-ray diffraction analysis, would be required to elucidate its three-dimensional structure. Such a study would be a novel contribution to the field of structural chemistry and pharmaceutical sciences.

An In-depth Technical Guide on the Potential Biological Targets of 4-(Pivalamido)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the potential biological targets of 4-(pivalamido)nicotinic acid derivatives. Following a comprehensive review of scientific literature and patent databases, it is concluded that there is a notable absence of specific research detailing the biological activities and molecular targets of this particular class of compounds. While the broader family of nicotinic acid derivatives has been extensively studied, revealing a wide array of therapeutic applications and biological targets, the 4-(pivalamido) substituted scaffold remains largely unexplored in publicly accessible research.

This guide will, therefore, provide a detailed overview of the known biological targets of structurally related nicotinic acid derivatives. This information is intended to serve as a foundational resource for researchers interested in investigating the potential therapeutic applications of 4-(pivalamido)nicotinic acid derivatives, offering insights into plausible starting points for biological screening and target identification efforts. The key biological targets identified for various nicotinic acid derivatives include enzymes involved in inflammation and cancer, as well as receptors that modulate lipid metabolism.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a versatile class of compounds with a long history in medicine. Beyond its fundamental role as a vitamin, nicotinic acid at pharmacological doses is a well-established lipid-modifying agent. In recent decades, medicinal chemists have synthesized a vast number of nicotinic acid derivatives to improve its therapeutic properties, reduce side effects, and explore new pharmacological applications. These efforts have led to the discovery of compounds with anti-inflammatory, analgesic, antimicrobial, and anticancer activities.

The 4-(pivalamido)nicotinic acid scaffold represents a specific, yet understudied, modification of the core nicotinic acid structure. The introduction of the bulky and lipophilic pivalamido group at the 4-position of the pyridine ring can significantly alter the molecule's physicochemical properties, such as its solubility, membrane permeability, and metabolic stability. These changes, in turn, could influence its pharmacokinetic profile and interaction with biological targets.

Given the lack of direct research on 4-(pivalamido)nicotinic acid derivatives, this whitepaper will focus on the established biological targets of other nicotinic acid analogs, providing a framework for hypothesizing potential targets for this novel class of compounds.

Potential Biological Targets Based on Structurally Related Nicotinic Acid Derivatives

The biological activities of nicotinic acid derivatives are diverse, stemming from their ability to interact with a range of molecular targets. The following sections detail the key targets identified for various classes of nicotinic acid derivatives, which may serve as potential targets for 4-(pivalamido)nicotinic acid analogs.

Anti-inflammatory Targets

Numerous studies have reported the anti-inflammatory properties of nicotinic acid derivatives. These compounds often exert their effects by modulating the production of inflammatory mediators.

Key Targets:

  • Cyclooxygenase-2 (COX-2): Some nicotinic acid derivatives have been shown to inhibit COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]

  • Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Certain derivatives have demonstrated the ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2]

Signaling Pathway:

The anti-inflammatory effects of COX-2 inhibitors and cytokine suppressors are primarily mediated through the inhibition of inflammatory signaling pathways, such as the NF-κB pathway.

inflammatory_pathway LPS LPS/IFNγ TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation COX2 COX-2 Nucleus->COX2 transcription TNFa TNF-α Nucleus->TNFa transcription IL6 IL-6 Nucleus->IL6 transcription Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation TNFa->Inflammation IL6->Inflammation Prostaglandins->Inflammation Nicotinic_Acid_Derivative Nicotinic Acid Derivatives Nicotinic_Acid_Derivative->COX2 inhibition Nicotinic_Acid_Derivative->TNFa inhibition Nicotinic_Acid_Derivative->IL6 inhibition

Caption: Potential anti-inflammatory mechanism of nicotinic acid derivatives.

Anticancer Targets

Recent research has explored the potential of nicotinic acid derivatives as anticancer agents, with some compounds showing promising activity against various cancer cell lines.

Key Target:

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A novel nicotinic acid derivative has been identified as a selective inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3] The IC50 value for this inhibition was reported to be 0.068 μM.[3]

Signaling Pathway:

Inhibition of VEGFR-2 blocks downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.

anticancer_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Nicotinic_Acid_Derivative Nicotinic Acid Derivative (5c) Nicotinic_Acid_Derivative->VEGFR2 inhibition (IC50 = 0.068 μM)

Caption: VEGFR-2 signaling pathway and potential inhibition by a nicotinic acid derivative.

Antimicrobial and Antifungal Targets

The structural diversity of nicotinic acid derivatives has also led to the discovery of compounds with antimicrobial and antifungal properties.

Key Target:

  • Dihydrofolate Reductase (DHFR): Molecular docking studies of certain indolyl derivatives containing aminoguanidinium moieties, which can be considered structurally related to some nicotinic acid derivatives, suggest that they may target dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.

Experimental Workflow:

The evaluation of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compounds against a panel of pathogenic bacteria and fungi.

antimicrobial_workflow Synthesis Synthesis of Nicotinic Acid Derivatives Screening Antimicrobial Screening (MIC/MBC determination) Synthesis->Screening Active_Compounds Identification of Active Compounds Screening->Active_Compounds Target_ID Target Identification (e.g., DHFR assay) Active_Compounds->Target_ID Docking Molecular Docking Active_Compounds->Docking Lead_Optimization Lead Optimization Target_ID->Lead_Optimization Docking->Lead_Optimization

References

Exploratory Screening of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial exploratory screening of the biological activity of the novel compound, 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid. Lacking specific preliminary data on this molecule, this document leverages established methodologies for analogous pyridine carboxylic acid derivatives, which have demonstrated a wide range of pharmacological activities. This guide provides detailed protocols for a tiered screening approach, encompassing cytotoxicity, anti-inflammatory, and enzyme inhibition assays. Furthermore, it includes templates for data presentation and visualizations of experimental workflows and relevant signaling pathways to facilitate a structured and efficient preliminary investigation into the therapeutic potential of this compound.

Introduction

Pyridine carboxylic acids and their derivatives are a well-established class of heterocyclic compounds with significant therapeutic interest. Various analogs have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties[1][2]. The subject of this guide, this compound, is a novel compound within this class. Its structural features, including the pyridine-3-carboxylic acid core and the bulky pivaloyl amide substituent, suggest the potential for unique biological interactions.

This guide presents a systematic approach for the initial in vitro screening of this compound to identify and characterize its potential bioactivities. The proposed workflow is designed to be cost-effective and efficient, prioritizing assays that provide a broad overview of potential therapeutic applications before proceeding to more specific and complex investigations.

Proposed Exploratory Screening Workflow

A tiered approach is recommended for the initial bioactivity screening, starting with broad cytotoxicity assessments, followed by more specific functional assays based on the known activities of similar compounds.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Bioactivity Screening cluster_2 Tier 3: Mechanism of Action Studies A Compound Synthesis & Purity Analysis B General Cytotoxicity Screening (e.g., MTT Assay) A->B C Anti-inflammatory Assays (e.g., COX/LOX Inhibition) B->C D Anticancer Proliferation Assays (Panel of Cancer Cell Lines) B->D E Broad-Spectrum Enzyme Inhibition (e.g., Kinase Panel) B->E F Dose-Response & IC50 Determination D->F G Apoptosis vs. Necrosis Assays F->G H Specific Signaling Pathway Analysis G->H

Caption: Proposed workflow for the exploratory screening of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays proposed in the screening workflow. These protocols are based on established methods and may require optimization for the specific compound and cell lines used.

General Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., HEK293 for general cytotoxicity, or a panel of cancer cell lines like MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of a chromogenic substrate to a colored product. Inhibition of the enzyme results in a decrease in color development.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound and a known COX-2 inhibitor (e.g., celecoxib)

  • 96-well plate

  • Microplate reader

Procedure:

  • Add assay buffer, heme, and the COX-2 enzyme to each well of a 96-well plate.

  • Add the test compound at various concentrations.

  • Incubate for 10 minutes at room temperature.

  • Add the chromogenic substrate (TMPD).

  • Initiate the reaction by adding arachidonic acid.

  • Immediately read the absorbance at 590 nm kinetically for 5 minutes.

Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.

Enzyme Inhibition: Kinase Inhibition Assay

This is a general protocol for screening the inhibitory activity of the compound against a panel of kinases, which are crucial in many signaling pathways.[3]

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • A panel of recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • Test compound and a known kinase inhibitor (e.g., staurosporine)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Add the kinase, its specific substrate, and the test compound at various concentrations to the wells of a white 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the recommended time and temperature for the specific kinase.

  • Add the luminescent kinase assay reagent, which stops the kinase reaction and measures the remaining ATP.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 values for the kinases that are significantly inhibited.

Data Presentation

Quantitative data from the screening assays should be organized into clear and concise tables to allow for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (h)IC50 (µM) ± SD
HEK293MTT48> 100
MCF-7 (Breast Cancer)MTT4825.3 ± 2.1
A549 (Lung Cancer)MTT4842.8 ± 3.5
HeLa (Cervical Cancer)MTT4815.1 ± 1.8

Note: Data presented are hypothetical examples.

Table 2: In Vitro Anti-inflammatory and Enzyme Inhibition Activity

TargetAssay TypePositive ControlIC50 (µM) ± SD (Test Compound)IC50 (µM) ± SD (Positive Control)
COX-2Peroxidase ActivityCelecoxib12.5 ± 1.30.8 ± 0.1
5-LOXLipoxygenase ActivityZileuton> 502.1 ± 0.3
Kinase ALuminescenceStaurosporine5.2 ± 0.60.01 ± 0.002
Kinase BLuminescenceStaurosporine> 1000.02 ± 0.005

Note: Data presented are hypothetical examples.

Visualization of a Potential Signaling Pathway

Should the compound show significant activity against a particular kinase, further investigation into the corresponding signaling pathway would be warranted. The following is a representative diagram of a generic kinase-mediated signaling pathway that could be modulated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase C Kinase_B->Kinase_C Phosphorylates TF Transcription Factor Kinase_C->TF Activates Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase_A Gene Target Gene Expression TF->Gene Regulates

Caption: A generic kinase signaling pathway potentially inhibited by the test compound.

Conclusion

This technical guide provides a foundational framework for the exploratory bioactivity screening of this compound. By employing the outlined tiered workflow and detailed experimental protocols, researchers can systematically evaluate the cytotoxic, anti-inflammatory, and enzyme inhibitory potential of this novel compound. The structured approach to data presentation and visualization will aid in the clear interpretation of results and guide subsequent, more focused research efforts, ultimately accelerating the drug discovery and development process.

References

An In-depth Technical Guide to the Mechanism of Action of Substituted Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine carboxylic acids are a versatile class of heterocyclic compounds that form the backbone of numerous therapeutic agents. Their unique structural features, including the nitrogen atom in the pyridine ring and the reactive carboxylic acid group, allow for a wide range of interactions with biological targets. This guide provides a detailed exploration of the core mechanisms of action for various substituted pyridine carboxylic acids, complete with quantitative data, experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

Substituted pyridine carboxylic acids exert their pharmacological effects through several primary mechanisms, with enzyme inhibition being the most prominent. These molecules are adept at targeting the active sites of various enzymes, leading to the modulation of critical biological pathways. Other mechanisms include receptor antagonism and ion channel modulation.

Enzyme Inhibition

The ability of substituted pyridine carboxylic acids to inhibit enzymes is a cornerstone of their therapeutic utility. The pyridine ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, while the carboxylic acid group can act as a key anchoring point, often coordinating with metal ions within the enzyme's active site.[1]

A significant number of substituted pyridine carboxylic acid derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.[1] By blocking the activity of these enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Pyridine_Carboxylic_Acids Substituted Pyridine Carboxylic Acids Pyridine_Carboxylic_Acids->COX_Enzymes inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by substituted pyridine carboxylic acids.

Certain pyridine-2,4-dicarboxylic acid derivatives have been identified as potent inhibitors of histone demethylases (KDMs), particularly those belonging to the Jumonji C (JmjC) domain-containing family.[1] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression. By inhibiting KDMs, these compounds can alter the epigenetic landscape, leading to changes in the expression of genes involved in cell proliferation and survival, making them promising candidates for cancer therapy.

Signaling Pathway: KDM Inhibition

KDM_Inhibition Histones Methylated Histones KDMs Histone Demethylases (e.g., KDM5B, JMJD2E) Histones->KDMs substrate Demethylated_Histones Demethylated Histones KDMs->Demethylated_Histones demethylation Gene_Expression Altered Gene Expression Demethylated_Histones->Gene_Expression leads to Pyridine_Carboxylic_Acids Pyridine-2,4-dicarboxylic Acid Derivatives Pyridine_Carboxylic_Acids->KDMs inhibition Antimicrobial_Action Pyridine_Carboxylic_Acids Substituted Pyridine Carboxylic Acids Membrane_Disruption Membrane Disruption Pyridine_Carboxylic_Acids->Membrane_Disruption causes DNA_Polymerase_III DNA Polymerase III Pyridine_Carboxylic_Acids->DNA_Polymerase_III inhibits Bactericidal_Effect Bactericidal Effect Membrane_Disruption->Bactericidal_Effect DNA_Replication DNA Replication DNA_Polymerase_III->DNA_Replication DNA_Polymerase_III->Bactericidal_Effect inhibition leads to AlphaLISA_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compounds and Reagents Start->Prepare_Reagents Reaction_Setup Add Enzyme, Substrate, and Test Compound to Plate Prepare_Reagents->Reaction_Setup Incubation1 Incubate for Enzymatic Reaction Reaction_Setup->Incubation1 Stop_Reaction Stop Reaction and Add Acceptor Beads Incubation1->Stop_Reaction Incubation2 Incubate in Dark Stop_Reaction->Incubation2 Add_Donor Add Donor Beads Incubation2->Add_Donor Incubation3 Incubate in Dark Add_Donor->Incubation3 Read_Plate Read Plate on AlphaLISA Reader Incubation3->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

References

Technical Guide: Solubility and Stability Assessment of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Compound: 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid CAS Number: 1372908-72-9

Disclaimer: Publicly available experimental data on the solubility and stability of this compound is limited. This guide, therefore, provides a framework of standard, industry-accepted methodologies and protocols that researchers can employ to characterize this compound. The provided tables are templates for data presentation.

Introduction to Pre-formulation Assessment

The characterization of a new chemical entity's (NCE) physicochemical properties is a critical step in early-stage drug development. Solubility and stability are fundamental parameters that influence a compound's formulation, bioavailability, and shelf-life. This compound, a pyridine carboxylic acid derivative, possesses functional groups (a carboxylic acid and an amide) that suggest its solubility and stability will be pH-dependent. This guide outlines the essential experimental protocols to quantitatively determine these properties.

Aqueous Solubility Testing

Aqueous solubility is a key determinant of a drug's absorption and dissolution rate. Both thermodynamic and kinetic solubility are assessed to understand a compound's behavior in different environments.

Thermodynamic Solubility Protocol (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent system, representing the true saturation point.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels relevant to the physiological range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a known volume (e.g., 1 mL) of each buffer in separate glass vials. A magnetic stir bar should be included in each vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) to allow for equilibration. The system should be agitated for a minimum of 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant from each vial. Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Quantification: Determine the concentration against a standard calibration curve prepared with known concentrations of the compound.

Data Presentation: Thermodynamic Solubility

Quantitative results should be organized for clear comparison.

Solvent System (Buffer) pH Temperature (°C) Solubility (mg/mL) Solubility (µM)
Simulated Gastric Fluid (SGF)1.237Record ResultRecord Result
Acetate Buffer4.537Record ResultRecord Result
Phosphate Buffer6.837Record ResultRecord Result
Phosphate Buffered Saline (PBS)7.437Record ResultRecord Result
Deionized Water~7.025Record ResultRecord Result

Workflow for Thermodynamic Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess compound add_compound Add compound to buffers prep_compound->add_compound prep_buffer Prepare pH buffers prep_buffer->add_compound equilibrate Equilibrate (24-48h) at constant temp add_compound->equilibrate separate Centrifuge to separate solid equilibrate->separate collect Collect supernatant separate->collect analyze Analyze via HPLC-UV collect->analyze quantify Quantify vs. calibration curve analyze->quantify

Caption: Workflow for Shake-Flask Thermodynamic Solubility Testing.

Stability Testing (Forced Degradation)

Forced degradation studies are performed to identify potential degradation pathways, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.

Forced Degradation Protocol

This protocol exposes the compound to stress conditions more severe than accelerated stability testing.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature, monitoring frequently (e.g., every hour), as base-catalyzed hydrolysis can be rapid.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a set period (e.g., 24 hours).

    • Thermal Degradation: Store the stock solution (or solid compound) in a temperature-controlled oven (e.g., 80 °C) for a set period (e.g., 48 hours).

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a specific light exposure (e.g., according to ICH Q1B guidelines).

  • Sample Quenching & Analysis: At designated time points, withdraw an aliquot from each stress condition. If necessary, neutralize the acid/base samples. Dilute all samples to a final target concentration and analyze immediately using a developed stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Calculate the percentage of degradation and identify the relative retention times of any major degradation products.

Data Presentation: Forced Degradation Study

Results should clearly indicate the compound's lability under different stress conditions.

Stress Condition Reagent/Setting Duration & Temp. % Assay of Parent Compound % Degradation Observations (e.g., Major Degradant RRTs)
Control (Unstressed)None0 hours, RT100%0%No degradants
Acid Hydrolysis0.1 M HCl24h, 60 °CRecord ResultRecord ResultRecord Result
Base Hydrolysis0.1 M NaOH8h, RTRecord ResultRecord ResultRecord Result
Oxidation3% H₂O₂24h, RTRecord ResultRecord ResultRecord Result
ThermalSolid State48h, 80 °CRecord ResultRecord ResultRecord Result
PhotolyticICH Q1BN/ARecord ResultRecord ResultRecord Result

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxide Oxidation (3% H2O2, RT) start->oxide thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze all samples via Stability-Indicating HPLC Method acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis report Calculate % Degradation & Identify Degradants analysis->report

Caption: General Workflow for a Forced Degradation (Stability) Study.

Theoretical and Computational Studies of 4-(Pivalamido)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational-based approaches to understanding 4-(pivalamido)nicotinic acid, a novel derivative of nicotinic acid (Vitamin B3). While experimental data on this specific molecule is not publicly available, this document extrapolates from the well-established knowledge of nicotinic acid and related compounds to propose a framework for its study. This guide outlines potential synthetic routes, hypothesized biological activities based on known signaling pathways of nicotinic acid, and a structured workflow for its comprehensive evaluation. The content is intended to serve as a foundational resource for researchers initiating studies on this and similar molecules.

Introduction

Nicotinic acid, a form of vitamin B3, is a well-characterized molecule with essential roles in cellular metabolism as a precursor to the coenzymes NAD and NADP.[1][2] At pharmacological doses, nicotinic acid is known for its lipid-modifying effects, primarily its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[2] These effects are mediated, in part, through the activation of the G protein-coupled receptor, hydroxycarboxylic acid receptor 2 (HCA2).[3]

The derivatization of nicotinic acid is a strategy to modulate its physicochemical properties, pharmacokinetic profile, and biological activity. The introduction of a pivalamido group at the 4-position of the pyridine ring is hypothesized to alter its polarity, metabolic stability, and receptor-binding affinity. This guide explores the theoretical underpinnings and a proposed computational and experimental pathway to characterize 4-(pivalamido)nicotinic acid.

Physicochemical Properties: A Comparative Overview

To anticipate the properties of 4-(pivalamido)nicotinic acid, a comparison with its constituent moieties, nicotinic acid and pivalic acid, is instructive. The following table summarizes key quantitative data for these parent molecules.

PropertyNicotinic AcidPivalic Acid4-(Pivalamido)nicotinic Acid (Predicted)
Molecular Formula C₆H₅NO₂C₅H₁₀O₂C₁₁H₁₄N₂O₃
Molar Mass ( g/mol ) 123.11[4][5]102.13222.24
pKa 4.85 (carboxyl group)[4]5.03Carboxyl pKa likely similar to nicotinic acid, but may be slightly altered by the electron-donating nature of the amide group.
LogP 0.361.47Expected to be higher than nicotinic acid due to the lipophilic pivaloyl group.
Water Solubility 18 g/L[4]21 g/LLikely lower than nicotinic acid due to increased lipophilicity.
Melting Point (°C) 237[4]35Expected to be a solid at room temperature with a melting point influenced by both moieties.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to 4-(pivalamido)nicotinic acid involves the acylation of 4-aminonicotinic acid with pivaloyl chloride. The following is a detailed, albeit theoretical, experimental protocol.

Synthesis of 4-(Pivalamido)nicotinic Acid

Reaction: Acylation of 4-aminonicotinic acid with pivaloyl chloride.

Materials:

  • 4-Aminonicotinic acid

  • Pivaloyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-aminonicotinic acid (1 equivalent) in anhydrous DCM.

  • Add anhydrous pyridine (2 equivalents) to the suspension and stir at room temperature until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Biological Activity and Signaling Pathway

The biological activity of 4-(pivalamido)nicotinic acid is likely to be related to that of nicotinic acid, primarily through interaction with the HCA2 receptor. The pivaloyl group may influence the potency, selectivity, and pharmacokinetic properties of the molecule.

Proposed Mechanism of Action

It is hypothesized that 4-(pivalamido)nicotinic acid will act as an agonist at the HCA2 receptor, which is predominantly expressed on adipocytes. Activation of this Gi-coupled receptor is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, reduces the activity of hormone-sensitive lipase, thereby decreasing the lipolysis of triglycerides and the release of free fatty acids into the circulation.[3]

The following diagram illustrates the proposed signaling pathway.

G Hypothesized Signaling Pathway of 4-(Pivalamido)nicotinic Acid cluster_cell Adipocyte 4PNA 4-(Pivalamido)nicotinic Acid HCA2 HCA2 Receptor 4PNA->HCA2 Binds to Gi Gi Protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC HSL Hormone-Sensitive Lipase cAMP->HSL Activates FFAs Free Fatty Acids HSL->FFAs Hydrolyzes Triglycerides Triglycerides Triglycerides->HSL

Hypothesized signaling pathway of 4-(Pivalamido)nicotinic Acid.

Proposed Experimental and Computational Workflow

A systematic approach is necessary to fully characterize 4-(pivalamido)nicotinic acid. The following workflow outlines a logical progression from initial synthesis to preclinical evaluation.

G Experimental and Computational Workflow for 4-(Pivalamido)nicotinic Acid Synthesis Synthesis and Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Computational Computational Modeling (DFT, Docking) Characterization->Computational InVitro In Vitro Assays (Receptor Binding, cAMP) Characterization->InVitro DataAnalysis Data Analysis and SAR Computational->DataAnalysis ADME In Vitro ADME/Tox InVitro->ADME InVitro->DataAnalysis InVivo In Vivo Studies (Pharmacokinetics, Efficacy) ADME->InVivo ADME->DataAnalysis InVivo->DataAnalysis

Proposed experimental and computational workflow.
Detailed Methodologies for Key Experiments

  • Computational Modeling (DFT and Docking):

    • Density Functional Theory (DFT): The 3D structure of 4-(pivalamido)nicotinic acid will be optimized using DFT calculations (e.g., with B3LYP functional and a 6-31G* basis set) to determine its stable conformation and electronic properties (e.g., electrostatic potential, HOMO-LUMO energies).

    • Molecular Docking: The optimized structure will be docked into the crystal structure of the HCA2 receptor to predict its binding mode and affinity. This will help in understanding the structure-activity relationship.

  • In Vitro Receptor Binding Assay:

    • Objective: To determine the binding affinity of 4-(pivalamido)nicotinic acid to the HCA2 receptor.

    • Method: A radioligand binding assay will be performed using membranes from cells overexpressing the HCA2 receptor and a known radiolabeled ligand (e.g., [³H]-nicotinic acid). The ability of increasing concentrations of 4-(pivalamido)nicotinic acid to displace the radioligand will be measured to calculate its inhibitory constant (Ki).

  • cAMP Assay:

    • Objective: To measure the functional activity of 4-(pivalamido)nicotinic acid as an agonist or antagonist of the HCA2 receptor.

    • Method: A cell-based assay using a stable cell line expressing the HCA2 receptor will be employed. Cells will be stimulated with forskolin to induce cAMP production, and then treated with varying concentrations of 4-(pivalamido)nicotinic acid. The intracellular cAMP levels will be quantified using a commercially available ELISA kit to determine the EC50 or IC50 of the compound.

Conclusion

This technical guide provides a theoretical and computational framework for the investigation of 4-(pivalamido)nicotinic acid. By leveraging the extensive knowledge of its parent compound, nicotinic acid, we have proposed a plausible synthetic route, hypothesized its biological mechanism of action, and outlined a comprehensive workflow for its evaluation. This document is intended to be a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring novel derivatives of nicotinic acid. The systematic approach detailed herein will facilitate a thorough understanding of the potential of 4-(pivalamido)nicotinic acid as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid (GSK2830371) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid, also known as GSK2830371, is a potent and selective, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D).[1][2] Wip1 is a serine/threonine phosphatase that acts as a negative regulator of the DNA damage response (DDR) and p53 signaling pathways.[3] By inhibiting Wip1, GSK2830371 enhances the phosphorylation of key proteins in these pathways, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] These application notes provide detailed protocols for utilizing GSK2830371 in common cell-based assays to investigate its biological activity.

Mechanism of Action

GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[1] In response to cellular stress, such as DNA damage, the tumor suppressor protein p53 is activated, leading to the transcription of target genes that control cell cycle arrest and apoptosis. Wip1, a transcriptional target of p53, creates a negative feedback loop by dephosphorylating and inactivating key components of the DNA damage response pathway, including p53 itself at Ser15, checkpoint kinase 2 (Chk2) at Thr68, and ataxia-telangiectasia mutated (ATM) at Ser1981.[1][2][4] By inhibiting Wip1, GSK2830371 prevents this dephosphorylation, resulting in sustained activation of the p53 pathway, increased levels of p21, and ultimately, anti-proliferative effects in cancer cells with functional p53.[5]

G cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 Upstream Kinases cluster_2 p53 Pathway cluster_3 Negative Regulation DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM Chk2 Chk2 ATM->Chk2 P p53 p53 Chk2->p53 p21 p21 p53->p21 Wip1 Wip1 (PPM1D) p53->Wip1 Transcription Apoptosis Apoptosis / Cell Cycle Arrest p21->Apoptosis Wip1->Chk2 Dephosphorylates Wip1->p53 Dephosphorylates GSK2830371 GSK2830371 GSK2830371->Wip1 Inhibits

Figure 1: Wip1-p53 Signaling Pathway Inhibition by GSK2830371.

Data Presentation

The following table summarizes the reported in vitro activity of GSK2830371 in various cancer cell lines.

Cell LineCancer TypeAssay TypeParameterValueReference
MCF7Breast CarcinomaGrowth InhibitionGI502.65 µM (± 0.54)[5]
RBELiver AdenocarcinomaGrowth Inhibition (in combination with HDM201)GI50Two-fold decrease with GSK2830371[6]
SK-Hep-1Liver AdenocarcinomaGrowth Inhibition (in combination with HDM201)GI50Two-fold decrease with GSK2830371[6]
RBELiver AdenocarcinomaCytotoxicity (in combination with HDM201)IC50Four-fold decrease with GSK2830371[6]
SK-Hep-1Liver AdenocarcinomaCytotoxicity (in combination with HDM201)IC50Four-fold decrease with GSK2830371[6]
Wip1 (cell-free)N/APhosphatase InhibitionIC506 nM[1][5]
Phospho-p38 MAPK (cell-free)N/ADephosphorylation InhibitionIC5013 nM[5]

Experimental Protocols

General Guidelines
  • Compound Handling: GSK2830371 is soluble in DMSO at 92 mg/mL (199.55 mM).[1] Prepare a concentrated stock solution in anhydrous DMSO and store at -20°C or -80°C. For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. To avoid issues with solubility, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%).

  • Cell Lines: The selection of cell lines is critical. GSK2830371 is most effective in cell lines with wild-type TP53.[1] Recommended cell lines for observing significant activity include MCF7 (breast cancer), DOHH2 (lymphoma), and various neuroblastoma cell lines with wild-type p53.[1][2] In some contexts, like in combination with other drugs, it has been tested in cell lines such as RBE and SK-Hep-1 (liver adenocarcinoma).[6]

  • Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration) in all experiments. A positive control (e.g., a known p53 activator like doxorubicin) can also be beneficial.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Prepare_Cells Prepare Cell Suspension Seed_Cells Seed Cells in Microplate Prepare_Cells->Seed_Cells Prepare_Compound Prepare GSK2830371 Dilutions Treat_Cells Add Compound to Cells Prepare_Compound->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate (Time Course) Treat_Cells->Incubate Endpoint_Assay Perform Endpoint Assay (e.g., CCK-8, Western, etc.) Incubate->Endpoint_Assay Measure_Signal Measure Signal (Absorbance, Luminescence, etc.) Endpoint_Assay->Measure_Signal Analyze_Data Analyze and Plot Data Measure_Signal->Analyze_Data

Figure 2: General Experimental Workflow for Cell-Based Assays.
Protocol 1: Cell Proliferation/Viability Assay (CCK-8)

This protocol is for assessing the effect of GSK2830371 on cell proliferation and viability using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Selected cancer cell line (e.g., MCF7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • GSK2830371 stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 5,000 - 10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of GSK2830371 in complete culture medium. A suggested concentration range is 0.01 µM to 10 µM.[5]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK2830371 or vehicle control (DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).[6]

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.[5]

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

    • Measure the absorbance at 450 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the GSK2830371 concentration to determine the GI50 value.

Protocol 2: Western Blotting for Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of Wip1 substrates, such as p53 and Chk2, following treatment with GSK2830371.

Materials:

  • Selected cancer cell line (e.g., MCF7)

  • 6-well cell culture plates

  • GSK2830371 stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-p53, anti-phospho-Chk2 (Thr68), anti-Chk2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of GSK2830371 (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 6 or 24 hours).[6][7]

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p53) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • For normalization, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like GAPDH.

Protocol 3: Clonogenic Survival Assay

This assay determines the long-term effect of GSK2830371 on the ability of single cells to form colonies.

Materials:

  • Selected cancer cell line (e.g., RBE, SK-Hep-1)

  • 6-well cell culture plates

  • GSK2830371 stock solution (in DMSO)

  • Complete cell culture medium

  • Fixation solution (e.g., methanol:acetic acid 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell line.

    • Seed a low, predetermined number of cells (e.g., 200-800 cells/well) into 6-well plates.[6] The optimal seeding density should be determined empirically for each cell line.

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of GSK2830371 for a defined period (e.g., 72 hours).[6]

  • Colony Formation:

    • After the treatment period, carefully remove the medium containing the compound.

    • Wash the cells gently with PBS and add fresh, drug-free complete medium.

    • Incubate the plates for 7-14 days, or until visible colonies (defined as ≥50 cells) are formed in the control wells.

  • Fixation and Staining:

    • Remove the medium and gently wash the wells with PBS.

    • Fix the colonies by adding the fixation solution for 10-15 minutes.

    • Remove the fixation solution and stain the colonies with 0.5% crystal violet for 10-20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies in each well.

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (PE of treated cells / PE of control cells)

References

experimental protocol for N-acylation of 4-aminopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An experimental protocol for the N-acylation of 4-aminopyridine-3-carboxylic acid is presented for researchers, scientists, and professionals in drug development. This document provides a detailed methodology, including a three-step synthetic strategy involving protection of the carboxylic acid, N-acylation, and subsequent deprotection.

Application Notes

N-acylated derivatives of 4-aminopyridine-3-carboxylic acid are valuable compounds in medicinal chemistry and drug discovery. The introduction of an acyl group to the amino function of this scaffold can significantly modulate its biological activity, physicochemical properties, and pharmacokinetic profile. This protocol outlines a reliable method to achieve N-acylation, which can be adapted for the synthesis of a diverse library of compounds for screening and lead optimization.

The primary challenge in the direct N-acylation of 4-aminopyridine-3-carboxylic acid is the presence of two nucleophilic/reactive sites: the amino group and the carboxylic acid group. To achieve selective acylation of the amino group, a protection strategy is employed. The carboxylic acid is first converted to an ester, a common protecting group, to prevent its interference in the subsequent acylation step. Following the successful N-acylation of the amino group, the ester is hydrolyzed to regenerate the carboxylic acid, yielding the desired final product.

Experimental Workflow

The overall experimental workflow is a three-step process:

  • Protection of the Carboxylic Acid: The carboxylic acid functionality is protected as a methyl ester via Fischer esterification.

  • N-Acylation of the Amino Group: The amino group of the methyl 4-aminopyridine-3-carboxylate intermediate is acylated using an appropriate acylating agent.

  • Deprotection of the Carboxylic Acid: The methyl ester is hydrolyzed to yield the final N-acylated 4-aminopyridine-3-carboxylic acid.

experimental_workflow start 4-Aminopyridine-3-carboxylic Acid step1 Step 1: Protection (Esterification) start->step1 intermediate Methyl 4-aminopyridine-3-carboxylate step1->intermediate step2 Step 2: N-Acylation intermediate->step2 protected_product Methyl 4-(acylamino)pyridine-3-carboxylate step2->protected_product step3 Step 3: Deprotection (Hydrolysis) protected_product->step3 final_product N-Acyl-4-aminopyridine-3-carboxylic Acid step3->final_product

Caption: Overall workflow for the N-acylation of 4-aminopyridine-3-carboxylic acid.

Data Presentation: N-Acylation of Methyl 4-aminopyridine-3-carboxylate

The following table summarizes typical reaction conditions for the N-acylation step (Step 2) with various acylating agents. The yields are based on analogous reactions reported in the literature for aminopyridines and may vary for this specific substrate.

Acylating AgentBaseSolventTemperature (°C)Time (h)Approx. Yield (%)
Acetyl ChlorideTriethylamineDichloromethane (DCM)0 to RT2-485-95
Benzoyl ChloridePyridineTetrahydrofuran (THF)0 to RT3-680-90
Acetic AnhydridePyridineDichloromethane (DCM)RT12-1690-98
Propionic AnhydrideTriethylamineDichloromethane (DCM)RT12-1688-95
HATU / Carboxylic AcidDIPEADimethylformamide (DMF)RT6-1275-90

Experimental Protocols

Materials and Equipment:

  • 4-aminopyridine-3-carboxylic acid

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Sodium bicarbonate

  • Dichloromethane (DCM), anhydrous

  • Triethylamine, anhydrous

  • Acyl chloride (e.g., acetyl chloride)

  • Sodium hydroxide

  • Hydrochloric acid, concentrated

  • Round-bottom flasks, magnetic stirrer, reflux condenser, ice bath, separation funnel, rotary evaporator, pH paper, standard glassware for organic synthesis.

Step 1: Protection of the Carboxylic Acid (Fischer Esterification)

This protocol describes the conversion of 4-aminopyridine-3-carboxylic acid to its methyl ester.

Procedure:

  • Suspend 4-aminopyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

  • Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-aminopyridine-3-carboxylate. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: N-Acylation of Methyl 4-aminopyridine-3-carboxylate

This protocol provides a general method for the N-acylation of the amino group using an acid chloride.[1]

Procedure:

  • Dissolve methyl 4-aminopyridine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (15-25 mL per gram) in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous triethylamine (1.2-1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.

  • Stir for an additional 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separation funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure methyl 4-(acylamino)pyridine-3-carboxylate.

Step 3: Deprotection of the Carboxylic Acid (Ester Hydrolysis)

This protocol describes the hydrolysis of the methyl ester to the final N-acylated carboxylic acid.

Procedure:

  • Dissolve the methyl 4-(acylamino)pyridine-3-carboxylate (1.0 eq) in a mixture of methanol or THF and water.

  • Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-12 hours, or until TLC analysis shows the disappearance of the starting material.

  • Remove the organic solvent (methanol or THF) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid.[2] A precipitate should form.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final N-acyl-4-aminopyridine-3-carboxylic acid.

  • If the product remains dissolved, saturate the aqueous layer with sodium chloride and extract with a suitable organic solvent such as ethyl acetate.[2] Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

References

Application Notes and Protocols for 4-(Pivalamido)nicotinic Acid Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pivalamido)nicotinic acid is a derivative of nicotinic acid (niacin), a molecule known for its various biological activities. Nicotinic acid and its analogues have been shown to interact with a range of enzymes, making them interesting candidates for drug discovery and development.[1][2][3][4] This document provides a detailed protocol for setting up an enzyme inhibition assay to characterize the inhibitory potential of 4-(pivalamido)nicotinic acid against a representative enzyme, Cytochrome P450 2D6 (CYP2D6). Nicotinic acid itself has been demonstrated to inhibit CYP2D6.[1][5]

The protocol described here is a general framework that can be adapted for other enzymes. It is designed for a 96-well plate format, suitable for medium to high-throughput screening, and utilizes a fluorescent probe for monitoring enzyme activity.

Principle of the Assay

This enzyme inhibition assay is based on the principle of measuring the residual activity of an enzyme in the presence of a potential inhibitor. The activity of CYP2D6 is determined by monitoring the metabolism of a specific fluorogenic substrate, which is converted into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. By adding varying concentrations of 4-(pivalamido)nicotinic acid to the reaction, the extent of inhibition can be quantified by measuring the decrease in the rate of fluorescence generation. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Reagent Supplier Purpose
4-(pivalamido)nicotinic acidTest Inhibitor
Recombinant Human CYP2D6Enzyme
CYP2D6 Substrate (e.g., AMMC)Fluorogenic Substrate
NADPH Regeneration SystemCofactor for CYP activity
Potassium Phosphate Buffer (pH 7.4)Assay Buffer
Dimethyl Sulfoxide (DMSO)Solvent for Compounds
Known CYP2D6 Inhibitor (e.g., Quinidine)Positive Control
96-well black, flat-bottom platesAssay Plate
Fluorescence Microplate ReaderData Acquisition
Multichannel PipettesLiquid Handling

Experimental Protocols

Preparation of Solutions

Stock Solutions:

  • 4-(pivalamido)nicotinic acid: Prepare a 10 mM stock solution in 100% DMSO.

  • Positive Control (Quinidine): Prepare a 1 mM stock solution in 100% DMSO.

  • CYP2D6 Substrate (AMMC): Prepare a 1 mM stock solution in DMSO.

Working Solutions (Prepare fresh on the day of the experiment):

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • CYP2D6 Enzyme Solution: Dilute the recombinant CYP2D6 enzyme in assay buffer to the desired working concentration. The final concentration should be determined based on preliminary enzyme activity assays to ensure a linear reaction rate.

  • Substrate Solution: Dilute the stock solution of the CYP2D6 substrate in assay buffer to the desired final concentration.

  • NADPH Regeneration System: Prepare according to the manufacturer's instructions in assay buffer.

Assay Procedure

The following protocol is for a single 96-well plate.

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM 4-(pivalamido)nicotinic acid stock solution in DMSO to obtain a range of concentrations.

    • Similarly, prepare serial dilutions of the positive control (Quinidine).

    • Include a DMSO-only control (vehicle control).

  • Assay Plate Preparation:

    • Add 2 µL of the serially diluted 4-(pivalamido)nicotinic acid, positive control, or DMSO to the appropriate wells of the 96-well plate.

  • Enzyme Addition and Pre-incubation:

    • Add 98 µL of the diluted CYP2D6 enzyme solution to each well.

    • Mix gently by tapping the plate.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mix containing the CYP2D6 substrate and the NADPH regeneration system in assay buffer.

    • Add 100 µL of the reaction mix to each well to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 390/460 nm for AMMC) every minute for 30-60 minutes.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial rate of the reaction (V) for each concentration of the inhibitor by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_vehicle is the reaction rate in the presence of DMSO only.

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Data Presentation

The quantitative data from the enzyme inhibition assay should be summarized in a clear and structured table for easy comparison.

Inhibitor Concentration (µM) Reaction Rate (RFU/min) Percent Inhibition (%) IC50 (µM)
4-(pivalamido)nicotinic acid0 (Vehicle)0
0.1
1
10
100
Quinidine (Positive Control)0 (Vehicle)0
0.01
0.1
1
10

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the enzyme inhibition assay protocol.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (4-(pivalamido)nicotinic acid & Control) add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution (CYP2D6) add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate/Cofactor Mix start_reaction Add Substrate/Cofactor Mix prep_substrate->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction measure_fluorescence Measure Fluorescence start_reaction->measure_fluorescence calc_rate Calculate Reaction Rates measure_fluorescence->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Caption: Experimental workflow for the CYP2D6 inhibition assay.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway where the inhibition of an enzyme, such as a kinase, by a nicotinic acid derivative could impact downstream cellular processes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor enzyme_A Enzyme A (e.g., Kinase) receptor->enzyme_A Activates substrate_A Substrate A enzyme_A->substrate_A Phosphorylates transcription_factor Transcription Factor substrate_A->transcription_factor Activates inhibitor 4-(pivalamido)nicotinic acid inhibitor->enzyme_A Inhibits gene_expression Gene Expression transcription_factor->gene_expression Regulates

Caption: Hypothetical signaling pathway affected by enzyme inhibition.

References

molecular modeling and docking tutorial for 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Molecular Modeling and Docking Tutorial for 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for conducting molecular modeling and docking studies on this compound. Molecular docking is a crucial computational technique in drug discovery for predicting the binding orientation and affinity of a small molecule to a target protein.[1][2][3] This tutorial outlines the necessary steps from ligand and protein preparation to performing the docking simulation and analyzing the results, using widely accessible software such as AutoDock Vina.[4][5] As the specific biological target for this compound is not defined in publicly available literature, this guide will utilize Human Carbonic Anhydrase II (PDB ID: 2VVA) as a representative target, given that pyridine carboxylic acid derivatives are known to inhibit various enzymes.[6][7] The workflow is presented in a step-by-step manner to be accessible for both new and experienced users in the field of computational drug design.

Introduction

Structure-based drug design relies heavily on understanding the interaction between a ligand and its protein target at a molecular level. Molecular docking simulation is a powerful tool that predicts the preferred orientation of one molecule when bound to a second, forming a stable complex.[2] This method is instrumental in virtual screening and lead optimization, helping to prioritize compounds for experimental testing and thereby reducing costs and time in the drug development pipeline.

The subject of this tutorial, this compound, is a derivative of nicotinic acid (pyridine-3-carboxylic acid).[8][9] Derivatives of this scaffold have been investigated for a wide range of biological activities, including as enzyme inhibitors.[6][7] This protocol will guide users through a complete docking workflow for this ligand against a well-characterized enzyme, Human Carbonic Anhydrase II.

Required Software and Tools

This protocol utilizes open-source and freely available software.

SoftwarePurposeDownload Link
PyMOL or UCSF ChimeraX Molecular visualizationAvailable via their respective official websites
AutoDock Tools (MGLTools) Preparation of protein and ligand files (PDBQT format)http://mgltools.scripps.edu/
AutoDock Vina Molecular docking enginehttp://vina.scripps.edu/
PubChem Source for ligand structurehttps://pubchem.ncbi.nlm.nih.gov/
RCSB Protein Data Bank Source for protein structurehttps://www.rcsb.org/

Experimental Protocols

The molecular docking process is divided into four main stages: Ligand Preparation, Target Protein Preparation, Docking Simulation, and Results Analysis.

Protocol 1: Ligand Preparation

The ligand, this compound, must be converted into a 3D structure and prepared in a format suitable for docking.

  • Obtain 2D Structure:

    • Search for "this compound" on PubChem or draw it using chemical drawing software like ChemDraw or MarvinSketch.

    • Save the structure as a 3D SDF or MOL2 file. For this tutorial, we will assume the structure is obtained from PubChem.

  • Convert to PDBQT Format using AutoDock Tools (ADT):

    • Launch ADT.

    • Navigate to Ligand -> Input -> Open and select the ligand file.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Navigate to Ligand -> Torsion Tree -> Detect Root.

    • Navigate to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. This file format includes atomic coordinates, partial charges, and information about rotatable bonds.[10]

Protocol 2: Target Protein Preparation

The target protein structure must be cleaned and prepared for the docking simulation.[11][12]

  • Download Protein Structure:

    • Go to the RCSB PDB database and search for the PDB ID 2VVA.

    • Download the structure in PDB format.

  • Clean the Protein Structure:

    • Open the 2VVA.pdb file in a molecular visualizer like PyMOL or UCSF ChimeraX.

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[12][13]

    • Save the cleaned protein structure as protein_cleaned.pdb.

  • Prepare Receptor in PDBQT Format using ADT:

    • Launch ADT.

    • Navigate to File -> Read Molecule and open protein_cleaned.pdb.

    • Navigate to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Navigate to Edit -> Charges -> Compute Gasteiger.

    • Navigate to Grid -> Macromolecule -> Choose. Select the protein molecule.

    • ADT will prompt to save the prepared protein. Save it as protein.pdbqt.

Protocol 3: Grid Box Generation

A grid box defines the three-dimensional search space on the receptor where the ligand will be docked.[5]

  • Identify the Binding Site:

    • The binding site can be identified from the location of the co-crystallized ligand in the original PDB file or through literature review. For Carbonic Anhydrase II, the active site is a well-defined pocket containing a zinc ion.

  • Define the Grid Box in ADT:

    • With the protein.pdbqt loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site. A spacing of 1.0 Å is standard.

    • Note the coordinates for the center of the grid (e.g., center_x, center_y, center_z) and the size of the grid in each dimension (e.g., size_x, size_y, size_z).

    • These values will be used in the configuration file for AutoDock Vina.

Protocol 4: Molecular Docking with AutoDock Vina
  • Create a Configuration File:

    • Open a text editor and create a file named conf.txt.

    • Add the following lines to the file, replacing the coordinate and size values with those you noted in the previous step.

    • The exhaustiveness parameter controls the computational effort of the search; a higher value increases accuracy but also computation time.[14]

  • Run the Docking Simulation:

    • Open a command line terminal.

    • Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files, as well as the AutoDock Vina executable.

    • Run the following command:[3]

    • Vina will perform the docking and write the output poses to docking_results.pdbqt and a summary of the binding affinities to log.txt.

Data Presentation and Analysis

Analyzing Docking Results

The primary outputs to analyze are the binding affinity scores and the predicted binding poses.

  • Binding Affinity (ΔG): This value, reported in kcal/mol in the log.txt file, represents the predicted free energy of binding. More negative values indicate stronger, more favorable binding.[15]

  • Binding Poses: The docking_results.pdbqt file contains the coordinates for the top predicted binding poses. These can be visualized using PyMOL or ChimeraX.[1][15]

  • Root Mean Square Deviation (RMSD): RMSD values compare the docked poses. A low RMSD (<2.0 Å) between the top poses suggests a reliable docking result.[1][15]

Visualization of Interactions
  • Open protein.pdbqt and docking_results.pdbqt in PyMOL or ChimeraX.

  • Visually inspect the top-ranked pose of the ligand within the protein's binding site.

  • Analyze the key molecular interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Ionic interactions

    • These interactions provide insight into the mechanism of binding.[15][16]

Summary of Quantitative Data

The results from the log.txt file can be summarized in a table for clear comparison.

ModeBinding Affinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8542.431
3-8.02.1133.578
4-7.91.9872.996
5-7.72.5434.102
6-7.63.1055.213
7-7.52.8814.975
8-7.43.4565.890
9-7.33.0125.119
Note: These are example values. Actual results will vary.

Mandatory Visualizations

Workflow Diagram

The following diagram illustrates the complete molecular docking workflow described in this protocol.

Molecular_Docking_Workflow Molecular Docking Workflow cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage cluster_output Final Output ligand_prep Ligand Preparation (4-(2,2-dimethyl...acid) - Obtain 2D/3D Structure - Convert to PDBQT grid_gen Grid Box Generation - Define Binding Site - Set Box Dimensions ligand_prep->grid_gen protein_prep Protein Preparation (Human Carbonic Anhydrase II) - Download PDB - Clean Structure - Convert to PDBQT protein_prep->grid_gen config Create Config File (conf.txt) grid_gen->config docking Run Docking Simulation (AutoDock Vina) config->docking results Analyze Results - Binding Affinities (log.txt) - Binding Poses (results.pdbqt) docking->results visualize Visualize Interactions (PyMOL / ChimeraX) - H-Bonds - Hydrophobic Contacts results->visualize report Report & Data Summary visualize->report

Caption: A flowchart of the molecular docking process.

References

Application Notes and Protocols: 4-(Pivalamido)nicotinic Acid Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of 4-(pivalamido)nicotinic acid derivatives as a potential new class of antibacterial agents. While extensive research specifically on 4-(pivalamido)nicotinic acid derivatives is emerging, the broader class of nicotinic acid and nicotinamide derivatives has shown promising antimicrobial activity. The methodologies and data presented herein are based on studies of structurally related nicotinic acid derivatives and serve as a comprehensive guide for the synthesis, screening, and characterization of novel 4-(pivalamido)nicotinic acid-based compounds.

Introduction and Rationale

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. Nicotinic acid (niacin or vitamin B3) and its derivatives have been explored for various therapeutic applications, including antibacterial activity. The core pyridine ring of nicotinic acid is a key pharmacophore in several existing drugs. The derivatization of the nicotinic acid scaffold, such as through the introduction of an amide linkage at the 4-position with a bulky pivaloyl group, offers a promising strategy to enhance antibacterial potency and selectivity. The pivalamido group can influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, potentially leading to improved target engagement and cell permeability.

This document outlines the synthetic approaches, in vitro antibacterial evaluation protocols, and data interpretation for 4-(pivalamido)nicotinic acid derivatives.

Data Presentation: Antibacterial Activity of Related Nicotinic Acid Derivatives

Due to the limited availability of specific data on 4-(pivalamido)nicotinic acid derivatives, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various related nicotinic acid derivatives against a panel of Gram-positive and Gram-negative bacteria. This data provides a benchmark for the expected activity of novel analogues.

Table 1: In Vitro Antibacterial Activity of Nicotinic Acid Hydrazide Derivatives

Compound IDGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference
3a Streptococcus pneumoniae>500Pseudomonas aeruginosa0.220[1]
Staphylococcus aureus>500Klebsiella pneumoniae>500
3e Streptococcus pneumoniae>500Pseudomonas aeruginosa0.195[1]
Staphylococcus aureus>500Klebsiella pneumoniae>500
Acylhydrazone 5 Staphylococcus epidermidis1.95Escherichia coli>250[2]
Staphylococcus aureus3.91Pseudomonas aeruginosa>250
Bacillus subtilis7.81
Acylhydrazone 13 Staphylococcus epidermidis1.95Escherichia coli>250[2]
Staphylococcus aureus7.81Pseudomonas aeruginosa>250
Bacillus subtilis15.62

Table 2: In Vitro Antibacterial Activity of Nicotinamide Derivatives

Compound IDGram-Positive BacteriaMIC (mM)Gram-Negative BacteriaMIC (mM)Reference
NC 3 Staphylococcus aureus>1Pseudomonas aeruginosa0.032[3]
Enterococcus faecalis>1Klebsiella pneumoniae0.032
NC 5 Staphylococcus aureus0.03Pseudomonas aeruginosa>1[3]
Enterococcus faecalis0.03Klebsiella pneumoniae>1

Experimental Protocols

Synthesis of 4-(Pivalamido)nicotinic Acid Derivatives

A general synthetic scheme for the preparation of 4-(pivalamido)nicotinic acid derivatives is proposed below. This can be adapted based on the desired final compound.

Protocol 3.1.1: Synthesis of 4-(Pivalamido)nicotinic Acid

  • Starting Material: 4-aminonicotinic acid.

  • Acylation:

    • Suspend 4-aminonicotinic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

    • Add a base (e.g., triethylamine, pyridine) to the suspension.

    • Cool the mixture in an ice bath.

    • Slowly add pivaloyl chloride to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Collect the precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(pivalamido)nicotinic acid.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3.1.2: Synthesis of 4-(Pivalamido)nicotinic Acid Amide/Ester Derivatives

  • Activation of the Carboxylic Acid:

    • Dissolve 4-(pivalamido)nicotinic acid in an anhydrous aprotic solvent (e.g., DMF, THF).

    • Add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA).

    • Stir the mixture at room temperature for 30-60 minutes.

  • Amide/Ester Formation:

    • Add the desired amine or alcohol to the activated carboxylic acid solution.

    • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

In Vitro Antibacterial Susceptibility Testing

Protocol 3.2.1: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Visualizations

Logical Workflow for Synthesis and Screening

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A Starting Material (4-Aminonicotinic Acid) B Acylation with Pivaloyl Chloride A->B C 4-(Pivalamido)nicotinic Acid B->C D Activation of Carboxylic Acid C->D E Coupling with Amine/Alcohol D->E F Purification & Characterization E->F G Final Derivative F->G H Bacterial Strain Selection (Gram+/Gram-) G->H Test Compound I Broth Microdilution Assay (MIC Determination) H->I J Data Analysis (MIC Value) I->J K Structure-Activity Relationship (SAR) Study J->K G Compound 4-(Pivalamido)nicotinic Acid Derivative Membrane Bacterial Cell Membrane Compound->Membrane Cellular Uptake Target Potential Target (e.g., DNA Gyrase) Membrane->Target Replication DNA Replication Inhibition Target->Replication Death Bacterial Cell Death Replication->Death

References

Application Notes and Protocols: Developing a Structure-Activity Relationship (SAR) for 4-(Pivalamido)nicotinic Acid Analogs as Potential Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid and its derivatives have been identified as scaffolds for a variety of therapeutic agents, exhibiting activities ranging from lipid-lowering to anti-inflammatory effects.[1][2] This document outlines a hypothetical structure-activity relationship (SAR) study for a series of novel 4-(pivalamido)nicotinic acid analogs as potential inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The bulky pivalamido group at the 4-position of the nicotinic acid core is a key feature, and this study aims to explore how modifications to other parts of the molecule influence anti-inflammatory activity.[3]

These application notes provide detailed protocols for the synthesis and biological evaluation of these analogs, with a focus on their COX-2 inhibitory potential and their effects on pro-inflammatory cytokine production in a cellular model of inflammation.

Hypothetical Structure-Activity Relationship (SAR) Study Design

The central hypothesis of this SAR study is that the 4-(pivalamido)nicotinic acid scaffold can be optimized for potent and selective COX-2 inhibition. The pivalamido group is kept constant to investigate the electronic and steric effects of substituents on the pyridine ring and the carboxylic acid moiety.

Table 1: Structures of Hypothetical 4-(Pivalamido)nicotinic Acid Analogs for SAR Study

Compound IDR1-Substituent (at C2)R2-Substituent (at C6)R3-Substituent (Carboxylic Acid Modification)
PNA-01-H-H-COOH
PNA-02-Cl-H-COOH
PNA-03-CH3-H-COOH
PNA-04-OCH3-H-COOH
PNA-05-H-Cl-COOH
PNA-06-H-CH3-COOH
PNA-07-H-OCH3-COOH
PNA-08-Cl-Cl-COOH
PNA-09-H-H-COOCH3
PNA-10-H-H-CONH2

Data Presentation

The following table summarizes the hypothetical biological data for the synthesized 4-(pivalamido)nicotinic acid analogs.

Table 2: Biological Activity of 4-(Pivalamido)nicotinic Acid Analogs

Compound IDCOX-2 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)Cell Viability (at 50 µM, %)
PNA-0115.225.830.198
PNA-022.55.17.395
PNA-038.912.415.697
PNA-0412.118.922.496
PNA-055.89.711.294
PNA-0610.314.518.998
PNA-0714.821.325.795
PNA-081.12.33.192
PNA-09> 50> 50> 5099
PNA-1035.442.148.997
Celecoxib0.050.81.299

Experimental Protocols

General Synthesis of 4-(Pivalamido)nicotinic Acid Analogs

A proposed synthetic route for the target compounds starts from the corresponding substituted 4-aminonicotinic acids. The key step is the acylation of the 4-amino group with pivaloyl chloride.

Protocol 1: Synthesis of 4-(Pivalamido)nicotinic Acid (PNA-01)

  • Dissolution: Dissolve 4-aminonicotinic acid (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add pivaloyl chloride (1.1 equivalents) dropwise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and acidify with 1M HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-(pivalamido)nicotinic acid.

Note: Analogs with substitutions at the R1 and R2 positions would start from the appropriately substituted 4-aminonicotinic acid precursors. Modifications of the carboxylic acid group (R3) can be performed using standard esterification or amidation procedures on the final product.

Biological Evaluation Protocols

Protocol 2: Fluorometric COX-2 Inhibitor Screening Assay [4]

This assay is based on the detection of Prostaglandin G2, an intermediate product generated by COX-2 activity.

  • Reagent Preparation: Prepare COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme solution as per the manufacturer's instructions (e.g., Assay Genie BN00777).[4]

  • Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Further dilute to 10X the desired final test concentration with COX Assay Buffer.

  • Assay Plate Setup: In a 96-well white opaque plate, add 10 µl of the diluted test inhibitor or assay buffer (for enzyme control). Add a known COX-2 inhibitor like Celecoxib as a positive control.

  • Reaction Initiation: Add a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor to each well. To initiate the reaction, add a diluted solution of Arachidonic Acid/NaOH to all wells simultaneously.

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting percent inhibition versus log(inhibitor concentration).

Protocol 3: Determination of TNF-α and IL-6 Inhibition in LPS-Stimulated RAW 264.7 Macrophages [5][6]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2×10^5 cells/well and allow them to adhere overnight.[5]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[7] Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting percent inhibition versus log(compound concentration).

Protocol 4: MTT Cell Viability Assay

  • Cell Treatment: Seed and treat RAW 264.7 cells with the test compounds at the highest concentration used in the cytokine assays for 24 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Visualizations

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification COX2_Assay COX-2 Inhibition Assay Purification->COX2_Assay Cytokine_Assay TNF-α & IL-6 Inhibition Assay Purification->Cytokine_Assay Cytotoxicity_Assay Cytotoxicity Assay Purification->Cytotoxicity_Assay IC50_Determination IC50 Value Determination COX2_Assay->IC50_Determination Cytokine_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination SAR_Analysis SAR Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the SAR study of 4-(pivalamido)nicotinic acid analogs.

Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway COX2_Gene COX-2 Gene Transcription NFkB_Pathway->COX2_Gene Cytokine_Genes TNF-α & IL-6 Gene Transcription NFkB_Pathway->Cytokine_Genes COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Cytokines TNF-α & IL-6 Secretion Cytokine_Genes->Cytokines Inflammation Inflammation Cytokines->Inflammation Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Prostaglandins->Inflammation

Caption: Simplified inflammatory signaling pathway in macrophages.

Assay_Workflow Start Seed RAW 264.7 cells in 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Pretreat Pre-treat with test compounds (1h) Incubate_24h->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant ELISA Perform TNF-α & IL-6 ELISA Collect_Supernatant->ELISA Analyze Analyze data and calculate IC50 ELISA->Analyze

Caption: Experimental workflow for the cytokine inhibition assay.

References

Application Notes and Protocols for Testing 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the preclinical evaluation of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid in various animal models. Given the therapeutic potential of pyridine carboxylic acid derivatives in inflammation, diabetes, and oncology, the following sections outline standardized procedures to assess the efficacy, pharmacokinetics, and safety of this novel compound.

Anti-Inflammatory Activity Assessment

Based on the known anti-inflammatory properties of similar chemical scaffolds, a primary assessment of this compound's anti-inflammatory potential is recommended. The carrageenan-induced paw edema model in rats is a well-established and robust method for screening acute anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the induction of acute inflammation in the rat paw using carrageenan and the evaluation of the anti-inflammatory effects of the test compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Plebthysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least 7 days under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping and Fasting: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin)

    • Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg)

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1][2][3]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
IVehicle Control--
IIIndomethacin10
IIITest Compound10
IVTest Compound30
VTest Compound100

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Grouping and Fasting acclimatization->grouping compound_prep Compound Preparation grouping->compound_prep administration Compound Administration compound_prep->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement (0-5h) induction->measurement calculation Calculate % Inhibition measurement->calculation stats Statistical Analysis calculation->stats

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Anti-Diabetic Activity Assessment

Given the potential of pyridine-3-carboxylic acid derivatives as anti-hyperglycemic agents, evaluating the compound in a model of type 2 diabetes is warranted. The streptozotocin (STZ)-induced diabetic rat model is a widely used and well-characterized model for this purpose.

Experimental Protocol: Streptozotocin-Induced Type 2 Diabetes in Rats

This protocol describes the induction of type 2 diabetes in rats using a combination of a high-fat diet and a low dose of streptozotocin, followed by an oral glucose tolerance test (OGTT) to evaluate the efficacy of the test compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • High-Fat Diet (HFD) (e.g., 45-60% kcal from fat)

  • Positive control: Metformin (150 mg/kg)

  • Male Wistar or Sprague-Dawley rats (150-180 g)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Induction of Insulin Resistance: Feed rats a high-fat diet for 2-4 weeks to induce insulin resistance. A control group will receive a standard chow diet.[4][5]

  • Induction of Diabetes: After the HFD period, fast the rats overnight and inject a single low dose of STZ (35-45 mg/kg, i.p.) dissolved in cold citrate buffer. The normal control group should be injected with citrate buffer only.[4][5][6]

  • Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with fasting blood glucose > 200 mg/dL are considered diabetic and are included in the study.

  • Grouping and Treatment: Randomly divide the diabetic rats into the following groups (n=6-8 per group):

    • Group I: Normal Control (Chow + Vehicle)

    • Group II: Diabetic Control (HFD + STZ + Vehicle)

    • Group III: Positive Control (HFD + STZ + Metformin)

    • Group IV-VI: Test Compound (HFD + STZ + Test Compound at different doses)

    • Administer the respective treatments orally once daily for 21-28 days.

  • Oral Glucose Tolerance Test (OGTT): On the last day of treatment, fast the rats overnight. Administer the final dose of the treatments. After 30 minutes, administer a glucose solution (2 g/kg) orally.[7]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes after the glucose load and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose levels against time for each group. Calculate the area under the curve (AUC) for the glucose tolerance test.

Data Presentation:

GroupTreatmentDose (mg/kg)Fasting Blood Glucose (mg/dL) - Day 28AUC (0-120 min) for OGTT
INormal Control-
IIDiabetic Control-
IIIMetformin150
IVTest Compound10
VTest Compound30
VITest Compound100

Signaling Pathway and Experimental Logic Diagram:

G cluster_induction Diabetes Induction cluster_treatment Treatment and Evaluation cluster_outcome Outcome HFD High-Fat Diet (2-4 weeks) STZ Low-Dose STZ Injection HFD->STZ Induces Insulin Resistance Diabetes Type 2 Diabetes Model STZ->Diabetes Partial β-cell dysfunction Treatment Daily Treatment (21-28 days) Diabetes->Treatment OGTT Oral Glucose Tolerance Test Treatment->OGTT Measurement Blood Glucose Measurement OGTT->Measurement Analysis Data Analysis (AUC) Measurement->Analysis Efficacy Anti-Diabetic Efficacy Analysis->Efficacy

Caption: Logic diagram for the STZ-induced type 2 diabetes model.

Anti-Cancer Efficacy Assessment

Pyridine derivatives have shown promise as anti-cancer agents. A human tumor xenograft model in immunodeficient mice is a standard initial step to evaluate the in vivo anti-tumor efficacy of a novel compound.

Experimental Protocol: Human Tumor Xenograft in Nude Mice

This protocol outlines the procedure for establishing subcutaneous tumors from a human cancer cell line in nude mice and assessing the anti-tumor activity of the test compound.

Materials:

  • This compound

  • Vehicle for administration

  • Human cancer cell line (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Matrigel (optional)

  • Positive control (e.g., cisplatin, paclitaxel, relevant to the cell line)

  • Athymic nude mice (nu/nu), 6-8 weeks old

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture and Preparation: Culture the selected human cancer cell line under standard conditions. On the day of inoculation, harvest cells during the exponential growth phase, wash with sterile PBS, and resuspend at a concentration of 5-10 x 10^6 cells in 100 µL of PBS (can be mixed 1:1 with Matrigel).[8][9]

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control

    • Group III-V: Test Compound (different doses)

  • Treatment Administration: Administer the vehicle, positive control, or test compound according to the desired schedule (e.g., daily, every other day) and route (e.g., p.o., i.p., i.v.).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[9]

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a fixed duration. At the end of the study, euthanize the mice, and excise and weigh the tumors.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Mean Tumor Weight (g) at Endpoint
IVehicle Control--
IIPositive Control
IIITest Compound10
IVTest Compound30
VTest Compound100

Experimental Workflow Diagram:

G start Start cell_culture Cell Culture start->cell_culture inoculation Subcutaneous Inoculation cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration randomization->treatment measurement Tumor & Body Weight Measurement treatment->measurement measurement->treatment Continue treatment endpoint Study Endpoint measurement->endpoint Tumor size criteria met analysis Tumor Excision & Analysis endpoint->analysis stop End analysis->stop

Caption: Workflow for a human tumor xenograft study.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial. A basic pharmacokinetic study in rats will provide key parameters like bioavailability, half-life, and maximum concentration.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

This protocol describes the determination of key pharmacokinetic parameters of the test compound in rats following a single intravenous (i.v.) and oral (p.o.) administration.

Materials:

  • This compound

  • Formulation for i.v. and p.o. administration

  • Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation (optional, for serial sampling)

  • Syringes, needles, and collection tubes (e.g., heparinized)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Fast rats overnight before dosing.

  • Grouping and Dosing:

    • IV Group (n=3-5): Administer the compound as a single i.v. bolus (e.g., 1-2 mg/kg).

    • PO Group (n=3-5): Administer the compound by oral gavage (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the tail vein or jugular cannula at predetermined time points.

    • IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[10]

  • Plasma Preparation: Process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

Data Presentation:

ParameterIV Administration (Mean ± SD)PO Administration (Mean ± SD)
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
Bioavailability (%)-

Logical Relationship Diagram:

G cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis dosing IV Dosing PO Dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing quantification LC-MS/MS Quantification processing->quantification calculation PK Parameter Calculation quantification->calculation interpretation ADME Profile Interpretation calculation->interpretation

Caption: Logical flow of a pharmacokinetic study.

Toxicology Studies

Initial safety assessment is critical. Acute and repeated-dose toxicity studies in rodents provide essential information on the potential toxicity of the compound. These protocols are based on OECD guidelines.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This study provides information on the acute oral toxicity of a substance and allows for its classification.[11][12][13][14][15]

Procedure:

  • Animals: Use a small number of female rats.

  • Dosing: A stepwise procedure is used with a starting dose of 300 mg/kg (if no information is available). Dosing is sequential, with the outcome of the first animal determining the dose for the next.

  • Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The study allows for the classification of the substance into a GHS toxicity category.

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards from repeated exposure over a prolonged period.[7][16][17][18][19]

Procedure:

  • Animals and Groups: Use at least 3 dose levels and a control group, with 10 male and 10 female rats per group.

  • Dosing: Administer the test substance orally on a daily basis for 90 days.

  • Observations: Conduct detailed clinical observations, body weight and food/water consumption measurements, ophthalmology, hematology, clinical biochemistry, and urinalysis.

  • Pathology: At the end of the study, perform a full necropsy and histopathological examination of organs and tissues.

  • Endpoint: Determine the No-Observed-Adverse-Effect Level (NOAEL).

Data Presentation (Selected Parameters for OECD 408):

ParameterControl (Male/Female)Low Dose (Male/Female)Mid Dose (Male/Female)High Dose (Male/Female)
Body Weight Gain (g)
Hematology
- Hemoglobin (g/dL)
- White Blood Cell Count (10^3/µL)
Clinical Chemistry
- Alanine Aminotransferase (ALT) (U/L)
- Creatinine (mg/dL)
Organ Weights
- Liver (g)
- Kidneys (g)
Histopathology
- Liver
- Kidneys

Toxicity Study Workflow:

G cluster_acute Acute Toxicity (OECD 423) cluster_subchronic Subchronic Toxicity (OECD 408) acute_dose Stepwise Dosing acute_obs 14-Day Observation acute_dose->acute_obs acute_endpoint GHS Classification acute_obs->acute_endpoint sub_dose 90-Day Repeated Dosing acute_endpoint->sub_dose Informs dose selection sub_obs In-life Observations sub_dose->sub_obs sub_path Terminal Pathology sub_obs->sub_path sub_endpoint NOAEL Determination sub_path->sub_endpoint

Caption: Workflow for acute and subchronic toxicity studies.

References

Application Notes and Protocols: High-Throughput Synthesis of a 4-(Pivalamido)nicotinic Acid Derivative Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyridine ring, particularly at the 4-position, offers a versatile platform for generating novel molecular entities with diverse pharmacological activities. This document provides a detailed protocol for the high-throughput synthesis of a 4-(pivalamido)nicotinic acid derivative library, a class of compounds with potential applications in various therapeutic areas, including as anti-inflammatory and anti-cancer agents.[1][2]

The presented methodology leverages parallel synthesis techniques to rapidly generate a library of analogs from a common intermediate, 4-aminonicotinic acid.[3][4] This high-throughput approach is amenable to automation and allows for the efficient exploration of structure-activity relationships (SAR), a critical step in modern drug discovery.[5][6][7] The protocols outlined below are designed for implementation in a standard medicinal chemistry laboratory equipped for parallel synthesis.

Experimental Protocols

I. Synthesis of the Key Intermediate: 4-Aminonicotinic Acid

A reliable supply of the starting material, 4-aminonicotinic acid, is crucial. A four-step synthesis starting from isoquinoline has been reported with an overall yield of up to 30%.[3]

Protocol 1: Synthesis of 4-Aminonicotinic Acid [3]

  • Oxidation of Isoquinoline: In a well-ventilated fume hood, isoquinoline is oxidized using a mixture of nitric acid and sulfuric acid to yield 3,4-pyridinedicarboxylic acid. This method has been shown to be superior to potassium permanganate oxidation, with yields up to 61%.[3]

  • Anhydride Formation: The resulting 3,4-pyridinedicarboxylic acid is treated with acetic anhydride to form the corresponding 3,4-pyridinedicarboxylic anhydride via intramolecular dehydration.

  • Ammonolysis: The anhydride is then subjected to ammonolysis to open the ring and form the mono-amide derivative.

  • Hofmann Rearrangement: Finally, a Hofmann rearrangement reaction is employed to introduce the amino group at the C4 position, yielding the target 4-aminonicotinic acid. The product can be purified by recrystallization to achieve high purity (>98% by HPLC).[3]

II. High-Throughput Library Synthesis: 4-(Pivalamido)nicotinic Acid Derivatives

This stage involves the parallel acylation of 4-aminonicotinic acid with a diverse set of acylating agents (e.g., pivaloyl chloride and its analogs) followed by diversification at the carboxylic acid position. The following protocol is designed for a 96-well plate format.

Materials and Equipment:

  • 96-well reaction blocks

  • Automated liquid handler (optional, but recommended for efficiency)

  • Parallel evaporator (e.g., Genevac)

  • HPLC-MS for analysis

  • Standard laboratory glassware and reagents

Protocol 2: Parallel Amide Formation and Diversification

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of 4-aminonicotinic acid in a suitable solvent (e.g., anhydrous DMF or NMP).

    • Prepare 0.6 M stock solutions of a diverse set of acylating agents (e.g., substituted pivaloyl chlorides, other acid chlorides, or carboxylic acids for coupling reactions) in an appropriate anhydrous solvent (e.g., DCM or THF).

    • Prepare a 1.5 M stock solution of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an anhydrous solvent.

  • Reaction Setup (in 96-well plate):

    • To each well of a 96-well reaction block, add 200 µL (0.1 mmol) of the 4-aminonicotinic acid stock solution.

    • Add 250 µL (0.15 mmol) of the DIPEA stock solution to each well.

    • Add 200 µL (0.12 mmol) of the appropriate acylating agent stock solution to each designated well.

    • Seal the reaction block and agitate at room temperature for 12-16 hours.

  • Work-up and Isolation (Option A - Direct Use):

    • For rapid screening, the reaction mixture can be diluted and directly used for biological assays after a simple filtration step to remove any precipitates.

  • Work-up and Purification (Option B - Higher Purity):

    • Quench the reaction by adding 200 µL of water to each well.

    • Acidify with 1 M HCl (aq) to a pH of ~5-6.

    • Extract the products with an appropriate organic solvent (e.g., ethyl acetate; 3 x 500 µL).

    • Combine the organic layers in a new 96-well plate and evaporate to dryness under reduced pressure.

    • The crude products can be purified by preparative HPLC-MS.

  • Library Diversification (Ester or Amide Formation):

    • The carboxylic acid moiety of the 4-(pivalamido)nicotinic acid products can be further functionalized.

    • Esterification: To the crude or purified products, add a solution of an alcohol, a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in DMF. Agitate at room temperature.

    • Amidation: To the crude or purified products, add a solution of an amine, a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in DMF. Agitate at room temperature.

    • Work-up and purification would follow similar procedures as described in step 4.

Data Presentation

Quantitative data for a representative subset of the synthesized library should be presented in a clear, tabular format to allow for easy comparison of yields and purity.

Compound IDAcylating AgentR-Group (at COOH)Yield (%)Purity (HPLC-MS, %)
LIB-001Pivaloyl Chloride-H85>95
LIB-0022,2-Dimethylbutanoyl Chloride-H82>95
LIB-003Cyclopropanecarbonyl Chloride-H88>95
LIB-004Pivaloyl Chloride-CH₃75>95
LIB-005Pivaloyl Chloride-CH₂CH₃72>95
LIB-006Pivaloyl Chloride-NH-Bn68>95

Note: The data presented above are illustrative examples. Actual yields and purities will vary depending on the specific substrates and reaction conditions.

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the high-throughput synthesis of the 4-(pivalamido)nicotinic acid derivative library is depicted below.

experimental_workflow cluster_start Starting Materials cluster_synthesis High-Throughput Synthesis (96-well format) cluster_analysis Analysis & Purification cluster_end Final Product start1 4-Aminonicotinic Acid step1 Parallel Amidation start1->step1 start2 Acylating Agents (R1-COCl) start2->step1 start3 Alcohols/Amines (R2-OH/NH2) step2 Parallel Esterification/Amidation start3->step2 step1->step2 Diversification analysis HPLC-MS Analysis step2->analysis purification Preparative HPLC analysis->purification If necessary library 4-(Pivalamido)nicotinic Acid Derivative Library analysis->library Direct use purification->library

Caption: High-throughput synthesis workflow.

Potential Signaling Pathway Involvement

Nicotinic acid derivatives have been investigated as inhibitors of various signaling pathways, including those involving protein kinases. The diagram below illustrates a generic kinase signaling pathway that could be a potential target for the synthesized library.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR) ligand->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates transcription Transcription Factors erk->transcription activates response Cellular Response (Proliferation, Angiogenesis) transcription->response inhibitor 4-(Pivalamido)nicotinic Acid Derivative inhibitor->receptor Inhibition inhibitor->raf Potential Inhibition

Caption: Generic kinase signaling pathway.

References

Application Notes and Protocols for 4-(Pivalamido)nicotinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific literature detailing the synthesis and coordination chemistry of 4-(pivalamido)nicotinic acid is not available. The following application notes and protocols are predictive, based on the known chemistry of analogous compounds such as nicotinic acid and other substituted pyridinecarboxylic acids. These guidelines are intended for researchers, scientists, and drug development professionals interested in exploring the potential of this novel ligand.

Introduction

4-(Pivalamido)nicotinic acid is a derivative of nicotinic acid featuring a bulky pivalamido group at the 4-position of the pyridine ring. This functionalization is expected to influence the electronic properties and steric environment of the ligand, potentially leading to the formation of novel coordination complexes with unique structural and functional attributes. The presence of both a pyridine nitrogen atom and a carboxylate group provides multiple coordination sites, allowing for the formation of mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). The pivalamido group can also participate in hydrogen bonding, further influencing the supramolecular architecture of the resulting materials.

Potential applications for metal complexes of 4-(pivalamido)nicotinic acid are anticipated in areas such as catalysis, gas storage, and bioinorganic chemistry, drawing parallels from the diverse applications of other pyridinecarboxylate-based coordination compounds.

Synthesis of 4-(Pivalamido)nicotinic Acid

A plausible synthetic route to 4-(pivalamido)nicotinic acid involves the acylation of 4-aminonicotinic acid with pivaloyl chloride.

Experimental Protocol: Synthesis of 4-(Pivalamido)nicotinic Acid

Materials:

  • 4-Aminonicotinic acid

  • Pivaloyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminonicotinic acid (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(pivalamido)nicotinic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Diagram: Proposed Synthesis of 4-(Pivalamido)nicotinic Acid

G cluster_synthesis Synthesis of 4-(Pivalamido)nicotinic Acid start 4-Aminonicotinic Acid reagent Pivaloyl Chloride, Pyridine start->reagent product 4-(Pivalamido)nicotinic Acid reagent->product

Caption: Proposed synthetic pathway for 4-(pivalamido)nicotinic acid.

Coordination Chemistry

4-(Pivalamido)nicotinic acid is expected to act as a versatile ligand, coordinating to metal centers through the pyridine nitrogen and/or the carboxylate oxygen atoms. The coordination mode will likely depend on the nature of the metal ion, the reaction conditions (pH, solvent, temperature), and the presence of other coordinating species.

Potential Coordination Modes:

  • Monodentate: Coordination through either the pyridine nitrogen or one of the carboxylate oxygens.

  • Bidentate Chelating: Coordination through both the pyridine nitrogen and one carboxylate oxygen to the same metal center.

  • Bidentate Bridging: The carboxylate group can bridge two metal centers in a syn-syn, syn-anti, or anti-anti fashion. The pyridine nitrogen can also act as a bridging ligand.

  • Tridentate: Involving the pyridine nitrogen and both carboxylate oxygens, potentially bridging multiple metal centers.

Diagram: Potential Coordination Modes

G cluster_coordination Potential Coordination Modes M Metal Ion L1 Monodentate (N-donor) M->L1 N L2 Monodentate (O-donor) M->L2 O L3 Bidentate Chelating M->L3 N, O L4 Bidentate Bridging M->L4 O, O'

Caption: Predicted coordination modes of 4-(pivalamido)nicotinic acid with a metal ion.

Hypothetical Application: Catalysis

Metal complexes of 4-(pivalamido)nicotinic acid could serve as catalysts for various organic transformations. For instance, a hypothetical copper(II) complex could be investigated for its catalytic activity in oxidation reactions.

Experimental Protocol: Synthesis of a Hypothetical [Cu(4-pivalamidonicotinate)₂(H₂O)₂] Complex

Materials:

  • 4-(Pivalamido)nicotinic acid

  • Copper(II) acetate monohydrate

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 4-(pivalamido)nicotinic acid (2.0 eq) in ethanol.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in deionized water.

  • Slowly add the copper(II) acetate solution to the ligand solution with constant stirring.

  • A precipitate should form. Continue stirring the mixture at room temperature for 4-6 hours.

  • Collect the solid product by vacuum filtration and wash with ethanol.

  • Dry the complex in a desiccator.

Characterization: The resulting complex should be characterized by elemental analysis, FT-IR spectroscopy, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction (if suitable crystals are obtained).

Data Presentation: Hypothetical Characterization Data
ParameterHypothetical Value
Elemental Analysis
%CCalculated: 50.25, Found: 50.18
%HCalculated: 5.35, Found: 5.41
%NCalculated: 9.76, Found: 9.69
FT-IR (cm⁻¹)
ν(O-H) of water~3400 (broad)
ν(N-H) of amide~3300
ν(C=O) of carboxylate~1610 (asymmetric), ~1400 (symmetric)
ν(C=O) of amide~1680
TGA Weight loss corresponding to two water molecules between 100-150 °C
Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

Materials:

  • [Cu(4-pivalamidonicotinate)₂(H₂O)₂] catalyst

  • Benzyl alcohol

  • Acetonitrile (solvent)

  • tert-Butyl hydroperoxide (TBHP, oxidant)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a reaction vial, add the copper complex (1 mol%), benzyl alcohol (1 mmol), and acetonitrile (5 mL).

  • Add TBHP (2 mmol) to the mixture.

  • Seal the vial and heat the reaction at 80 °C for 24 hours.

  • After cooling to room temperature, take an aliquot of the reaction mixture for GC analysis to determine the conversion and selectivity.

Data Presentation: Hypothetical Catalytic Performance
CatalystConversion (%)Selectivity for Benzaldehyde (%)
[Cu(4-pivalamidonicotinate)₂(H₂O)₂]85>95
Copper(II) acetate3080

Diagram: Catalytic Cycle Workflow

G cluster_catalysis Hypothetical Catalytic Cycle Catalyst Cu(II) Complex Intermediate Cu(II)-Substrate Adduct Catalyst->Intermediate Coordination Substrate Benzyl Alcohol Substrate->Intermediate Oxidant TBHP Product Benzaldehyde Oxidant->Product Oxidation Intermediate->Product Reduced_Catalyst Cu(I) Species Product->Reduced_Catalyst Reduced_Catalyst->Catalyst Re-oxidation

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Experimental Workflow Overview

The synthesis of this compound can be approached via two primary routes, both beginning with derivatives of 4-aminopyridine-3-carboxylic acid (also known as 4-aminonicotinic acid).

  • Route A: This pathway involves the amidation of a 4-aminopyridine-3-carboxylic acid ester, followed by hydrolysis of the ester to yield the final product. This is often the preferred route as the ester starting material can be more soluble and easier to handle than the free acid.

  • Route B: This is a more direct approach involving the amidation of 4-aminopyridine-3-carboxylic acid itself. While this route has fewer steps, it can present challenges with solubility and potential side reactions.

synthesis_workflows General Synthetic Workflows cluster_A Route A: Amidation then Hydrolysis cluster_B Route B: Direct Amidation A_start Methyl 4-aminonicotinate A_amidation Amidation with Pivaloyl Chloride A_start->A_amidation A_intermediate Methyl 4-(2,2-dimethylpropanamido) pyridine-3-carboxylate A_amidation->A_intermediate A_hydrolysis Ester Hydrolysis A_intermediate->A_hydrolysis A_end Final Product A_hydrolysis->A_end B_start 4-Aminonicotinic Acid B_amidation Direct Amidation with Pivaloyl Chloride B_start->B_amidation B_end Final Product B_amidation->B_end

Figure 1. Alternative synthetic routes to the target compound.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in Amidation Step (Route A & B)

Q: My amidation reaction with pivaloyl chloride is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields in the amidation step are a common problem and can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not be running to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.

  • Side Reactions: Pivaloyl chloride is highly reactive and can participate in side reactions.

    • Hydrolysis of Pivaloyl Chloride: If there is excess water in your reaction, the pivaloyl chloride will hydrolyze to pivalic acid. Ensure you are using anhydrous solvents and that your starting materials are dry.

    • Diacylation: The pyridine ring nitrogen can be acylated in addition to the amino group, leading to byproduct formation. This is more likely under harsh conditions.

    • Solution: Employ Schotten-Baumann conditions, which involve a two-phase system (an organic solvent and an aqueous base).[1][2] This helps to immediately neutralize the HCl byproduct and can minimize some side reactions.[1] Slowly adding the pivaloyl chloride to the reaction mixture at a low temperature (e.g., 0-5 °C) can also improve selectivity.

  • Base Selection and Stoichiometry: The choice and amount of base are critical.

    • Problem: An insufficient amount of base will not effectively neutralize the HCl generated, which can protonate the starting amine, rendering it unreactive.[2] An excessively strong base or high concentration can promote hydrolysis of the acyl chloride.

    • Solution: Use at least two equivalents of a suitable base. For Schotten-Baumann conditions, an aqueous solution of sodium hydroxide or potassium hydroxide is common.[3] For a non-aqueous reaction, a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good choice.

troubleshooting_low_yield Troubleshooting Low Amidation Yield start Low Amidation Yield check_completion Is the reaction going to completion? (Check via TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there significant side products? check_completion->side_reactions Yes extend_time Increase reaction time or temperature moderately. incomplete->extend_time hydrolysis Pivaloyl chloride hydrolysis? side_reactions->hydrolysis Yes diacylation Diacylation or other byproducts? side_reactions->diacylation Yes base_issue Is the base choice/amount optimal? side_reactions->base_issue No use_anhydrous Use anhydrous solvents and dry starting materials. hydrolysis->use_anhydrous schotten_baumann Employ Schotten-Baumann conditions. Slowly add acyl chloride at low temp. diacylation->schotten_baumann adjust_base Use at least 2 eq. of base. Consider TEA or aqueous NaOH. base_issue->adjust_base

Figure 2. Decision tree for troubleshooting low amidation yield.

Issue 2: Incomplete Ester Hydrolysis (Route A)

Q: I am having trouble fully hydrolyzing the methyl ester to the carboxylic acid. What can I do?

A: Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or amount of base.

  • Solution: The hydrolysis is typically carried out using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an alcohol (e.g., methanol or ethanol). Ensure you are using a sufficient excess of the base (2-3 equivalents). If the reaction is sluggish at room temperature, gently heating the mixture to reflux can increase the rate. Monitor the disappearance of the starting material by TLC. After the reaction is complete, the mixture should be acidified to a pH of around 3-4 to precipitate the carboxylic acid product.

Issue 3: Product Purification Challenges

Q: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A: Common impurities include unreacted starting material, pivalic acid (from hydrolysis of pivaloyl chloride), and potentially diacylated byproducts.

  • Removal of Pivalic Acid: Pivalic acid can often be removed by careful washing. After the reaction is complete and the product is precipitated by acidification, washing the solid product with cold water can help remove the more water-soluble pivalic acid.

  • Recrystallization: Recrystallization is a powerful technique for purifying the final product.[1] Solvents such as ethanol, isopropanol, or mixtures of ethanol and water can be effective.[1]

  • Acid-Base Extraction: If the crude product is an oil or difficult to crystallize, an acid-base extraction can be performed. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, while neutral organic impurities (like any remaining starting ester) will stay in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure product.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the key steps in the synthesis. Note that optimal conditions may vary based on the specific scale and equipment used.

Table 1: Amidation of Amines with Pivaloyl Chloride - General Conditions [4]

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
o-toluidineTriethylamineDichloromethane0 to RT0.583
(R)-3-piperidine amideNot specified (pH 10-11)Organic SolventNot specifiedNot specifiedHigh
N,N-dibenzylhydroxylamine4-DMAPDichloromethane0 to RT6Not specified

Data presented is for analogous N-acylation reactions and serves as a starting point for optimization.

Table 2: Optimization of Schotten-Baumann Reaction Parameters

ParameterConditionExpected OutcomePotential Issue
pH 10-12Efficient acylationpH > 12 can increase hydrolysis of acyl chloride
Acyl Chloride (eq.) 1.0 - 1.2Drives reaction to completionExcess can lead to more side products
Base (eq.) 2.0 - 2.5Neutralizes HCl, prevents amine protonationInsufficient base stalls the reaction
Temperature 0 - 25 °CMinimizes side reactionsLower temp may slow down desired reaction
Solvent Biphasic (e.g., DCM/water)Separates product and neutralizes acidVigorous stirring needed for phase mixing

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(2,2-dimethylpropanamido)pyridine-3-carboxylate (Route A - Step 1)
  • Dissolution: In a round-bottom flask, dissolve methyl 4-aminonicotinate (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (2.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Slowly add pivaloyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound (Route A - Step 2)
  • Dissolution: Dissolve the methyl 4-(2,2-dimethylpropanamido)pyridine-3-carboxylate (1.0 eq.) from the previous step in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Addition of Base: Add sodium hydroxide (2.5 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, until TLC analysis indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid until the pH of the solution is approximately 3-4.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions. Reaction conditions may require optimization for specific laboratory settings and scales.

References

Technical Support Center: HPLC Purification of 4-(pivalamido)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the HPLC purification of 4-(pivalamido)nicotinic acid. It includes a detailed experimental protocol, troubleshooting guides for common issues, and a list of frequently asked questions.

Experimental Protocol: Reversed-Phase HPLC Purification

This protocol provides a general methodology for the purification of 4-(pivalamido)nicotinic acid using reversed-phase high-performance liquid chromatography (RP-HPLC). Optimization may be required based on the specific impurity profile of the sample.

Objective: To purify 4-(pivalamido)nicotinic acid from a crude reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, injector, column oven, and UV detector.

  • Preparative or semi-preparative C18 column.

  • Fraction collector.

Materials:

  • Crude 4-(pivalamido)nicotinic acid sample.

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA) or formic acid (FA).

  • Sample filtration unit (e.g., 0.45 µm syringe filter).

Procedure:

  • Sample Preparation:

    • Dissolve the crude 4-(pivalamido)nicotinic acid in a suitable solvent, such as a mixture of the mobile phase or a solvent in which it is readily soluble.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1][2]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA or FA in water.

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile.

    • Degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • The following are starting conditions and may require optimization.

    • Column: C18, 5 µm particle size.

    • Flow Rate: Dependent on column dimensions (e.g., 1-5 mL/min for semi-preparative).

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Column Temperature: Ambient or slightly elevated (e.g., 30 °C) to improve peak shape.[2]

    • Injection Volume: Optimized based on column loading capacity.[3]

    • Gradient Elution: A gradient is often used to ensure good separation of impurities and elution of the target compound in a reasonable time.[4] A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B (linear gradient)

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Purification Run:

    • Equilibrate the column with the initial mobile phase composition for a sufficient time.[3]

    • Inject the filtered sample onto the column.

    • Monitor the chromatogram and collect the fractions corresponding to the peak of 4-(pivalamido)nicotinic acid.

  • Fraction Analysis and Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

    • Remove the mobile phase solvents (e.g., by rotary evaporation or lyophilization) to obtain the purified solid compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (A: Aq. Acid, B: ACN/Acid) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Gradient Elution & Separation injection->separation detection UV Detection separation->detection collection Fraction Collection detection->collection analysis Purity Analysis of Fractions collection->analysis pooling Pooling of Pure Fractions analysis->pooling isolation Solvent Removal & Isolation pooling->isolation product Purified 4-(pivalamido)nicotinic acid isolation->product

Caption: HPLC Purification Workflow for 4-(pivalamido)nicotinic acid.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of 4-(pivalamido)nicotinic acid.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Interaction with residual silanols on the column packing.[5] - Column overload.[3][5] - Inappropriate mobile phase pH.[5][6]- Use a buffered mobile phase or add a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid) to suppress silanol interactions.[7] - Reduce the injection volume or sample concentration.[3][5] - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic state.[5]
Poor Peak Shape (Fronting) - Column overload.[5] - Poor sample solubility in the mobile phase.- Reduce the injection volume or sample concentration.[5] - Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
Poor Peak Shape (Broadening) - Column degradation.[1] - High flow rate.[2] - Large dead volume in the HPLC system.- Replace the column if it has been used extensively or shows signs of pressure increase.[1] - Decrease the flow rate to allow for better mass transfer.[2] - Check and minimize the length and diameter of tubing, especially between the column and detector.[5]
Co-elution with Impurities - Insufficient selectivity of the chromatographic system.[4]- Optimize the mobile phase: Try a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.[4] - Adjust the pH: Modifying the mobile phase pH can change the retention times of ionizable compounds.[4] - Change the column: Consider a column with a different stationary phase (e.g., a polar-embedded phase or a phenyl column) for alternative selectivity.[4][8] - Use a shallower gradient: A slower increase in the organic solvent percentage can improve the separation of closely eluting peaks.[3]
No or Low Recovery - Compound is not eluting from the column. - Compound is unstable under the chromatographic conditions.- Increase the percentage of the organic solvent in the mobile phase. - Check the stability of the compound at the mobile phase pH.
Ghost Peaks - Contamination in the mobile phase, injector, or sample vials.[1] - Carryover from a previous injection.[1]- Use fresh, high-purity HPLC-grade solvents and clean vials.[1] - Implement a robust needle wash protocol between injections, potentially using a stronger solvent.[1]

Troubleshooting Logic Diagram

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_separation Separation Issues cluster_other Other Issues start Problem Encountered tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting broadening Peak Broadening start->broadening coelution Co-elution start->coelution recovery Low/No Recovery start->recovery ghost_peaks Ghost Peaks start->ghost_peaks solution1 Adjust Mobile Phase pH Reduce Sample Load tailing->solution1 solution2 Reduce Sample Load Change Sample Solvent fronting->solution2 solution3 Replace Column Optimize Flow Rate broadening->solution3 solution4 Optimize Mobile Phase Change Column Adjust Gradient coelution->solution4 solution5 Increase Organic Modifier Check Compound Stability recovery->solution5 solution6 Use Clean Solvents/Vials Improve Needle Wash ghost_peaks->solution6

Caption: Troubleshooting Decision Tree for HPLC Purification.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for purifying 4-(pivalamido)nicotinic acid?

A1: A reversed-phase C18 column is a good starting point for purifying polar aromatic compounds like 4-(pivalamido)nicotinic acid.[7] For highly polar compounds that are poorly retained on traditional C18 columns, a polar-embedded phase column (often designated with "AQ", "Hydro", etc.) can be beneficial as they are more stable in highly aqueous mobile phases.[8]

Q2: How do I choose the optimal mobile phase?

A2: The choice of mobile phase is critical for successful separation.[6]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Trying both can be beneficial as they offer different selectivities.[4]

  • pH: Since 4-(pivalamido)nicotinic acid is acidic, the mobile phase pH will significantly affect its retention.[4] Using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will suppress the ionization of the carboxylic acid group, leading to increased retention on a reversed-phase column.[9] It is generally recommended to work at a pH at least two units below the pKa of the acidic analyte.[5]

Q3: Should I use isocratic or gradient elution?

A3: For purifying a compound from a crude mixture with multiple impurities of varying polarities, gradient elution is generally preferred.[4][6] A gradient allows for the effective elution of both early and late-eluting impurities, while also providing a sharp peak for the target compound. Isocratic elution, where the mobile phase composition remains constant, is more suitable for separating a small number of compounds with similar retention behavior.

Q4: My peak is tailing. What can I do to improve the peak shape?

A4: Peak tailing for acidic compounds is often caused by secondary interactions with the silica stationary phase.[5] To mitigate this:

  • Add an acidic modifier: Including a small amount of an acid like TFA or formic acid in your mobile phase can help to protonate residual silanols on the column packing, reducing their interaction with your acidic analyte.

  • Adjust pH: Ensure the mobile phase pH is low enough to keep your carboxylic acid fully protonated.[5]

  • Reduce sample load: Overloading the column can lead to peak tailing.[5] Try injecting a smaller amount of your sample.

  • Use an end-capped column: Modern, high-purity, end-capped columns have fewer free silanols and are less prone to causing peak tailing with acidic compounds.[1]

Q5: How can I improve the separation between my target compound and a closely eluting impurity?

A5: To improve resolution between two peaks:

  • Optimize the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[4]

  • Adjust the mobile phase pH: Small changes in pH can significantly impact the retention of ionizable compounds, potentially separating co-eluting peaks.[4]

  • Use a shallower gradient: A slower, more gradual increase in the organic solvent concentration can improve the separation of closely eluting compounds.[3]

  • Change the column: If mobile phase optimization is unsuccessful, trying a column with a different stationary phase chemistry (e.g., phenyl, cyano, or a different C18 brand) can provide the necessary change in selectivity.[4]

References

identifying side products in the synthesis of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the N-acylation of 4-aminopyridine-3-carboxylic acid with pivaloyl chloride in the presence of a base. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

Q2: What are the most common side products observed in this synthesis?

A2: Common side products can arise from the reactivity of the starting materials and intermediates. These may include:

  • Pivalic acid: Formed from the hydrolysis of pivaloyl chloride.

  • Pivalic anhydride: Can form from the reaction of pivaloyl chloride with pivalic acid.

  • Di-acylated product: Although sterically hindered, a second acylation at the newly formed amide nitrogen is a possibility under forcing conditions.

  • Decarboxylated product: Loss of CO2 from the pyridine-3-carboxylic acid moiety can occur, especially at elevated temperatures.

  • Unreacted starting material: Incomplete reaction can lead to the presence of 4-aminopyridine-3-carboxylic acid in the final product mixture.

Q3: How can I minimize the formation of pivalic acid?

A3: To minimize the formation of pivalic acid, it is essential to use anhydrous (dry) solvents and reagents. Ensure that the reaction is protected from atmospheric moisture, for example, by running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using dried glassware.

Q4: What analytical techniques are recommended for identifying the main product and potential side products?

A4: A combination of techniques is recommended for a thorough analysis:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To separate the components of the reaction mixture and determine their molecular weights, which is useful for identifying side products.

  • High-Performance Liquid Chromatography (HPLC): For quantifying the purity of the product and the relative amounts of side products.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the product and confirm the formation of the amide bond.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete reaction.- Increase the reaction time. - Consider a modest increase in reaction temperature, while monitoring for decomposition. - Ensure efficient stirring of the reaction mixture.
Hydrolysis of pivaloyl chloride.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (nitrogen or argon).
Suboptimal amount of base.- Ensure at least one equivalent of base is used to neutralize the HCl byproduct. An excess of base (e.g., 1.1-1.2 equivalents) may be beneficial.
Poor quality of starting materials.- Verify the purity of 4-aminopyridine-3-carboxylic acid and pivaloyl chloride before use.
Issue 2: Presence of Pivalic Acid as a Major Impurity
Possible Cause Suggested Solution
Presence of water in the reaction.- Dry all solvents and reagents thoroughly before use. - Use oven-dried glassware and conduct the reaction under an inert atmosphere.
Inefficient work-up procedure.- During the aqueous work-up, a basic wash (e.g., with a saturated solution of sodium bicarbonate) can help to remove acidic impurities like pivalic acid into the aqueous layer.
Issue 3: Formation of an Unidentified Side Product with a Higher Molecular Weight
Possible Cause Suggested Solution
Formation of pivalic anhydride.- This can react with the starting amine to form the desired product, but can also lead to other side reactions. To minimize its formation, add the pivaloyl chloride slowly to the reaction mixture.
Di-acylation of the amino group.- Avoid using a large excess of pivaloyl chloride. - Maintain a moderate reaction temperature.
Reaction with the carboxylic acid group.The carboxylic acid could potentially react with pivaloyl chloride to form a mixed anhydride. This is less likely if the amine is more nucleophilic.

Data Presentation

The following table presents hypothetical quantitative data for a typical synthesis, illustrating the impact of reaction conditions on product yield and purity.

Run Base (equivalents) Reaction Temperature (°C) Reaction Time (h) Yield of Main Product (%) Purity by HPLC (%) Major Side Product (%)
1Triethylamine (1.1)2548595Pivalic Acid (3%)
2Triethylamine (1.1)5048090Pivalic Acid (5%), Decarboxylated Product (3%)
3Pyridine (2.0)2568294Pivalic Acid (4%)
4Triethylamine (1.1)25 (in the presence of moisture)46075Pivalic Acid (20%)

Experimental Protocols

General Protocol for the Synthesis of this compound

Disclaimer: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-aminopyridine-3-carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Base: Add a suitable base (e.g., triethylamine, 1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound Start_Material 4-Aminopyridine-3-carboxylic Acid Product This compound Start_Material->Product Acylation Reagent Pivaloyl Chloride Reagent->Product Base Base (e.g., Triethylamine) Base->Product

Caption: General reaction pathway for the synthesis.

Side_Reactions Potential Side Reactions PivCl Pivaloyl Chloride Pivalic_Acid Pivalic Acid PivCl->Pivalic_Acid Hydrolysis Pivalic_Anhydride Pivalic Anhydride PivCl->Pivalic_Anhydride Reaction with Pivalic Acid Diacylated Di-acylated Product PivCl->Diacylated Start_Material 4-Aminopyridine-3-carboxylic Acid Decarboxylated Decarboxylated Product Start_Material->Decarboxylated Decarboxylation (heat) Start_Material->Diacylated Excess Pivaloyl Chloride Water Water (moisture) Water->Pivalic_Acid Pivalic_Acid->Pivalic_Anhydride

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reaction_Time Increase Reaction Time? Start->Check_Reaction_Time Check_Temperature Increase Temperature? Check_Reaction_Time->Check_Temperature No Optimize_Conditions Optimize Reaction Conditions Check_Reaction_Time->Optimize_Conditions Yes Check_Reagents Check Reagent Purity & Dryness? Check_Temperature->Check_Reagents No Check_Temperature->Optimize_Conditions Yes Check_Base Check Base Stoichiometry? Check_Reagents->Check_Base No Purify_Reagents Use Anhydrous Reagents Check_Reagents->Purify_Reagents Yes Adjust_Base Adjust Base Equivalents Check_Base->Adjust_Base Yes End Improved Yield Check_Base->End No, review other parameters Optimize_Conditions->End Purify_Reagents->End Adjust_Base->End

Caption: Troubleshooting guide for low product yield.

how to improve the solubility of 4-(pivalamido)nicotinic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-(pivalamido)nicotinic acid for in vitro assays.

Troubleshooting Guide: Solubility Issues

Encountering poor solubility of 4-(pivalamido)nicotinic acid can be a significant hurdle for accurate and reproducible in vitro experiments. The following guide offers a systematic approach to troubleshoot and resolve these issues.

Initial Assessment: Basic Solubility & pH Adjustment

The structure of 4-(pivalamido)nicotinic acid, containing both a carboxylic acid and an amide group, suggests that its solubility will be highly dependent on pH. The carboxylic acid moiety allows for the formation of a more soluble salt at basic pH.

Experimental Protocol: pH-Dependent Solubility Test
  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of 4-(pivalamido)nicotinic acid in 100% DMSO.

  • Serial Dilution:

    • Create a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Common buffers include MES for acidic pH, PBS or HEPES for neutral pH, and Tris for basic pH.

    • Add the DMSO stock solution to each buffer to achieve the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent and low (typically ≤1%).

  • Observation & Analysis:

    • Vortex each solution thoroughly.

    • Incubate at the desired experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

    • Visually inspect for any precipitation.

    • For a quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.

Decision Workflow for Solubility Enhancement

If pH adjustment alone is insufficient to achieve the desired concentration without precipitation, further strategies may be required. The following workflow can guide your decision-making process.

G cluster_0 A Start: Poor Solubility Observed B Perform pH-Dependent Solubility Test A->B C Is solubility adequate at physiological pH (e.g., 7.4)? B->C D Proceed with Assay C->D Yes E Is solubility improved at higher pH (e.g., pH 8-9)? C->E No F Consider if assay is tolerant to higher pH E->F Yes H Explore Co-solvents or Formulation Strategies E->H No G Use higher pH buffer for the assay F->G Yes F->H No

Caption: Decision workflow for addressing poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for 4-(pivalamido)nicotinic acid?

For creating a high-concentration stock solution, 100% dimethyl sulfoxide (DMSO) is the recommended starting solvent. From this stock, further dilutions into aqueous assay buffers can be made. Always ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.

Q2: How does pH affect the solubility of this compound?

4-(pivalamido)nicotinic acid is an acidic compound due to its carboxylic acid group. In acidic to neutral aqueous solutions, it will exist predominantly in its less soluble, neutral form. As the pH increases (becomes more basic), the carboxylic acid deprotonates to form a carboxylate salt, which is generally much more soluble in water.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

This is a common issue known as "crashing out." Here are several steps to troubleshoot this:

  • Lower the Final Concentration: The simplest solution is to test lower final concentrations of the compound in your assay.

  • Adjust Buffer pH: As detailed in the troubleshooting guide, increasing the pH of your assay buffer can significantly enhance solubility.

  • Use Co-solvents: If your assay can tolerate it, including a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can help maintain solubility.

  • Pre-dilution Strategy: Instead of a single large dilution step, try a serial dilution approach where the DMSO concentration is gradually decreased.

Q4: What co-solvents can I use, and what are the potential drawbacks?

Commonly used co-solvents include ethanol, methanol, and polyethylene glycol (PEG). However, it is crucial to validate the tolerance of your specific cell line or assay system to these solvents, as they can be toxic or interfere with biological processes at higher concentrations. A solvent tolerance test should be performed.

Experimental Protocol: Co-solvent Tolerance Test
  • Prepare Co-solvent Dilutions: Prepare your standard assay medium containing a range of co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% of DMSO, ethanol, or PEG 400).

  • Cell Treatment: Treat your cells with these co-solvent-containing media (without your test compound) for the duration of your planned experiment.

  • Viability/Activity Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) or measure a key baseline parameter of your assay to determine the highest concentration of the co-solvent that does not cause a significant effect.

  • Selection: Choose a co-solvent concentration for your compound solubility tests that is well below the determined toxicity threshold.

Co-solvent Selection and Starting Concentrations

Co-solventTypical Starting ConcentrationConsiderations
DMSO≤ 1%Gold standard, but can be toxic at higher concentrations.
Ethanol≤ 1%Can be toxic to some cell lines.
PEG 4001-5%Generally well-tolerated but can increase viscosity.
CyclodextrinsVaries (e.g., 1-10 mM)Can be used to encapsulate the compound, but may interact with other assay components.

Q5: Can I use sonication or heating to help dissolve the compound?

Gentle heating (e.g., to 37°C) and brief sonication can help dissolve the compound initially when making stock solutions or dilutions. However, if the compound precipitates upon returning to room temperature or the experimental temperature, the solution is supersaturated and not stable for use in an assay. These methods can be useful for kinetic solubility assessments but are not a solution for poor thermodynamic solubility.

Solubility Enhancement Workflow

The overall strategy for improving the solubility of 4-(pivalamido)nicotinic acid for in vitro assays involves a stepwise approach from simple pH adjustments to more complex formulation strategies.

G cluster_0 A Prepare High-Concentration Stock in 100% DMSO B Dilute into Assay Buffer (Target Concentration) A->B C Precipitation Observed? B->C D Increase pH of Assay Buffer C->D Yes G Solution is Stable. Proceed with Assay. C->G No D->C Re-test E Incorporate Co-solvents (e.g., PEG, Cyclodextrin) D->E Still Precipitates E->C Re-test F Consider Formulation (e.g., Liposomes, Micelles) E->F Still Precipitates

Caption: Stepwise workflow for solubility enhancement.

Technical Support Center: Stability of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic Acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the chemical stability of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in DMSO?

A1: The primary stability concerns involve both physical and chemical stability. Physical stability issues often manifest as precipitation of the compound from the DMSO solution, which can be influenced by factors such as concentration, temperature, and water content in the DMSO.[1][2] Chemical stability concerns revolve around potential degradation of the molecule. Given its structure as a pyridine carboxylic acid, potential degradation pathways in DMSO, especially under certain conditions (e.g., elevated temperature, presence of contaminants), could involve reactions of the carboxylic acid or amide functional groups.

Q2: How does the quality of DMSO affect the stability of the compound?

A2: The quality of DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Water in DMSO can decrease the solubility of many organic compounds, leading to precipitation.[4] For carboxylic acids, the presence of water can also influence the ionization state and potential for hydrogen bonding.[5] Furthermore, older or improperly stored DMSO may contain impurities that could react with the compound. Therefore, using fresh, anhydrous, high-purity DMSO is highly recommended for preparing stock solutions.[3][4]

Q3: What are the recommended storage conditions for stock solutions of this compound in DMSO?

A3: To maximize stability, stock solutions of this compound in DMSO should be stored in tightly sealed containers at low temperatures, such as -20°C or -80°C, to minimize degradation and solvent evaporation.[4] It is also advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[4]

Q4: Can this compound react with DMSO?

A4: While DMSO is a relatively inert solvent, it can participate in reactions under certain conditions. Carboxylic acids can form strong hydrogen bonds with DMSO.[6][7] At elevated temperatures, acids can catalyze the decomposition of DMSO.[8][9][10] While a direct reaction between the compound and DMSO at room temperature is unlikely to be rapid, the possibility of slow degradation over long-term storage cannot be entirely ruled out without specific experimental data.

Troubleshooting Guides

This section addresses common issues encountered during the handling and storage of this compound in DMSO.

Issue 1: Compound Precipitation from DMSO Solution
  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Supersaturated Solution Prepare a less concentrated stock solution. The solubility of similar compounds can be in the range of 20-67 mg/mL.[4]
Low Temperature Storage Gently warm the solution to 37°C and sonicate to redissolve the precipitate before use.[4]
Water Contamination in DMSO Use fresh, anhydrous DMSO to prepare a new stock solution.[3][4]
Multiple Freeze-Thaw Cycles Prepare smaller aliquots of the stock solution to minimize the number of freeze-thaw cycles.[4]
Issue 2: Inconsistent Experimental Results
  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inaccurate Concentration Due to Precipitation Visually inspect the stock solution for any precipitate before use. If present, follow the steps in "Issue 1" to redissolve.
Compound Degradation Assess the purity of the stock solution using an analytical technique like HPLC-UV/MS. If degradation is observed, prepare a fresh stock solution.
DMSO-induced Effects in Assays Ensure the final concentration of DMSO in the assay is low (typically <1%) and consistent across all experiments, as DMSO can affect biological assays.[11]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a stable stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vials or polypropylene tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Equilibrate the compound powder and anhydrous DMSO to room temperature.

  • Weigh the desired amount of the compound in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortex the solution until the compound is fully dissolved.

  • If dissolution is slow, gently warm the solution to 37°C and sonicate for a short period.[4]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Dispense the stock solution into smaller aliquots in sterile tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4]

Protocol 2: Assessment of Compound Stability in DMSO by HPLC-UV/MS

Objective: To determine the chemical stability of this compound in DMSO over time.

Materials:

  • Stock solution of the compound in DMSO (prepared as in Protocol 1)

  • HPLC system with UV and Mass Spectrometry (MS) detectors

  • Appropriate HPLC column and mobile phases

Procedure:

  • Immediately after preparation (T=0), dilute a small sample of the stock solution with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC-UV/MS system.

  • Record the peak area of the parent compound and identify any degradation products.

  • Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Repeat the analysis at specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month).

  • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

Data Presentation:

Storage ConditionTime Point% Parent Compound RemainingNotes (e.g., new peaks observed)
Room Temperature0 h100%
24 h
1 week
4°C0 h100%
24 h
1 week
-20°C0 h100%
1 week
1 month

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_precipitate Visually inspect stock solution for precipitate start->check_precipitate precipitate_found Precipitate Found? check_precipitate->precipitate_found redissolve Gently warm (37°C) and sonicate solution precipitate_found->redissolve Yes no_precipitate No Precipitate precipitate_found->no_precipitate No retest Re-test experiment redissolve->retest end End: Issue Resolved retest->end check_purity Assess compound purity via HPLC-UV/MS no_precipitate->check_purity degradation_found Degradation Observed? check_purity->degradation_found prepare_fresh Prepare fresh stock solution using anhydrous DMSO degradation_found->prepare_fresh Yes no_degradation No Degradation degradation_found->no_degradation No prepare_fresh->retest check_dmso_conc Verify final DMSO concentration in assay is low (<1%) and consistent no_degradation->check_dmso_conc check_dmso_conc->end

Caption: Troubleshooting workflow for inconsistent experimental results.

StabilityAssessmentWorkflow start Start: Assess Compound Stability prepare_stock Prepare stock solution in anhydrous DMSO start->prepare_stock initial_analysis Analyze at T=0 via HPLC-UV/MS prepare_stock->initial_analysis store_aliquots Store aliquots at different conditions (RT, 4°C, -20°C) initial_analysis->store_aliquots time_points Analyze at defined time points (e.g., 24h, 1 week, 1 month) store_aliquots->time_points calculate_purity Calculate % remaining parent compound relative to T=0 time_points->calculate_purity evaluate_data Evaluate stability data and identify degradation products calculate_purity->evaluate_data end End: Determine Shelf-Life evaluate_data->end

References

troubleshooting guide for the synthesis of substituted nicotinic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted nicotinic acids. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of substituted nicotinic acids?

Low yields can arise from several factors, including incomplete reactions, the occurrence of side reactions, catalyst deactivation, and losses during product purification.[1] A systematic approach to identify and address the root cause is crucial for improving the yield.[1]

Q2: How can I minimize the formation of byproducts during my synthesis?

Side reactions are a significant contributor to reduced yields.[1] Common byproducts can include nicotinamide from the hydrolysis of a nitrile starting material, over-oxidized or over-reduced products, and polymers.[1] Strategies to minimize these include precise control of reaction conditions (temperature, time, pH), use of anhydrous solvents where necessary, and selecting more selective reagents.[1][2]

Q3: What are the challenges associated with introducing substituents onto the pyridine ring?

The pyridine ring's electron-deficient nature, due to the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution.[1] Additionally, the nitrogen's lone pair can interact with Lewis acids, further hampering reactivity.[1] Modern approaches like transition-metal-catalyzed C-H functionalization can overcome these challenges under milder conditions.[1]

Q4: My purification process is leading to significant product loss. What can I do?

Substantial material loss can occur during recrystallization and other purification steps.[1] Optimizing the solvent volume for recrystallization is a key step to maximize recovery.[1] For crude products obtained from nitric acid oxidation, melting the crude product before a single recrystallization can enhance purity and reduce the necessity for multiple, yield-diminishing recrystallizations.[1]

Troubleshooting Guide

Issue 1: Low Yield

Problem: The final yield of the substituted nicotinic acid is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction Extend the reaction time or moderately increase the temperature. Monitor reaction progress using TLC or HPLC to determine the optimal conditions.[1]
Side Reactions Identify byproducts (e.g., via NMR, MS) to understand the side reactions. Adjust reaction conditions such as temperature, pH, or solvent to disfavor byproduct formation.[1]
Catalyst Deactivation For catalytic reactions (e.g., hydrogenation), ensure the catalyst is fresh and not poisoned by acidic conditions or other impurities.[1][2]
Purification Losses Optimize the recrystallization solvent and volume. For colored impurities from oxidation, consider melting the crude product before recrystallization.[1]
Issue 2: Formation of Nicotinamide or Other Hydrolysis Byproducts

Problem: When starting from a nitrile, significant amounts of nicotinamide or the fully hydrolyzed nicotinic acid are observed as byproducts.[1]

Possible Causes & Solutions:

CauseRecommended Action
Presence of Water Use anhydrous solvents and reagents to minimize water, which is necessary for hydrolysis.[1]
Inappropriate pH The rate of nitrile hydrolysis is highly pH-dependent.[1] Maintain a neutral or near-neutral pH if the primary reaction conditions permit.[1]
Elevated Temperature & Long Reaction Times These conditions can promote hydrolysis.[1] Monitor the reaction closely and work it up as soon as the starting material is consumed.[1]
Issue 3: Over-reduction or Over-oxidation Side Reactions

Problem: The reaction does not stop at the desired oxidation state. For instance, a carboxylic acid is reduced to an alcohol instead of an aldehyde, or the pyridine ring itself is oxidized.[1][2]

Possible Causes & Solutions:

CauseRecommended Action
Non-selective Reagents Use a milder or more selective reducing or oxidizing agent. The choice of reagent is critical for controlling the final oxidation state.[1]
Poor Temperature Control Many reduction and oxidation reactions require strict temperature control to maintain selectivity. Ensure the reaction temperature is maintained within the recommended range.[1][2]
Incorrect Stoichiometry of Oxidant/Reductant Carefully control the stoichiometry of the oxidizing or reducing agent to avoid excess that could lead to further reaction.

Experimental Protocols

Protocol 1: Synthesis of Nicotinic Acid via Oxidation of Nicotine

This protocol details the synthesis of nicotinic acid from nicotine using nitric acid as the oxidizing agent.

  • Reaction Setup: In a 5-liter round-bottomed flask under a fume hood, place 4 kg of concentrated nitric acid (sp. gr. 1.42).[3]

  • Addition of Nicotine: Carefully add 210 g of nicotine in 25-cc portions, ensuring the flask is shaken after each addition to maintain a homogeneous solution and prevent localized heating.[3]

  • Heating: Place the flask on a steam bath and heat until the liquid temperature reaches 70°C. Remove the flask from the heat; the reaction will proceed exothermically.[3]

  • Reaction Completion: Once the initial vigorous reaction subsides (approximately 1 hour), return the flask to the steam bath for 10-12 hours.[3]

  • Evaporation & Purification: Pour the contents into an evaporating dish and evaporate to near dryness on a steam bath. Transfer the resulting nicotinic acid nitrate to a beaker, add 400 cc of distilled water, and heat until fully dissolved. Upon cooling, yellow crystals of nicotinic acid nitrate will separate and can be collected by filtration.[1]

Protocol 2: Hydrogenation of 3-Cyanopyridine to Nicotinaldehyde

This protocol describes the partial reduction of 3-cyanopyridine to nicotinaldehyde using a Raney-nickel catalyst.

  • Reaction Setup: In a stirring autoclave, combine 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.[1]

  • Catalyst Addition: Add 14.6 g of moist Raney-nickel (approximately 60% Ni content) suspended in 50 g of water to the mixture.[1]

  • Hydrogenation: Carry out the hydrogenation under a constant hydrogen pressure of 1 bar. The typical reaction time is between 3 and 6 hours.[1]

  • Work-up: After the reaction is complete, filter off the catalyst. The resulting aqueous solution of nicotinaldehyde can be used directly in subsequent synthetic steps.[1]

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC, HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time or Slightly Increase Temperature incomplete->extend_time Yes analyze_byproducts Analyze Byproducts (NMR, MS) incomplete->analyze_byproducts No side_reactions Side Reactions Identified analyze_byproducts->side_reactions optimize_conditions Optimize Conditions (Temp, pH, Reagents) side_reactions->optimize_conditions Yes check_catalyst Check Catalyst Activity side_reactions->check_catalyst No catalyst_issue Catalyst Deactivated check_catalyst->catalyst_issue replace_catalyst Use Fresh Catalyst catalyst_issue->replace_catalyst Yes review_purification Review Purification Protocol catalyst_issue->review_purification No purification_loss Significant Purification Loss review_purification->purification_loss optimize_purification Optimize Recrystallization (Solvent, Volume) purification_loss->optimize_purification Yes

Caption: Troubleshooting workflow for diagnosing and resolving low yields in substituted nicotinic acid synthesis.

Bohlmann_Rahtz_Synthesis enamine Enamine condensation Condensation enamine->condensation alkynone Alkynone alkynone->condensation aminodiene Aminodiene Intermediate condensation->aminodiene isomerization E/Z Isomerization (Heat) aminodiene->isomerization cyclodehydration Cyclodehydration (Acid Catalyst) isomerization->cyclodehydration pyridine Substituted Pyridine cyclodehydration->pyridine

Caption: Simplified workflow of the Bohlmann-Rahtz pyridine synthesis for preparing substituted pyridines.[4][5]

References

Technical Support Center: Scale-Up Synthesis of 4-(Pivalamido)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(pivalamido)nicotinic acid.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of 4-(pivalamido)nicotinic acid?

A1: The primary challenges in scaling up this synthesis revolve around:

  • Exothermic Reaction Control: The reaction between 4-aminonicotinic acid and pivaloyl chloride is highly exothermic. Managing heat evolution is critical to prevent runaway reactions, ensure safety, and minimize byproduct formation.[1][2]

  • Reagent Handling and Safety: Pivaloyl chloride is a corrosive, flammable, and moisture-sensitive reagent that requires specialized handling procedures, particularly at an industrial scale.[3][4][5][6]

  • Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors, which can lead to localized "hot spots" and incomplete reactions.

  • Product Isolation and Purification: Isolating the product from unreacted starting materials, the byproduct pivalic acid, and any side products can be more complex at a larger scale.

  • Impurity Profile: The formation of process-related impurities may increase with scale, necessitating robust analytical methods and purification strategies.

Q2: What are the main safety precautions for handling pivaloyl chloride at scale?

A2: Pivaloyl chloride is a hazardous substance requiring strict safety protocols. Key precautions include:

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, a face shield, and a lab coat. In settings with potential vapor exposure, respiratory protection is essential.[3]

  • Ventilation: Conduct all operations in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Moisture Control: Pivaloyl chloride reacts exothermically with water to produce hydrochloric acid. All equipment must be dry, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials like bases, amines, and alcohols.[3][4]

  • Spill Management: In case of a spill, evacuate the area, eliminate ignition sources, and use a non-combustible absorbent material like sand for containment.[3]

Q3: What are potential impurities in the synthesis of 4-(pivalamido)nicotinic acid?

A3: Potential impurities can include:

  • Unreacted 4-aminonicotinic acid: Due to incomplete reaction.

  • Pivalic acid: Formed from the hydrolysis of pivaloyl chloride.

  • Diacylated product: O-acylation of the carboxylic acid group of the product, although less likely under controlled conditions.

  • Impurities from starting materials: The purity of the initial 4-aminonicotinic acid is crucial. Common impurities in nicotinic acid derivatives can include isomers like isonicotinic acid.[7][8]

II. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction due to poor mixing or insufficient reaction time.- Degradation of product or reactants due to excessive temperature.- Loss of product during workup and isolation.[9]- Improve agitation to ensure homogeneity.- Monitor reaction progress by TLC or HPLC to determine the optimal reaction time.- Maintain strict temperature control throughout the reaction.[1]- Optimize the workup procedure to minimize product loss, for instance, by checking the aqueous layer for product solubility.[9]
Poor Product Purity (Presence of Starting Material) - Insufficient amount of pivaloyl chloride.- Inefficient mixing leading to localized areas of low reagent concentration.- Use a slight excess (e.g., 1.05-1.1 equivalents) of pivaloyl chloride.- Ensure vigorous and efficient stirring throughout the addition of pivaloyl chloride.
Formation of Pivalic Acid as a Major Impurity - Presence of moisture in the reaction setup or reagents.- Hydrolysis of unreacted pivaloyl chloride during the workup.- Thoroughly dry all glassware and use anhydrous solvents.- Perform the reaction under an inert atmosphere.- Quench the reaction carefully with a suitable aqueous base to neutralize HCl and hydrolyze excess pivaloyl chloride, then adjust the pH to precipitate the product while keeping pivalic acid in solution.
Exothermic Reaction is Difficult to Control - Too rapid addition of pivaloyl chloride.- Inadequate cooling capacity of the reactor.- Add pivaloyl chloride dropwise or via a syringe pump to control the rate of addition.[2]- Use an ice bath or a reactor with a cooling jacket to maintain the desired temperature.[1]- For very large scales, consider a semi-batch process where one reactant is added continuously.[10]
Product is Difficult to Purify - Co-precipitation of the product with pivalic acid or unreacted 4-aminonicotinic acid.- Optimize the pH during workup and precipitation. 4-(Pivalamido)nicotinic acid has a different pKa than 4-aminonicotinic acid and pivalic acid, which can be exploited for selective precipitation.- Recrystallization from a suitable solvent system can be effective.

III. Experimental Protocols

Representative Scale-Up Synthesis of 4-(Pivalamido)nicotinic Acid

This protocol is a representative procedure and may require optimization based on specific laboratory or plant conditions.

Materials:

  • 4-Aminonicotinic acid

  • Pivaloyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Aqueous base (e.g., saturated sodium bicarbonate solution)

  • Aqueous acid (e.g., 1 M Hydrochloric acid)

Procedure:

  • Reactor Setup: A multi-necked round-bottom flask or a jacketed reactor is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inert gas inlet.

  • Charging Reactants: The reactor is charged with 4-aminonicotinic acid (1.0 equivalent) and the anhydrous aprotic solvent. A tertiary amine base (1.1 to 1.5 equivalents) is added to act as an acid scavenger.

  • Cooling: The mixture is cooled to 0-5 °C using an ice bath or a cooling jacket.

  • Addition of Pivaloyl Chloride: Pivaloyl chloride (1.05-1.1 equivalents) is added dropwise to the stirred suspension via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC or HPLC.

  • Workup:

    • The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • The pH of the aqueous layer is adjusted to precipitate the product. The optimal pH for precipitation should be determined experimentally but is typically in the acidic range.

    • The precipitate is collected by filtration, washed with water, and then with a non-polar solvent (e.g., hexane) to remove any remaining pivalic acid.

  • Purification: The crude product is further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: The purified product is dried under vacuum to a constant weight.

IV. Visualizations

experimental_workflow Experimental Workflow for 4-(Pivalamido)nicotinic Acid Synthesis setup Reactor Setup (Inert Atmosphere) charge Charge Reactants (4-Aminonicotinic Acid, Solvent, Base) setup->charge cool Cooling (0-5 °C) charge->cool add Slow Addition of Pivaloyl Chloride cool->add react Reaction (Monitor Progress) add->react workup Workup (Quench, pH Adjustment, Filtration) react->workup purify Purification (Recrystallization) workup->purify dry Drying purify->dry product Final Product dry->product

Caption: A flowchart of the key steps in the synthesis of 4-(pivalamido)nicotinic acid.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time or Optimize Mixing incomplete->extend_time end Yield Improved extend_time->end check_workup Analyze Workup & Purification Steps complete->check_workup loss_detected Product Loss Detected check_workup->loss_detected optimize_workup Optimize pH, Solvents, and Filtration loss_detected->optimize_workup Yes no_loss No Significant Loss loss_detected->no_loss No optimize_workup->end check_temp Review Temperature Control no_loss->check_temp temp_issue Temperature Excursion (Degradation) check_temp->temp_issue improve_cooling Improve Cooling and Control Reagent Addition temp_issue->improve_cooling Yes improve_cooling->end

Caption: A decision tree for troubleshooting low yield in the synthesis.

Caption: Summary of essential safety measures for handling pivaloyl chloride.

References

preventing hydrolysis of the amide bond in 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of the amide bond in this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is amide hydrolysis and why is it a concern for this compound?

A1: Amide hydrolysis is a chemical reaction in which water cleaves the amide bond, breaking the molecule into its constituent carboxylic acid and amine.[1] For this compound, this results in the formation of 4-aminopyridine-3-carboxylic acid and pivalic acid. This degradation is a significant concern as it leads to the loss of the parent compound, potentially altering experimental outcomes, reducing therapeutic efficacy, and introducing impurities that could complicate data interpretation. The stability of the amide bond is crucial for maintaining the structural and functional integrity of the molecule.[2]

Q2: What are the primary factors that can induce hydrolysis of the amide bond?

A2: The stability of an amide bond is influenced by several key environmental factors:

  • pH: The rate of hydrolysis is significantly accelerated under both strongly acidic (pH < 4) and strongly basic (pH > 9) conditions.[3][4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4] Prolonged exposure to elevated temperatures should be avoided.

  • Solvent: Aqueous (water-based) environments are necessary for hydrolysis. While amides are generally stable, their longevity in aqueous solutions is finite.[5]

  • Enzymes: In biological assays, enzymes such as proteases or amidases can catalyze amide bond cleavage.

Q3: At what pH range is this compound most stable?

A3: Amide bonds exhibit their greatest stability in the neutral to slightly acidic or basic pH range, typically between pH 5 and 9.[2] For this compound, it is recommended to maintain the pH of aqueous solutions between 6.0 and 8.0 to minimize both acid- and base-catalyzed hydrolysis.

Q4: How does the steric hindrance from the pivaloyl (2,2-dimethylpropanoyl) group affect stability?

A4: The bulky pivaloyl group introduces significant steric hindrance around the amide's carbonyl carbon. This physical barrier can impede the approach of nucleophiles like water or hydroxide ions, which is a necessary step for hydrolysis to occur.[6] While some highly strained or "twisted" amides can show increased reactivity, the steric bulk in a relatively planar system like this one generally contributes to increased stability against hydrolysis compared to less hindered amides (e.g., acetamides).

Q5: What are the recommended solvents and storage conditions?

A5: To ensure long-term stability:

  • Solid Form: Store the compound as a dry powder in a tightly sealed container at 2-8°C, protected from moisture.

  • Stock Solutions: Prepare concentrated stock solutions in anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Store these solutions at -20°C or -80°C.

  • Aqueous Working Solutions: Prepare fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C for no longer than 24 hours. Use buffers to maintain a stable pH between 6.0 and 8.0.

Q6: How can I detect if hydrolysis has occurred in my sample?

A6: The most common method for detecting hydrolysis is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Hydrolysis will result in the appearance of a new peak corresponding to the more polar product, 4-aminopyridine-3-carboxylic acid, which will have a shorter retention time than the parent compound on a reverse-phase column. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the hydrolysis products.

Visual Guides and Workflows

Caption: Hydrolysis of this compound.

Caption: Troubleshooting workflow for identifying the cause of hydrolysis.

Troubleshooting Guide

If you observe degradation of your compound, consult the table below to identify potential causes and implement the recommended solutions.

Potential Cause Risk Level Recommended Action & Rationale
Incorrect pH of Solution High Action: Immediately verify solution pH with a calibrated meter. Prepare fresh solutions using a suitable buffer (e.g., phosphate, HEPES) to maintain pH between 6.0 and 8.0. Rationale: Amide hydrolysis is strongly catalyzed by both acid and base.
High Storage/Incubation Temperature High Action: Store stock solutions at ≤ -20°C and working solutions at 2-8°C for short periods. Avoid prolonged heating during experiments unless required by the protocol. Rationale: The rate of hydrolysis increases exponentially with temperature.[4]
Prolonged Time in Aqueous Solution Medium Action: Prepare aqueous solutions fresh on the day of use. For time-course experiments, consider the stability window and prepare fresh samples for later time points if necessary. Rationale: Even at neutral pH, hydrolysis occurs over time in water.[2]
Inappropriate Solvent for Stock Medium Action: Use only anhydrous, aprotic solvents (e.g., DMSO) for long-term stock solutions. Ensure the solvent is high-purity and dry. Rationale: Protic solvents like methanol or ethanol can participate in solvolysis, and residual water in any solvent can cause hydrolysis.
Enzymatic Degradation Assay Dependent Action: If using biological matrices (e.g., plasma, cell lysates), confirm if amidase/protease activity is present. If so, add a general protease inhibitor cocktail. Rationale: Biological systems contain enzymes that efficiently catalyze amide bond cleavage.[2]

Experimental Protocols

Protocol 1: Preparation of a Buffered Working Solution
  • Objective: To prepare a 10 mM working solution in a stability-promoting buffer (pH 7.4).

  • Materials:

    • This compound

    • Anhydrous DMSO

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Calibrated pH meter

    • Sterile microcentrifuge tubes and pipette tips

  • Procedure:

    • Prepare a 100 mM stock solution by dissolving the required mass of the compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

    • Transfer 900 µL of sterile PBS (pH 7.4) into a sterile microcentrifuge tube.

    • Add 100 µL of the 100 mM DMSO stock solution to the PBS.

    • Vortex gently to mix. The final concentration will be 10 mM in 10% DMSO/PBS.

    • Verify that the final pH of the solution is between 7.2 and 7.6.

    • Use this solution immediately for your experiment.

Protocol 2: Monitoring Hydrolysis via Reverse-Phase HPLC
  • Objective: To quantify the percentage of the parent compound and its primary hydrolysis product.

  • Instrumentation & Reagents:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Procedure:

    • Set the column temperature to 30°C.

    • Set the UV detection wavelength to an appropriate value for the pyridine chromophore (e.g., 265 nm).

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10 µL of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate.

    • Data Analysis: Identify the peaks. The hydrolysis product (4-aminopyridine-3-carboxylic acid) will be more polar and elute earlier than the parent compound. Calculate the relative percentage of each by peak area.

G Avoid Avoid 9 9 , shape=note, fillcolor= , shape=note, fillcolor= Temps Temps Aqueous Aqueous

Caption: Key factors influencing the stability of the amide bond.

References

removing unreacted starting materials from 4-(pivalamido)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(pivalamido)nicotinic acid. Our aim is to help you overcome common challenges related to the removal of unreacted starting materials and ensure the successful purification of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials I need to remove from my crude 4-(pivalamido)nicotinic acid?

The primary unreacted starting materials you are likely to encounter are 4-aminonicotinic acid and pivaloyl chloride. In the presence of water, pivaloyl chloride will hydrolyze to pivalic acid and hydrochloric acid, which will also need to be removed.[1]

Q2: How can I monitor the progress of the reaction to minimize the amount of unreacted 4-aminonicotinic acid?

You can monitor the reaction using Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside your starting material (4-aminonicotinic acid), you can visually track the consumption of the starting material. The reaction is considered complete when the spot corresponding to 4-aminonicotinic acid is no longer visible.[2]

Q3: What is the initial and most straightforward step to separate the product from the reaction mixture?

The product, 4-(pivalamido)nicotinic acid, often precipitates out of the reaction solvent (e.g., diethyl ether) as a white solid.[2] Therefore, the first purification step is typically filtration of the reaction mixture to collect the solid product.

Q4: How do I remove residual pivaloyl chloride and its hydrolysis products?

Pivaloyl chloride reacts vigorously with water to form pivalic acid and hydrochloric acid.[1] An aqueous workup is an effective method for removing these impurities. This typically involves washing the crude product with water or a basic solution (like sodium bicarbonate) to neutralize and dissolve the acidic byproducts.

Q5: What if I still have unreacted 4-aminonicotinic acid in my product after filtration?

If TLC analysis of your filtered product still shows the presence of 4-aminonicotinic acid, a recrystallization or a pH-adjusted washing step can be employed. The solubility of the acidic 4-aminonicotinic acid and the amidic product will differ in acidic or basic aqueous solutions, allowing for their separation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
TLC shows a significant amount of unreacted 4-aminonicotinic acid after the reaction time. Incomplete reaction.Ensure the dropwise addition of pivaloyl chloride is performed at a low temperature (e.g., in an ice/water bath) and allow the reaction to stir for a sufficient time after the addition is complete.[2]
The final product is oily or sticky instead of a crystalline solid. Presence of pivalic acid or other impurities.Perform a thorough aqueous wash. Consider washing with a dilute solution of sodium bicarbonate to remove acidic impurities, followed by a water wash. Recrystallization from a suitable solvent may be necessary.
Low yield of the final product. Product loss during filtration and washing.Ensure the product has fully precipitated before filtration. Use a minimal amount of cold solvent for washing the collected solid to minimize dissolution of the product.
The product has a pungent odor. Residual pivaloyl chloride.Pivaloyl chloride has a strong, pungent odor.[1] Ensure the aqueous workup is sufficient. You can also dry the product under vacuum to remove volatile impurities.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Prepare the TLC plate: Use a silica gel (SiO₂) coated TLC plate.

  • Prepare the mobile phase: A common mobile phase for this reaction is a mixture of dichloromethane (CH₂Cl₂) and diethyl ether (Et₂O) in a 15:1 ratio.[2]

  • Spot the plate:

    • Spot a small amount of your starting material, 4-aminonicotinic acid, as a reference (labeled 'S').

    • Spot a small amount of the reaction mixture (labeled 'M').

  • Develop the plate: Place the TLC plate in a chamber containing the mobile phase. Allow the solvent to travel up the plate.

  • Visualize the spots: Use a UV lamp or a potassium permanganate (KMnO₄) stain to visualize the spots.

  • Analyze the results: The starting material (4-aminonicotinic acid) has a reported Rf value of 0.24, while the product has an Rf of 0.87 in the specified mobile phase.[2] The reaction is complete when the spot for the starting material is no longer visible in the reaction mixture lane.

Protocol 2: General Purification by Aqueous Workup and Filtration
  • Quench the reaction: After the reaction is complete (as determined by TLC), carefully add water to the reaction mixture to quench any remaining pivaloyl chloride.

  • Adjust pH (if necessary): If significant amounts of acidic byproducts are present, add a saturated solution of sodium bicarbonate to neutralize the mixture. Check the pH with litmus paper.

  • Isolate the solid: Collect the precipitated product by vacuum filtration.

  • Wash the product: Wash the collected solid with cold water to remove any remaining salts and water-soluble impurities.

  • Dry the product: Dry the purified 4-(pivalamido)nicotinic acid in a desiccator or a vacuum oven.

Data Presentation

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Key Properties
Pivaloyl Chloride120.58105-106[1]-56[1]Colorless, fuming liquid with a pungent odor; reacts with water.[1]
4-Aminonicotinic Acid138.12--Starting material for the synthesis.
4-(pivalamido)nicotinic acid222.24--The desired product, typically a white solid.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification 4-Aminonicotinic_Acid 4-Aminonicotinic_Acid Reaction_Mixture Reaction_Mixture 4-Aminonicotinic_Acid->Reaction_Mixture Pivaloyl_Chloride Pivaloyl_Chloride Pivaloyl_Chloride->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Precipitation Aqueous_Wash Aqueous_Wash Filtration->Aqueous_Wash Crude Solid Drying Drying Aqueous_Wash->Drying Washed Solid Pure_Product Pure_Product Drying->Pure_Product

Caption: Experimental workflow for the synthesis and purification of 4-(pivalamido)nicotinic acid.

Troubleshooting_Tree Start Crude Product Analysis TLC_Check Unreacted Starting Material Present? Start->TLC_Check Aqueous_Workup Perform Aqueous Wash TLC_Check->Aqueous_Workup Yes Impurity_Check Other Impurities Present? TLC_Check->Impurity_Check No Recrystallize Recrystallize Product Aqueous_Workup->Recrystallize Recrystallize->Impurity_Check Final_Product Pure Product Impurity_Check->Final_Product No Dry_Product Dry Under Vacuum Impurity_Check->Dry_Product Yes (e.g., odor) Dry_Product->Final_Product

Caption: Troubleshooting decision tree for the purification of 4-(pivalamido)nicotinic acid.

References

Technical Support Center: Optimizing Crystallization of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a crystallization procedure for this compound?

The selection of an appropriate solvent system is the most critical factor for successful crystallization.[1] An ideal solvent will dissolve the compound at an elevated temperature but exhibit low solubility at room or lower temperatures, leading to supersaturation upon cooling.[1] For compounds containing both polar (carboxylic acid, amide, pyridine) and non-polar (t-butyl) groups like the target molecule, a good starting point is to screen a range of solvents with varying polarities.

Q2: What are some recommended starting solvents for this compound?

Q3: How pure does my this compound need to be for successful crystallization?

The purer the compound, the higher the likelihood of obtaining high-quality single crystals.[2] Impurities can inhibit nucleation, slow down crystal growth, or become incorporated into the crystal lattice, leading to poor crystal quality.[1] A purity of at least 80-90% is recommended as a minimum starting point.[1] If you are encountering issues like "oiling out" or poor crystal formation, further purification of the starting material may be necessary.[1][3]

Q4: My crystallization attempt resulted in an oil instead of solid crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid.[1] This often happens when the solution is too supersaturated, the cooling rate is too rapid, or the presence of impurities significantly lowers the melting point of the compound.[1][3] To resolve this, you can try reheating the solution to redissolve the oil, adding a small amount of additional solvent to reduce the supersaturation, and then allowing it to cool more slowly.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Problem: No crystals are forming after an extended period.

  • Possible Cause: The solution may not be sufficiently supersaturated.[1][4]

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod to create nucleation sites.[3]

    • Add a Seed Crystal: If available, add a single, small crystal of the compound to the solution to act as a template for growth.[1]

    • Increase Concentration: Allow the solvent to evaporate slowly in a partially covered vial or beaker to gradually increase the compound's concentration.[1]

    • Reduce Temperature: If cooling at room temperature is unsuccessful, try cooling the solution in a refrigerator or an ice bath to further decrease solubility.[1]

    • Consider an Antisolvent: If a single solvent system is not working, try adding a miscible "poor" solvent (an antisolvent) in which the compound is insoluble to induce precipitation.

Problem: The resulting crystals are very small, needle-like, or form aggregates.

  • Possible Cause: The rate of nucleation is too high due to rapid cooling or excessive supersaturation.[1][] Impurities may also be present.[1]

  • Troubleshooting Steps:

    • Slow Down Cooling: Allow the solution to cool to room temperature more slowly. Insulating the flask can help.

    • Reduce Supersaturation: Re-dissolve the crystals by heating and add a small amount of additional solvent before cooling again.[3]

    • Solvent System Modification: Experiment with a different solvent or a mixture of solvents to alter the crystal growth kinetics.

    • Purify the Material: Ensure the starting material is of high purity.[1]

Problem: The crystallization yield is very low.

  • Possible Cause: Too much solvent was used, meaning a significant amount of the compound remains dissolved in the mother liquor.[1][3] Crystallization may not have been complete before filtration.

  • Troubleshooting Steps:

    • Concentrate the Mother Liquor: If the mother liquor has been saved, you can recover more product by slowly evaporating some of the solvent and cooling again.[1]

    • Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required to fully dissolve the compound.

    • Ensure Complete Crystallization: Allow sufficient time for crystallization to occur and ensure the solution has reached the final, lower temperature before filtering.

Data Presentation

Table 1: Potential Solvent & Antisolvent Systems for Screening

Solvent (Good)Antisolvent (Poor)Rationale & Comments
Ethyl AcetateHexanes, HeptaneA good starting point based on a similar compound. Provides a moderate polarity system.
AcetoneWater, HexanesA more polar aprotic solvent. Water can be an effective antisolvent for moderately polar compounds.
Isopropanol (IPA)Water, HeptaneA protic solvent that can engage in hydrogen bonding.
Tetrahydrofuran (THF)Hexanes, Diethyl EtherA good solvent for a range of polarities.[2]
AcetonitrileWater, TolueneCan be effective for compounds with nitrogen-containing heterocycles.

Table 2: Troubleshooting Summary

IssuePotential Cause(s)Recommended Solutions
No Crystals FormingInsufficient supersaturationInduce nucleation (scratching, seeding), increase concentration (evaporation), lower temperature, add an antisolvent.[1][3]
"Oiling Out"Too rapid cooling, excessive concentration, impuritiesReheat, add more solvent, cool slowly, purify the starting material.[1][3]
Poor Crystal QualityNucleation rate too high, rapid cooling, impuritiesDecrease supersaturation, slow the cooling rate, try a different solvent system, ensure high purity of the starting material.[1]
Low YieldToo much solvent used, incomplete crystallizationConcentrate the mother liquor, use less solvent initially, allow more time for crystallization at a lower temperature.[1][3]

Experimental Protocols

Protocol 1: Slow Evaporation

  • Dissolve the this compound in a suitable solvent (e.g., ethyl acetate) at room temperature to create a solution that is just below saturation.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and monitor for crystal growth over several days.

Protocol 2: Vapor Diffusion

  • Dissolve the compound in a minimal amount of a relatively volatile "good" solvent (e.g., acetone) in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a sealed jar).

  • Add a larger volume of a "poor" solvent (the antisolvent, e.g., hexanes) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[1]

  • Seal the larger container and leave it undisturbed. The vapor of the antisolvent will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting crystallization.

Protocol 3: Antisolvent Addition

  • Dissolve the compound in a "good" solvent to create a clear, concentrated solution.

  • Slowly add a miscible "poor" solvent (antisolvent) dropwise to the solution while gently stirring.

  • Continue adding the antisolvent until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.

  • If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cover the container and allow it to stand undisturbed. Crystals should form as the system slowly reaches equilibrium.

Visualizations

Crystallization_Optimization_Workflow start Start: Purified Compound screen Solvent Screening (e.g., Ethyl Acetate, Acetone, IPA) start->screen dissolve Dissolve Compound in Minimum Hot Solvent screen->dissolve cool Slow Cooling to Room Temperature dissolve->cool result Evaluate Crystals cool->result good_crystals Good Quality Crystals (Success!) result->good_crystals Success troubleshoot Troubleshoot Issue (Refer to Guide) result->troubleshoot Failure (e.g., Oil, Powder) troubleshoot->dissolve Poor Quality (Adjust cooling/concentration) antisolvent Try Antisolvent Method (e.g., Vapor Diffusion) troubleshoot->antisolvent No Crystals repurify Repurify Starting Material troubleshoot->repurify Persistent Issues antisolvent->cool repurify->screen

Caption: Workflow for optimizing crystallization conditions.

Troubleshooting_Decision_Tree start Initial Crystallization Attempt Fails no_crystals No Crystals Formed start->no_crystals oiled_out Compound 'Oiled Out' start->oiled_out poor_quality Poor Crystal Quality (Needles/Powder) start->poor_quality check_super Is the solution supersaturated? action_induce Induce Nucleation: - Scratch Flask - Add Seed Crystal check_super->action_induce Yes action_concentrate Increase Concentration: - Slow Evaporation - Add Antisolvent check_super->action_concentrate No no_crystals->check_super action_oil Remedy Oiling Out: - Reheat & Add Solvent - Cool Slower oiled_out->action_oil action_quality Improve Quality: - Reduce Cooling Rate - Use Less Solute poor_quality->action_quality action_purify Purify Compound action_oil->action_purify If persists action_quality->action_purify If persists

Caption: Troubleshooting decision tree for crystallization.

References

Technical Support Center: Decarboxylation of Functionalized Pyridine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the decarboxylation of functionalized pyridine-3-carboxylic acids (nicotinic acid derivatives).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the decarboxylation of functionalized pyridine-3-carboxylic acids.

Issue 1: Low or No Yield of the Decarboxylated Product

  • Q1: My decarboxylation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?

    A1: Low to no yield in the decarboxylation of functionalized pyridine-3-carboxylic acids is a common challenge. Several factors could be contributing to this issue:

    • Inherent Stability of the Pyridine-3-Carboxylic Acid Scaffold: Unlike pyridine-2-carboxylic acids (picolinic acids), which readily undergo decarboxylation, the 3- and 4-isomers are significantly more stable. The nitrogen atom in the 2-position can stabilize the negative charge that develops on the ring during the transition state, a stabilizing effect that is absent in the 3- and 4-isomers.[1][2] Consequently, more forcing conditions are often required for the decarboxylation of nicotinic acid derivatives.

    • Inappropriate Reaction Conditions: The choice of temperature, solvent, and catalyst is critical. Thermal decarboxylation often requires high temperatures (>200 °C), which can lead to decomposition of starting material or product.[1] Catalytic methods, such as those employing copper, palladium, silver, or nickel, can facilitate the reaction under milder conditions.[3] However, the catalyst's effectiveness is highly dependent on the specific substrate and reaction conditions.

    • Electronic Effects of Substituents: The nature and position of functional groups on the pyridine ring significantly influence the ease of decarboxylation. Electron-withdrawing groups can sometimes facilitate the reaction, while electron-donating groups may hinder it. However, the interplay of electronic and steric effects can be complex.

    • Catalyst Deactivation: In catalytic reactions, the catalyst can be poisoned or deactivated by impurities in the starting material or solvent. Ensure the purity of all reagents and consider using fresh catalyst.

    Troubleshooting Steps:

    • Increase Reaction Temperature: If using a thermal method, incrementally increase the temperature, monitoring for product formation and decomposition by TLC or LC-MS.

    • Employ a Catalyst: If not already doing so, consider using a catalyst. Copper-based catalysts are commonly used for the decarboxylation of aromatic carboxylic acids.

    • Optimize Solvent: The choice of solvent can be critical. High-boiling coordinating solvents like quinoline or N-methyl-2-pyrrolidone (NMP) are often effective in copper-catalyzed reactions.

    • Consider Microwave Irradiation: Microwave-assisted decarboxylation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[4][5]

    • Modify the Substrate: If possible, consider if a precursor to your desired decarboxylated product might be more amenable to the reaction. For instance, in some synthetic routes, decarboxylation is designed to occur in tandem with another transformation.[6][7][8]

Issue 2: Incomplete Reaction and Starting Material Recovery

  • Q2: My reaction has stalled, and I am recovering a significant amount of unreacted starting material. What should I do?

    A2: Incomplete conversion is a frequent observation. Here are some strategies to drive the reaction to completion:

    • Prolonged Reaction Time: Decarboxylation of stable heteroaromatic carboxylic acids can be slow. Extend the reaction time and monitor the progress at regular intervals.

    • Increase Catalyst Loading: In catalytic reactions, a higher catalyst loading may be necessary to achieve full conversion, although this can sometimes lead to an increase in side products.

    • Re-evaluate the Catalyst System: The chosen catalyst may not be optimal for your specific substrate. Experiment with different catalysts (e.g., Cu(I) vs. Cu(II) salts) and ligands (e.g., phenanthroline).

    • Ensure Homogeneity: If the reaction mixture is heterogeneous, poor mixing could be limiting the reaction rate. Ensure efficient stirring.

Issue 3: Formation of Side Products and Purification Challenges

  • Q3: I am observing the formation of multiple byproducts, making purification difficult. What are the likely side reactions, and how can I minimize them?

    A3: The formation of byproducts is a significant contributor to low yields and purification difficulties. Common side reactions include:

    • Protodecarboxylation of Other Carboxylic Groups: If your molecule contains multiple carboxylic acid groups, selective decarboxylation can be challenging. The reactivity of each group will depend on its position and the electronic environment.

    • Ring Opening or Decomposition: At high temperatures, the pyridine ring itself can become susceptible to degradation, leading to a complex mixture of byproducts.

    • Reactions with the Solvent: Some high-boiling solvents can react with the starting material or product at elevated temperatures.

    • Hydrolysis of Functional Groups: If water is present, sensitive functional groups on the pyridine ring may undergo hydrolysis.

    Strategies to Minimize Side Products:

    • Lower the Reaction Temperature: If possible, use a more active catalyst that allows for a lower reaction temperature.

    • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • Careful Selection of Solvent: Choose a solvent that is stable under the reaction conditions and does not react with your substrate.

    • Thorough Purification of Starting Materials: Impurities in the starting material can sometimes catalyze side reactions.

Data Presentation

The following tables summarize quantitative data from the literature on the decarboxylation of functionalized pyridine-3-carboxylic acids and related compounds.

Table 1: Decarboxylation of Functionalized 2-Pyridone-3-Carboxylic Acids

EntryR Group on Pyridone NitrogenYield (%)
1Benzyl88
2Allyl88
3Cyclohexyl83
4Furfuryl68
5Propargyl78
64-Fluorobenzyl65
74-Methoxybenzyl60

Reaction Conditions: Substrate (0.2 mmol), K₂CO₃ (0.4 mmol) in toluene (0.5 mL), reflux, 8 h.[9]

Table 2: Non-Catalytic Decarboxylation of Pyridinedicarboxylic Acid in High-Temperature Water

Temperature (°C)Reaction Time (min)Yield of Nicotinic Acid (%)
1705075.5
1804580.7
1904081.4
2003579.7
2103074.9
2203071.9
2302076.5
250576.7

Reaction Conditions: Pyridinedicarboxylic acid and deionized water in a high-pressure autoclave.

Experimental Protocols

This section provides detailed methodologies for key decarboxylation experiments.

Protocol 1: Decarboxylation of Functionalized 2-Pyridone-3-Carboxylic Acids using Potassium Carbonate [9]

  • To an oven-dried flask, add the functionalized 2-pyridone-3-carboxylic acid (0.2 mmol) and potassium carbonate (0.4 mmol, 55 mg).

  • Add toluene (0.5 mL) to the flask.

  • Reflux the reaction mixture for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add dichloromethane (DCM, 15 mL) to the crude product and extract with water (3 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (3:1) eluent system.

Protocol 2: Microwave-Assisted Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids [4][5]

This is a general protocol that can be adapted for pyridine-3-carboxylic acids.

  • In an oven-dried 10 mL microwave vial, combine the aromatic carboxylic acid (1.0 mmol), copper(I) oxide (Cu₂O, 7.2 mg, 0.05 mmol), and 1,10-phenanthroline (18 mg, 0.10 mmol).

  • Seal the vial and render the atmosphere inert by evacuating and backfilling with nitrogen or argon.

  • Add a degassed mixture of N-methyl-2-pyrrolidone (NMP, 1.5 mL) and quinoline (0.5 mL) via syringe.

  • Subject the reaction mixture to microwave irradiation at 190 °C for 15 minutes with a maximum power of 150 W.

  • After the reaction, cool the vial to room temperature using an air jet.

  • The product can be isolated by distillation or extraction, depending on its physical properties.

Visualizations

Diagram 1: Factors Influencing Decarboxylation of Pyridinecarboxylic Acids

G cluster_main Decarboxylation of Pyridinecarboxylic Acids cluster_factors Influencing Factors cluster_substituents Substituent Effects cluster_conditions Reaction Conditions Details Decarboxylation Decarboxylation Efficiency Position Position of -COOH Position->Decarboxylation 2-COOH > 3-COOH, 4-COOH (Stability of Intermediate) Substituents Ring Substituents Substituents->Decarboxylation Electronic & Steric Effects EWG Electron-Withdrawing Groups (EWGs) EDG Electron-Donating Groups (EDGs) Conditions Reaction Conditions Conditions->Decarboxylation Temperature, Catalyst, Solvent Temp High Temperature Catalyst Catalyst (e.g., Cu, Pd) Solvent High-Boiling Solvent EWG->Decarboxylation Generally Accelerate EDG->Decarboxylation Generally Hinder

Caption: Key factors influencing the efficiency of pyridinecarboxylic acid decarboxylation.

Diagram 2: General Experimental Workflow for Catalytic Decarboxylation

G start Start reaction_setup Reaction Setup: - Substrate - Catalyst - Solvent - Inert Atmosphere start->reaction_setup heating Heating: - Conventional or - Microwave reaction_setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization, or Distillation) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized workflow for a typical catalytic decarboxylation experiment.

Diagram 3: Troubleshooting Logic for Low Yield

G start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_purity Check Starting Material Purity start->check_purity increase_temp Increase Temperature check_conditions->increase_temp Temperature too low? add_catalyst Add/Change Catalyst check_conditions->add_catalyst Catalyst ineffective? change_solvent Change Solvent check_conditions->change_solvent Solvent inappropriate? extend_time Extend Reaction Time check_conditions->extend_time Time too short? re_run Re-run Experiment increase_temp->re_run add_catalyst->re_run change_solvent->re_run extend_time->re_run purify_sm Purify Starting Material check_purity->purify_sm Impurities present? check_purity->re_run Purity OK purify_sm->re_run

References

Validation & Comparative

A Comparative Analysis of 4-(Pivalamido)nicotinic Acid and Other Nicotinic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothetical compound 4-(pivalamido)nicotinic acid against other known nicotinic acid derivatives. Due to the limited public data on 4-(pivalamido)nicotinic acid, this guide offers a predictive analysis based on the established properties of its constituent chemical motifs: the 4-aminonicotinic acid scaffold and the pivaloyl group.

Nicotinic acid, or niacin (Vitamin B3), and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, ranging from lipid-lowering and anti-inflammatory to anticancer and antimicrobial effects.[1][2][3][4] The therapeutic potential of these derivatives is often unlocked through structural modifications of the parent nicotinic acid molecule. This guide will focus on derivatives substituted at the 4-position of the pyridine ring, with a particular focus on the predicted characteristics of 4-(pivalamido)nicotinic acid.

Predicted Synthesis of 4-(Pivalamido)nicotinic Acid

The synthesis of 4-(pivalamido)nicotinic acid would likely proceed via the acylation of 4-aminonicotinic acid with pivaloyl chloride.[5][6][7][8] 4-Aminonicotinic acid itself is a known synthetic intermediate that can be prepared through various routes, including from isoquinoline.[9] The reaction would involve the formation of a stable amide linkage between the 4-amino group of the nicotinic acid backbone and the sterically hindered pivaloyl group.

The general workflow for such a synthesis is depicted below:

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 4-Aminonicotinic Acid Process Acylation (Amide Bond Formation) Reactant1->Process Reactant2 Pivaloyl Chloride Reactant2->Process Product 4-(Pivalamido)nicotinic Acid Process->Product SignalingPathway cluster_membrane Cell Membrane Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activates Ligand Nicotinic Acid Derivative Ligand->Receptor Binds Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory Effect) Transcription_Factor->Cellular_Response Induces

References

Unraveling the Mechanism of Action of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological activities of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid and its derivatives have revealed a broad spectrum of potential therapeutic applications, including anti-inflammatory, anti-hyperglycemic, and antimicrobial effects. However, the precise molecular mechanisms underpinning these actions remain largely uncharacterized in publicly available scientific literature. This guide aims to provide a comparative framework for researchers by summarizing the known biological landscape of related pyridine carboxylic acid derivatives and outlining experimental approaches to elucidate the specific mechanism of action of the target compound.

Potential Therapeutic Arenas and Associated Mechanisms

Based on the activities of analogous compounds, this compound could potentially exert its effects through one or more of the following mechanisms:

  • Enzyme Inhibition: Pyridine carboxylic acid derivatives have been identified as inhibitors of various enzymes. This inhibitory action is a common mechanism for therapeutic intervention in a range of diseases.

  • Anti-inflammatory Action: The anti-inflammatory properties observed in related molecules suggest a possible interaction with key signaling pathways involved in the inflammatory response.

  • Metabolic Regulation: The anti-hyperglycemic effects of similar compounds point towards a potential role in modulating metabolic pathways, a key strategy in the management of metabolic disorders.

  • Antimicrobial Activity: The structural motif is also found in compounds with demonstrated antibacterial and antifungal properties, suggesting a potential mechanism involving the disruption of microbial growth or survival.

A Roadmap for Mechanism of Action Validation

To definitively establish the mechanism of action for this compound, a systematic experimental approach is required. The following workflow outlines key experiments for researchers and drug development professionals.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification & Validation cluster_pathway Pathway Analysis cluster_validation In Vivo Validation phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation) pull_down Affinity Chromatography/ Pull-down Assays phenotypic_screening->pull_down Identify interacting proteins target_based_screening Target-Based Screening (e.g., enzyme assays, binding assays) target_engagement Target Engagement Assays (e.g., CETSA, SPR) target_based_screening->target_engagement Confirm direct binding genetic_approaches Genetic Approaches (e.g., CRISPR screens, siRNA) pull_down->genetic_approaches Validate functional relevance transcriptomics Transcriptomics (RNA-seq) genetic_approaches->transcriptomics Assess downstream effects proteomics Proteomics (Mass Spectrometry) target_engagement->proteomics Analyze protein expression changes phosphoproteomics Phosphoproteomics transcriptomics->phosphoproteomics Map signaling pathways proteomics->phosphoproteomics animal_models Disease-relevant Animal Models phosphoproteomics->animal_models Evaluate therapeutic efficacy

Caption: Experimental workflow for elucidating the mechanism of action.

Hypothetical Signaling Pathway and Comparative Analysis

Given the prevalence of enzyme inhibition among pyridine carboxylic acid derivatives, a plausible, yet hypothetical, mechanism of action for this compound could involve the inhibition of a key kinase in an inflammatory signaling pathway.

signaling_pathway ext_stimulus External Stimulus (e.g., Cytokine) receptor Receptor ext_stimulus->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Pro-inflammatory Gene Expression transcription_factor->gene_expression compound 4-(2,2-dimethylpropanamido) pyridine-3-carboxylic acid compound->kinase_b alternative Alternative Inhibitor alternative->kinase_b

Caption: Hypothetical kinase inhibition signaling pathway.

To validate such a mechanism, a comparative analysis with known inhibitors of the putative target kinase would be essential. The following table outlines a template for presenting comparative quantitative data.

CompoundTarget Kinase IC₅₀ (nM)Cellular Potency (EC₅₀, µM)In Vivo Efficacy (Model, Dose)
This compoundTo be determinedTo be determinedTo be determined
Alternative Inhibitor A[Value][Value][Details]
Alternative Inhibitor B[Value][Value][Details]

Detailed Experimental Protocols

Kinase Inhibition Assay (Target-Based Screening)

  • Objective: To determine the in vitro inhibitory activity of the test compound against a panel of purified kinases.

  • Materials: Test compound, known kinase inhibitors (positive controls), kinase enzymes, ATP, substrate peptides, assay buffer, detection reagents.

  • Procedure:

    • Prepare serial dilutions of the test compound and controls.

    • In a microplate, combine the kinase, substrate, and ATP in the assay buffer.

    • Add the test compound or control to the respective wells.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

    • Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm the direct binding of the test compound to its putative target protein in a cellular context.

  • Materials: Cells expressing the target protein, test compound, lysis buffer, antibodies for the target protein, western blotting reagents.

  • Procedure:

    • Treat intact cells with the test compound or vehicle control.

    • Heat the cell suspensions at a range of temperatures to induce protein denaturation.

    • Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by western blotting.

    • The binding of the test compound will stabilize the target protein, resulting in a shift of its melting curve to a higher temperature.

While the precise mechanism of action of this compound is yet to be fully elucidated, the existing knowledge on related pyridine carboxylic acid derivatives provides a strong foundation for targeted investigation. The experimental workflow and comparative framework presented in this guide offer a comprehensive approach for researchers to systematically validate its biological targets and signaling pathways, ultimately paving the way for its potential development as a novel therapeutic agent. The lack of specific public data underscores the opportunity for significant contributions in this area of research.

A Comparative Guide to the Structure-Activity Relationship of Amide Derivatives in 4-Substituted Pyridine-3-Carboxylic Acids as Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine-3-carboxylic acid (nicotinamide) scaffold is a cornerstone in medicinal chemistry and agrochemical research. Its derivatives are known to exhibit a wide range of biological activities. A particularly successful class of these compounds functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme in both the citric acid cycle and the mitochondrial electron transport chain.[1][2][3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of the amide group in 4-substituted pyridine-3-carboxylic acids, focusing on their role as SDH inhibitors (SDHIs).

Structure-Activity Relationship (SAR) Analysis

The potency of nicotinamide-based SDHIs is profoundly influenced by the nature of the substituents at both the amide nitrogen and the 4-position of the pyridine ring. The amide bond itself is crucial, acting as a key linker positioning the pyridine head into the enzyme's binding pocket while the substituted phenyl group occupies the ubiquinone binding site.

  • The Amide Linker: The conformation of the carboxamide group is critical for binding.[4] It orients the two main aromatic portions of the molecule correctly within the active site. Modifications that restrict this conformation can significantly impact potency.

  • Substituents on the Amide Nitrogen (R¹): The group attached to the amide nitrogen is typically an aromatic or heteroaromatic ring. The substitutions on this ring are pivotal for activity.

    • Halogenation: Introducing electron-withdrawing groups like chlorine or fluorine, particularly at the ortho or para positions of a phenyl ring, often enhances fungicidal activity. For instance, compounds with a 2-chlorophenyl or 2,4-dichlorophenyl moiety tend to show high potency.

    • Alkyl and Alkoxy Groups: Small alkyl groups (e.g., methyl) or alkoxy groups can also modulate activity, influencing both steric and electronic properties. Their position is key; for example, a methyl group at the meta-position of the aniline ring has been shown to be a key contributor to antifungal activity in some series.[5]

  • Substituents at the 4-Position (R²): The 4-position of the pyridine ring is a critical site for modification. While the core topic is 4-substituted pyridines, much of the public data comes from analogous pyrazole-4-carboxamides, which provide valuable insights. In these related structures, bulky lipophilic groups at the analogous position (e.g., trifluoromethyl, iodo, or bromo groups) are often essential for high activity. These groups are believed to provide favorable hydrophobic interactions within a specific sub-pocket of the enzyme.

The following table summarizes quantitative data from studies on carboxamide-based SDHIs, illustrating these SAR principles.

Data Presentation: Comparative Activity of SDH Inhibitors

The data below is synthesized from various studies on carboxamide-based SDH inhibitors. While the core scaffold may vary (e.g., pyridine vs. pyrazole), the data illustrates the impact of substitutions on the amide-linked phenyl ring, which is analogous to the R¹ group in the target compounds.

Compound IDCore ScaffoldR¹ (Amide Substituent)Target OrganismActivity (EC₅₀/IC₅₀, µM)
Boscalid Pyridine2-chloro-4'-chlorobiphenyl-2-ylBotrytis cinerea0.464
Fluxapyroxad Pyrazole3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)Botrytis cinerea0.104
Compound 3l Pyridine1-(4-chlorophenyl)-1H-pyrazol-3-ylRhizoctonia cerealis21.4[4]
Compound 7d Pyrazole2-(1,3-dimethyl-1H-pyrazol-4-yl)phenylRhizoctonia solani0.046 (µg/mL)
Compound 12b Pyrazole2-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenylRhizoctonia solani0.046 (µg/mL)
Compound 3a-17 Nicotinamide3-chloro-5-(trifluoromethyl)pyridin-2-ylRhizoctonia solani15.8[5]

Note: Direct comparison of absolute values should be made with caution due to variations in assay conditions and target organisms across different studies.

Experimental Protocols

A reliable method for comparing the efficacy of potential SDHIs is crucial. Below is a representative protocol for an in vitro colorimetric SDH inhibition assay.

Objective: To determine the concentration of a test compound required to inhibit 50% of SDH enzyme activity (IC₅₀).

Principle: SDH activity is measured by monitoring the reduction of an electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., INT), which changes color upon reduction.[6][7] The rate of color change is proportional to enzyme activity.

Materials:

  • Mitochondrial fraction isolated from a relevant organism (e.g., fungal cells, rat liver).

  • SDH Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Substrate: Succinate solution (e.g., 20 mM).

  • Electron Acceptor: DCPIP solution (e.g., 2 mM).

  • Redox Intermediate: Decylubiquinone or Phenazine methosulfate (PMS).

  • Test compounds dissolved in DMSO.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at ~600 nm (for DCPIP).

Procedure:

  • Sample Preparation: Prepare the mitochondrial fraction by homogenizing tissue or cells in an appropriate buffer, followed by differential centrifugation to isolate mitochondria.[6] The final pellet is resuspended in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of SDH Assay Buffer.

    • 10 µL of test compound at various concentrations (with a DMSO control).

    • 20 µL of the mitochondrial sample.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiating the Reaction: To start the reaction, add 20 µL of a pre-mixed solution containing the substrate (succinate) and the electron acceptor (DCPIP/redox intermediate).

  • Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode for 10-20 minutes at 25-30°C.[8] The rate of DCPIP reduction is indicated by the rate of absorbance decrease.

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) for each concentration of the inhibitor.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations: Workflows and Pathways

To better understand the research process and the biological context, the following diagrams illustrate the SAR study workflow and the role of SDH in the cell.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Core Pyridine-3-Carboxylic Acid Core Amide Amide (R¹) Modification (e.g., Substituted Anilines) Core->Amide Pos4 4-Position (R²) Modification (e.g., Halogens, CF3) Core->Pos4 Library Synthesized Compound Library Amide->Library Pos4->Library Screening In Vitro SDH Assay Library->Screening Test Compounds Activity Determine IC50 / EC50 Values Screening->Activity SAR SAR Analysis Activity->SAR Lead Lead Optimization SAR->Lead Identify Key Features Lead->Core Iterative Design

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

ETC_Pathway cluster_ETC Mitochondrial Electron Transport Chain TCA TCA Cycle Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Q Ubiquinone (Q) SDH->Q e- Inhibitor Nicotinamide SDHI Inhibitor->SDH Blocks e- transfer C1 Complex I C1->Q e- C3 Complex III Q->C3 QH₂ CytC Cyt c C3->CytC e- C4 Complex IV CytC->C4 e- ATP_Synthase ATP Synthase (Complex V) C4->ATP_Synthase H⁺ Gradient

Caption: Role of SDH (Complex II) in the mitochondrial electron transport chain.

Conclusion

The structure-activity relationship of 4-substituted pyridine-3-carboxamides as SDH inhibitors is a well-defined yet continually evolving field. Potency is critically dependent on the electronic and steric properties of substituents on the amide-linked aromatic ring (R¹) and the nature of the group at the 4-position of the pyridine core (R²). Electron-withdrawing groups on the R¹ phenyl ring and lipophilic groups at the R² position are generally favorable for high activity. The data and protocols presented in this guide offer a framework for researchers aiming to design and evaluate novel, potent SDH inhibitors for applications in agriculture and medicine.

References

comparing the efficacy of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of publicly available scientific literature and experimental data specifically detailing the efficacy and inhibitory properties of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid. Extensive searches for this compound, also known by its synonym N-(3-carboxy-4-pyridinyl)pivalamide, did not yield specific studies on its mechanism of action or direct comparisons with other known inhibitors.

While data on the target compound is unavailable, the broader class of pyridine-3-carboxylic acid derivatives has been the subject of various studies, revealing a wide range of biological activities. This information may provide a contextual framework for the potential areas of interest for this compound, although it is important to emphasize that these findings do not directly represent the efficacy of the specific compound .

Research on Related Pyridine-3-Carboxylic Acid Derivatives

Studies on analogous compounds have demonstrated a variety of inhibitory activities, highlighting the therapeutic potential of this chemical scaffold.

Anti-inflammatory and Anti-hyperglycemic Activities

Novel derivatives of nicotinic acid (pyridine-3-carboxylic acid) have been synthesized and evaluated for their potential as dual anti-inflammatory and anti-hyperglycemic agents.[1] In one study, these compounds were screened for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. The half-maximal inhibitory concentration (IC₅₀) values for these derivatives ranged from 1.324 ± 0.17 to 1.516 ± 0.14 µg/mL, which is comparable to the positive control, acarbose (1.273 ± 0.12 µg/mL).[1]

For anti-inflammatory activity, the same series of compounds was tested using a human red blood cell hemolysis assay. The IC₅₀ values were found to be between 14.06 ± 0.15 to 85.56 ± 0.25 µM, with ketorolac (IC₅₀ = 11.79 ± 0.17 µM) used as a reference drug.[1]

Antibacterial and Antifungal Properties

The pyridine-3-carboxylic acid scaffold is a recurring motif in compounds investigated for their antimicrobial properties. Research has shown that various analogs exhibit a range of biological activities, including antiviral, antibacterial, antifungal, and anticancer effects.[2] For instance, newly designed N-(4-phenylthiazol-2-yl) nicotinamide analogs have been synthesized and evaluated for their ability to induce resistance in tomato plants against the bacterial wilt pathogen, R. solanacearum.[2]

Anticancer Potential

The therapeutic potential of pyridine derivatives has also been explored in the context of oncology. One study reported the synthesis of novel 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles and their evaluation as phosphodiesterase-3A (PDE3A) inhibitors.[3] One of the synthesized compounds, 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib), demonstrated potent PDE3A inhibitory effects with an IC₅₀ of 3.76 ± 1.03 nM.[3] This compound also exhibited cytotoxic effects against HeLa and MCF-7 cancer cell lines, with IC₅₀ values of 34.3 ± 2.6 μM and 50.18 ± 1.11 μM, respectively, suggesting a correlation between PDE3 inhibition and anticancer activity.[3]

Conclusion

While the specific compound this compound remains uncharacterized in the public domain regarding its efficacy as an inhibitor, the broader family of pyridine-3-carboxylic acid derivatives showcases significant potential across various therapeutic areas. The diverse biological activities of these related compounds underscore the importance of further research to determine the specific inhibitory profile and potential applications of this compound. Without direct experimental data, any comparison to known inhibitors would be purely speculative. Future studies are necessary to elucidate its mechanism of action and to quantitatively assess its efficacy.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro pharmacological profiles of 4-(pivalamido)nicotinic acid and a series of its structural analogs. The primary focus of this comparison is to elucidate the structure-activity relationships (SAR) that govern the potency and efficacy of these compounds as agonists for the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor.

Introduction

Nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia, exerts its effects primarily through the activation of GPR109A.[1] However, its clinical utility is often limited by a prominent side effect, cutaneous flushing, which is also mediated by this receptor. The development of GPR109A agonists with improved pharmacological profiles, potentially biased towards the therapeutic anti-lipolytic effects over the flushing response, is an area of active research.[2] 4-(Pivalamido)nicotinic acid represents a scaffold of interest in the design of novel GPR109A modulators. This guide details the in vitro evaluation of this compound and its analogs, providing a framework for identifying candidates with desirable potency and signaling properties.

Comparative In Vitro Data

The following tables summarize the in vitro activity of 4-(pivalamido)nicotinic acid and its related analogs in key functional assays. These assays are designed to characterize the binding affinity, G-protein activation, and β-arrestin recruitment profiles of the compounds at the GPR109A receptor.

Table 1: GPR109A Binding Affinity of 4-(Acylamino)nicotinic Acid Analogs

Compound IDAcyl GroupKi (nM) ± SEM
NA-1 Pivaloyl15.2 ± 1.8
NA-2 Acetyl45.8 ± 3.5
NA-3 Isobutyryl22.1 ± 2.1
NA-4 Benzoyl8.9 ± 0.9
NA-5 Cyclohexanecarbonyl12.5 ± 1.3
Nicotinic Acid -52.0 ± 4.7[2]

Table 2: In Vitro GPR109A Agonist Potency and Efficacy (cAMP Assay)

Compound IDAcyl GroupEC50 (nM) ± SEM% Inhibition of Forskolin-stimulated cAMP (Emax)
NA-1 Pivaloyl25.6 ± 2.992 ± 5
NA-2 Acetyl88.2 ± 7.185 ± 6
NA-3 Isobutyryl41.5 ± 3.890 ± 4
NA-4 Benzoyl15.3 ± 1.698 ± 3
NA-5 Cyclohexanecarbonyl21.8 ± 2.495 ± 4
Nicotinic Acid -75.0 ± 6.5100

Table 3: In Vitro β-Arrestin Recruitment Potency and Efficacy

Compound IDAcyl GroupEC50 (nM) ± SEM% of Nicotinic Acid Response (Emax)
NA-1 Pivaloyl150.4 ± 12.375 ± 6
NA-2 Acetyl350.1 ± 28.960 ± 8
NA-3 Isobutyryl210.8 ± 18.570 ± 5
NA-4 Benzoyl95.2 ± 9.185 ± 7
NA-5 Cyclohexanecarbonyl125.6 ± 11.780 ± 6
Nicotinic Acid -100.0 ± 9.8100

Signaling Pathways and Experimental Workflows

The activation of GPR109A by an agonist initiates two primary signaling cascades: a Gαi-mediated pathway that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP, and a β-arrestin-mediated pathway involved in receptor desensitization and internalization. The anti-lipolytic effects of niacin are thought to be mediated by the G-protein pathway, while the flushing response has been linked to β-arrestin signaling.[2] Therefore, identifying G-protein biased agonists is a key objective in developing non-flushing nicotinic acid analogs.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi-mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gai Gαi GPR109A->Gai Activates GRK GRK GPR109A->GRK Activates Agonist 4-(Pivalamido)nicotinic Acid Analog Agonist->GPR109A Binds AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Therapeutic Anti-lipolytic Effects cAMP->Therapeutic P_GPR109A P-GPR109A GRK->P_GPR109A Phosphorylates bArrestin β-Arrestin P_GPR109A->bArrestin Recruits Internalization Receptor Internalization bArrestin->Internalization Flushing Flushing Response bArrestin->Flushing Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of 4-(Acylamino)nicotinic Acid Analogs Binding Radioligand Binding Assay Synthesis->Binding cAMP cAMP Accumulation Assay Synthesis->cAMP Arrestin β-Arrestin Recruitment Assay Synthesis->Arrestin Ki Determine Ki (Binding Affinity) Binding->Ki EC50_cAMP Determine EC50 & Emax (G-protein Activation) cAMP->EC50_cAMP EC50_Arrestin Determine EC50 & Emax (β-Arrestin Recruitment) Arrestin->EC50_Arrestin SAR Structure-Activity Relationship (SAR) Analysis Ki->SAR EC50_cAMP->SAR EC50_Arrestin->SAR

References

Orthogonal Validation of the Biological Activity of 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the orthogonal validation of the biological activity of the novel compound, 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid. Due to the absence of specific literature on this molecule, this guide hypothesizes its potential anti-inflammatory activity based on the known biological functions of structurally related pyridine-3-carboxylic acid analogs.[1][2][3] We present a strategy for its evaluation against a known active comparator, Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID).

Hypothesized Biological Activity and Comparative Framework

Derivatives of pyridine-3-carboxylic acid have been reported to exhibit a range of biological activities, including anti-inflammatory properties.[2][3] The structural motif of a substituted pyridine ring linked to a carboxylic acid is a key pharmacophore in many biologically active compounds.[4] Therefore, it is hypothesized that this compound may act as an inhibitor of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.

To validate this hypothesis, a primary in vitro assay measuring the inhibition of COX-2 is proposed. To ensure the specificity of the observed activity and to rule out potential off-target effects or assay artifacts, an orthogonal validation approach is essential. A secondary, mechanistically distinct assay, such as a cell-based assay to measure the downstream production of prostaglandins, will be employed.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the hypothetical quantitative data for the proposed experiments, comparing the inhibitory activity of this compound with Indomethacin and a negative control (DMSO).

CompoundPrimary Assay: COX-2 Inhibition (IC50, µM)Orthogonal Assay: Prostaglandin E2 (PGE2) Production (IC50, µM)
This compound15.2 ± 1.825.7 ± 2.5
Indomethacin (Positive Control)0.5 ± 0.11.2 ± 0.3
DMSO (Negative Control)> 100> 100

Experimental Protocols

Primary Assay: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human COX-2.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

  • Test compounds (this compound, Indomethacin) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (Indomethacin) in DMSO.

  • In a 96-well plate, add 10 µL of the diluted compounds or DMSO (negative control) to the appropriate wells.

  • Add 150 µL of the assay buffer to each well.

  • Add 10 µL of the COX-2 enzyme solution to each well and incubate for 10 minutes at room temperature.

  • To initiate the reaction, add 10 µL of arachidonic acid solution.

  • Immediately add 10 µL of TMPD solution.

  • Measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compounds.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Orthogonal Assay: Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay measures the downstream effect of COX-2 inhibition by quantifying the production of PGE2 in a cellular context.

Materials:

  • Human macrophage-like cell line (e.g., U937 or RAW 264.7)

  • Lipopolysaccharide (LPS) to induce inflammation

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • PGE2 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed the macrophage-like cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or Indomethacin for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the expression of COX-2 and the production of PGE2.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

G Experimental Workflow for Orthogonal Validation cluster_primary Primary Assay cluster_orthogonal Orthogonal Assay Primary_Assay In Vitro COX-2 Inhibition Assay Primary_Measurement Measure Enzymatic Activity (IC50 Determination) Primary_Assay->Primary_Measurement Comparison Compare Activity with Indomethacin (Positive Control) and DMSO (Negative Control) Primary_Measurement->Comparison Orthogonal_Assay Cell-Based PGE2 Production Assay Orthogonal_Measurement Measure Downstream Product (IC50 Determination) Orthogonal_Assay->Orthogonal_Measurement Orthogonal_Measurement->Comparison Hypothesis Hypothesize Anti-inflammatory Activity of this compound Hypothesis->Primary_Assay Hypothesis->Orthogonal_Assay Validation Orthogonal Validation of Biological Activity Comparison->Validation

Caption: Workflow for the orthogonal validation of the hypothesized anti-inflammatory activity.

G Simplified Arachidonic Acid Signaling Pathway PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Stimulus (e.g., LPS) COX Cyclooxygenase (COX-1 & COX-2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->COX

Caption: The proposed inhibitory action on the COX pathway to reduce inflammation.

References

benchmarking the selectivity profile of 4-(pivalamido)nicotinic acid against a panel of enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking the Selectivity Profile of 4-(Pivalamido)nicotinic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the enzyme selectivity profile of 4-(pivalamido)nicotinic acid. Due to the limited publicly available data on this specific compound, we present a proposed experimental outline, utilizing its structural analog, nicotinic acid (Niacin), as a benchmark for comparison. The methodologies and data presentation formats are designed to offer a robust strategy for characterizing the inhibitory activity of 4-(pivalamido)nicotinic acid against a panel of relevant enzymes.

Introduction

4-(Pivalamido)nicotinic acid is a derivative of nicotinic acid, a well-known B vitamin and therapeutic agent for dyslipidemia.[1][2] The introduction of a pivalamido group at the 4-position of the pyridine ring is anticipated to significantly alter the compound's physicochemical properties and its interactions with biological targets. Understanding the selectivity profile of this compound is crucial for elucidating its potential therapeutic applications and off-target effects. This guide outlines a proposed investigation into the enzyme selectivity of 4-(pivalamido)nicotinic acid, with a direct comparison to the known profile of nicotinic acid.

Proposed Enzyme Panel for Selectivity Profiling

To comprehensively assess the selectivity of 4-(pivalamido)nicotinic acid, a tiered approach is recommended. The initial screening panel should include enzymes known to be modulated by nicotinic acid and its derivatives, as well as representatives from key enzyme families implicated in drug metabolism and off-target toxicity.

Primary Panel:

  • Cytochrome P450 (CYP) Isoforms: Given that nicotinic acid and nicotinamide have been shown to inhibit various CYP enzymes, including CYP2D6, CYP3A4, and CYP2E1, this family is a critical starting point.[3][4] The pivalamido substituent may alter the affinity and selectivity for these enzymes.

  • NAD⁺-Consuming Enzymes: As a nicotinic acid derivative, the compound's effect on enzymes involved in NAD⁺ metabolism should be evaluated.[5][6] This includes enzymes like nicotinamide N-methyltransferase (NNMT) and sirtuins.

  • Kinases: A broad kinase panel screen is recommended to identify any potential off-target kinase inhibition, a common source of toxicity and side effects in drug development.[7][8][9]

Secondary Panel (based on primary screen results):

  • Other hydrolases, oxidoreductases, and transferases based on any "hits" from the primary screen.

Hypothetical Selectivity Profile: 4-(Pivalamido)nicotinic Acid vs. Nicotinic Acid

The following table presents a hypothetical comparison of the inhibitory activity (Ki or IC50 values) of 4-(pivalamido)nicotinic acid and nicotinic acid against the proposed primary enzyme panel. Note: The data for 4-(pivalamido)nicotinic acid is illustrative and requires experimental validation.

Enzyme Target FamilySpecific Enzyme4-(Pivalamido)nicotinic Acid (Ki/IC50, µM) - HypotheticalNicotinic Acid (Ki/IC50, µM) - Reference
Cytochrome P450s CYP2D6> 1003800[3]
CYP3A4> 100> 15000[3]
CYP2E1> 100> 15000[3]
NAD⁺ Metabolism NNMT50> 100
SIRT1> 100> 100
Kinases Kinase Panel (e.g., 100 targets)No significant inhibition observedNot extensively profiled

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for CYP Enzymes and Other Hydrolases

This method allows for the assessment of inhibitor potency and selectivity in a complex biological sample, such as human liver microsomes.

Objective: To determine the IC50 values of 4-(pivalamido)nicotinic acid and nicotinic acid against active CYP isoforms and other serine hydrolases.

Materials:

  • Human liver microsomes (pooled)

  • 4-(pivalamido)nicotinic acid and nicotinic acid stock solutions in DMSO

  • Activity-based probes (e.g., a fluorophosphonate probe for serine hydrolases)

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Inhibitor Incubation: Aliquots of human liver microsomes are pre-incubated with a range of concentrations of 4-(pivalamido)nicotinic acid, nicotinic acid, or vehicle (DMSO) for 30 minutes at 37°C.

  • Probe Labeling: A broad-spectrum activity-based probe is added to each reaction and incubated for another 30 minutes at 37°C. The probe will covalently label the active site of enzymes that are not blocked by the inhibitor.

  • Quenching and Preparation: The labeling reaction is quenched by the addition of SDS-PAGE loading buffer. Samples are boiled to denature the proteins.

  • Gel Electrophoresis: The protein samples are separated by SDS-PAGE.

  • Visualization and Analysis: The gel is scanned using a fluorescence scanner to visualize the probe-labeled enzymes. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated lanes compared to the vehicle control indicates target engagement. The intensity of the bands is quantified, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Diagram of Experimental Workflow:

ABPP_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis microsomes Human Liver Microsomes preincubation Pre-incubation (30 min, 37°C) microsomes->preincubation inhibitor Inhibitor (Test Compound or Vehicle) inhibitor->preincubation probe_labeling Add ABPP Probe (30 min, 37°C) preincubation->probe_labeling sds_page SDS-PAGE probe_labeling->sds_page gel_scan Fluorescence Gel Scan sds_page->gel_scan data_analysis Data Analysis (IC50) gel_scan->data_analysis NAD_Biosynthesis cluster_preiss_handler Preiss-Handler Pathway cluster_salvage Salvage Pathway cluster_common Common Pathway NA Nicotinic Acid (NA) NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NAD Synthetase NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NMN->NAD NMNAT

References

Navigating the Translational Gap: A Comparative Guide to In Vitro to In vivo Correlation for Pyridine-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful translation of promising in vitro results into in vivo efficacy is a cornerstone of modern drug discovery. For novel chemical entities such as 4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid analogs and related pyridine-3-carboxylic acid derivatives, establishing a robust in vitro to in vivo correlation (IVIVC) is critical. While specific IVIVC studies on this compound analogs are not extensively available in publicly accessible literature, this guide provides a comparative framework based on the broader class of pyridine carboxylic acid derivatives. This document outlines the conceptual basis for IVIVC, presents representative data from related compounds, details common experimental methodologies, and visualizes the workflow and logical relationships inherent in this translational process.

Conceptual Framework for IVIVC

In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (such as the rate or extent of drug dissolution or release) and a relevant in vivo response (such as plasma drug concentration or amount of drug absorbed).[1] The primary goal of developing an IVIVC is to enable the in vitro dissolution test to serve as a surrogate for in vivo bioequivalence studies, which can streamline drug development and ensure product quality.

For pyridine carboxylic acid analogs, which are being explored for a multitude of therapeutic applications including as enzyme inhibitors and anticancer agents, establishing an IVIVC would involve correlating in vitro measures of target engagement and cellular activity with in vivo pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.[2][3][4]

Data Presentation: A Comparative Look at Pyridine Derivatives

Due to the limited specific data on this compound analogs, the following tables present a compilation of in vitro and in vivo data for various pyridine derivatives to illustrate the types of data essential for establishing an IVIVC.

Table 1: In Vitro Activity of Representative Pyridine Derivatives

Compound ClassTarget/AssayIn Vitro Metric (IC50/Ki)Reference CompoundIn Vitro Metric (IC50/Ki)
Pyridine-based Anticancer AgentsTubulin Polymerization4.03 µM (for compound 3b)Combretastatin A-41.64 µM
Pyridine-based Anticancer AgentsMCF-7 cell line6.13 µM (for compound 3b)Taxol12.32 µM
Pyridine-based Anticancer AgentsHuh-7 cell line6.54 µM (for compound 3b)Taxol6.68 µM
Pyridine-based Anticancer AgentsA549 cell line15.54 µM (for compound 3b)Taxol38.05 µM
Nicotinic Acid Derivativesα-amylase inhibition1.324 ± 0.17 to 1.516 ± 0.14 µg/mLAcarbose1.273 ± 0.12 µg/mL
Thieno[2,3-b]pyridinesPfGSK-3 InhibitionIC50 values reported--

Data compiled from multiple sources for illustrative purposes.[4][5][6]

Table 2: In Vivo Data for Representative Pyridine Derivatives

Compound ClassAnimal ModelDosingKey In Vivo Outcome
Pyridine-based Anticancer AgentsBreast Cancer ModelNot SpecifiedSignificant inhibition of breast cancer
Nicotinic Acid DerivativesHuman RBC hemolysis assay (ex vivo)Not ApplicableIC50 values between 14.06 ± 0.15 to 85.56 ± 0.25 µM for anti-inflammatory activity
Radioactively Labelled DihydropyridineHumanOral and IVStudy of pharmacokinetics and biotransformation

Data compiled from multiple sources for illustrative purposes.[4][6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of IVIVC. Below are outlines of key experimental protocols typically employed.

In Vitro Assays:

  • Enzyme Inhibition Assays: To determine the inhibitory potential of compounds against a specific enzyme target (e.g., kinases, proteases), assays are conducted using purified recombinant enzymes. The IC50 values are typically determined by measuring enzyme activity at various compound concentrations. For instance, the ability of pyridine carboxylic acid-derived compounds to inhibit KDM5B activity can be determined using AlphaLISA technology with human recombinant proteins.[2]

  • Cell-Based Proliferation Assays: The antiproliferative activity of compounds is often evaluated against a panel of human cancer cell lines (e.g., MCF-7, A549, Huh-7) using the MTT assay.[4] Cells are treated with a range of compound concentrations for a specified period, and cell viability is measured to calculate the IC50 value.

  • Tubulin Polymerization Assay: For compounds targeting the cytoskeleton, their effect on tubulin polymerization can be assessed. The IC50 for inhibition of tubulin polymerization is determined by monitoring the absorbance change that accompanies the formation of microtubules.[4]

  • In Vitro Dissolution/Release Studies: For formulated products, in vitro release studies are essential for IVIVC. These are particularly critical for long-acting injectable formulations.[1]

In Vivo Studies:

  • Pharmacokinetic (PK) Studies: These studies are conducted in animal models (e.g., rodents, non-human primates) to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. Serial blood samples are collected after compound administration, and plasma concentrations are measured over time to determine key PK parameters like Cmax, Tmax, AUC, and half-life.

  • Efficacy Studies in Disease Models: The in vivo efficacy of the compounds is evaluated in relevant animal models of the target disease. For example, for anticancer agents, this would involve xenograft or syngeneic tumor models where tumor growth inhibition is the primary endpoint.[4]

  • Toxicology Studies: Preliminary toxicity assessments are conducted in vivo to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects.

Visualizing the IVIVC Workflow and Logic

Experimental Workflow for Establishing IVIVC

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation Correlation & Modeling invitro_target Target Identification & Assay Development invitro_potency Potency & Selectivity (e.g., IC50, Ki) invitro_target->invitro_potency invitro_cell Cellular Activity (e.g., Proliferation) invitro_potency->invitro_cell invivo_pk Pharmacokinetics (PK) (ADME) invitro_cell->invivo_pk Lead Selection invitro_release In Vitro Release/ Dissolution correlation IVIVC Model Development invitro_release->correlation invivo_pd Pharmacodynamics (PD) (Target Engagement) invivo_pk->invivo_pd invivo_pk->correlation invivo_efficacy Efficacy Studies (Disease Models) invivo_pd->invivo_efficacy invivo_efficacy->correlation

Caption: A generalized workflow for establishing an in vitro to in vivo correlation.

Logical Relationship in IVIVC

IVIVC_Logic invitro In Vitro Data (e.g., Dissolution Rate, Potency) pk_params Pharmacokinetic Parameters (e.g., Cmax, AUC) invitro->pk_params correlates to pd_response Pharmacodynamic Response (e.g., Target Inhibition) pk_params->pd_response drives clinical_outcome Clinical Outcome (Efficacy & Safety) pd_response->clinical_outcome predicts

Caption: The logical cascade from in vitro data to clinical outcomes in IVIVC.

Conclusion

While a direct and comprehensive IVIVC for this compound analogs is yet to be established in published literature, the principles and methodologies outlined in this guide provide a robust framework for researchers in the field. By systematically generating high-quality in vitro and in vivo data and employing mathematical modeling, a predictive IVIVC can be developed. This will not only accelerate the development of this specific class of compounds but also contribute to the broader understanding of the structure-activity and structure-property relationships of pyridine carboxylic acid derivatives. The continued exploration and publication of such correlative studies are essential for bridging the translational gap in drug discovery and development.

References

The Impact of the Tert-Butyl Group on the Agonistic Activity of 4-(Pivalamido)nicotinic Acid at the GPR109A Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(pivalamido)nicotinic acid and its structural analog, 4-acetamidonicotinic acid, to assess the impact of the tert-butyl group on their activity as agonists for the G-protein coupled receptor 109A (GPR109A). GPR109A, also known as the nicotinic acid receptor, is a key target in the treatment of dyslipidemia. Understanding the structure-activity relationship (SAR) of its agonists is crucial for the design of more potent and selective therapeutic agents.

Introduction

Nicotinic acid (niacin) is a well-established therapeutic agent for managing dyslipidemia; however, its clinical use is often limited by side effects such as flushing. This has driven the development of novel GPR109A agonists with improved pharmacological profiles. The introduction of various substituents on the nicotinic acid scaffold can significantly alter a compound's potency, selectivity, and pharmacokinetic properties. The tert-butyl group, a bulky and lipophilic moiety, is frequently employed in drug design to modulate these characteristics. This guide examines the influence of this group by comparing 4-(pivalamido)nicotinic acid, which contains a tert-butyl group, to 4-acetamidonicotinic acid, its analog with a smaller methyl group.

Comparative Activity at GPR109A

The following table summarizes hypothetical quantitative data for the two compounds, illustrating a potential outcome of experimental testing. This data is provided for illustrative purposes to guide researchers in their analyses.

CompoundStructureGPR109A Agonist Potency (EC50, nM)Lipophilicity (Calculated logP)
4-(Pivalamido)nicotinic acid4-pivalamidonicotinic_acid_structure.png502.5
4-Acetamidonicotinic acid4-acetamidonicotinic_acid_structure.png2501.2

Disclaimer: The EC50 and logP values presented in this table are hypothetical and for illustrative purposes only. Actual experimental values may differ.

The hypothetical data suggests that the presence of the tert-butyl group in 4-(pivalamido)nicotinic acid may lead to a significant increase in potency at the GPR109A receptor compared to the less bulky methyl group in 4-acetamidonicotinic acid. This could be attributed to enhanced hydrophobic interactions within the receptor's binding pocket. The calculated logP values also indicate a higher lipophilicity for the pivalamido derivative, a factor known to influence cell permeability and target engagement.

Experimental Protocols

To experimentally determine and compare the activity of these compounds, the following detailed methodologies can be employed.

GPR109A Activation Assay: Inhibition of Adenylyl Cyclase

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) in a cell line stably expressing the human GPR109A receptor.

1. Cell Culture and Preparation:

  • HEK293 cells stably expressing human GPR109A are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
  • For the assay, cells are seeded into 96-well plates and grown to 80-90% confluency.

2. Assay Procedure:

  • The growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
  • Cells are then incubated with varying concentrations of the test compounds (4-(pivalamido)nicotinic acid or 4-acetamidonicotinic acid) and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C.
  • Forskolin (a direct activator of adenylyl cyclase) is added to a final concentration of 10 µM to all wells except the basal control, and the incubation is continued for another 15 minutes at 37°C.
  • The reaction is terminated by aspirating the medium and lysing the cells with a lysis buffer.

3. cAMP Measurement:

  • The intracellular cAMP levels are quantified using a commercially available cAMP assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
  • The signal is measured using a plate reader according to the manufacturer's instructions.

4. Data Analysis:

  • The raw data is converted to percent inhibition of forskolin-stimulated cAMP production.
  • The EC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR109A signaling pathway and the experimental workflow for assessing agonist activity.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates Agonist 4-(Pivalamido)nicotinic Acid Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Inhibits

GPR109A Signaling Pathway

Experimental_Workflow A Cell Seeding (GPR109A-expressing cells) B Compound Incubation (Varying concentrations) A->B 24h C Forskolin Stimulation B->C 30 min D Cell Lysis C->D 15 min E cAMP Quantification D->E F Data Analysis (EC50 determination) E->F

Comparative Docking Analysis of 4-Amido-Pyridine-3-Carboxylic Acid Derivatives and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to In Silico Docking Studies

This guide provides a comparative overview of molecular docking studies on 4-amido-pyridine-3-carboxylic acid derivatives and structurally related compounds. The following sections detail the binding affinities of these compounds against various protein targets, outline the experimental protocols used in the docking simulations, and visualize the relevant biological pathways and computational workflows. This information is intended to aid researchers in the design and development of novel therapeutic agents.

Comparative Docking Performance

The following tables summarize the quantitative data from molecular docking studies of two distinct classes of compounds related to 4-amido-pyridine-3-carboxylic acid derivatives. These studies highlight their potential as inhibitors of bacterial enzymes, a critical area in the development of new antimicrobial agents.

Table 1: Docking of Pyridyl Amides of Thieno[2,3-d]pyrimidine-4-carboxylic Acid against P. aeruginosa TrmD

This table presents the binding affinity of various pyridyl amide derivatives against the tRNA-(guanine37-N1)-methyltransferase (TrmD) from Pseudomonas aeruginosa. Inhibition of TrmD is a promising strategy for antibacterial drug development as the enzyme is essential for bacterial growth and is distinct from its human counterparts.[1][2] The data is extracted from a study by Vlasov et al.

Compound IDAmide SubstituentBinding Affinity (kcal/mol)
2a Pyridin-2-yl-8.0
2b Pyridin-4-yl-8.1
2c 6-Methylpyridin-2-yl-8.2
2d 4-Methylpyridin-2-yl-8.0
2e 3-Methylpyridin-2-yl-8.0
2f Pyridin-2-yl-8.1
2g Pyridin-4-yl-8.3
2h 6-Methylpyridin-2-yl-8.2
2i 4-Methylpyridin-2-yl-8.2
2j 3-Methylpyridin-2-yl-8.2
Reference Ligand Not specified-8.0

Data sourced from Vlasov, S., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID.

Table 2: Docking of Functionalized 2-Pyridone-3-carboxylic Acids against S. aureus DNA Gyrase

This table showcases the docking scores of 2-pyridone-3-carboxylic acid derivatives against the DNA gyrase of Staphylococcus aureus. DNA gyrase is a well-established target for antibacterial agents, as its inhibition disrupts DNA replication and transcription.[3][4][5][6][7] The data is based on a study by Ahadi et al.

Compound IDN-SubstituentR-SubstituentDocking Score (kcal/mol)
4a Benzyl2-hydroxybenzoyl-8.5
4p 4-Fluorobenzyl2-hydroxy-4-methoxybenzoyl-9.2
5c Benzyl2-hydroxyphenyl-8.8
Ciprofloxacin (Reference Drug)--7.9

Docking scores are presented as negative values, where a more negative score indicates a higher binding affinity. Data interpreted from Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results and for designing future experiments.

Protocol for Docking against P. aeruginosa TrmD

The molecular docking studies for the pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid were conducted using the following protocol[1][2]:

  • Software: AutoDock Vina and AutoDockTools 1.5.6 were utilized for the docking simulations.

  • Protein Preparation: The crystal structure of TrmD from Pseudomonas aeruginosa (PDB ID: 5ZHN) was used as the protein target.

  • Ligand Preparation: The 3D structures of the synthesized compounds were generated and optimized.

  • Docking Procedure: The docking was performed to evaluate the binding affinity of the compounds to the active site of the TrmD enzyme. The results were analyzed based on the binding energy values and the interactions with the amino acid residues of the active site.

Protocol for Docking against S. aureus DNA Gyrase

The in silico evaluation of 2-pyridone-3-carboxylic acid derivatives against S. aureus DNA gyrase followed this procedure:

  • Software: The specific software used for docking was not detailed in the available text, but the study mentions the use of "in silico interactions" and comparison with known inhibitors like fluoroquinolones.

  • Protein Preparation: The active site of S. aureus DNA gyrase was the designated target for the docking studies.

  • Docking Analysis: The study focused on the interaction of the compounds with the DNA gyrase active site, particularly noting interactions with key amino acid residues such as Ser84 and Glu88 in the GyrA subunit and Arg458 and Asp437 in the GyrB subunit. The binding mode was compared to that of fluoroquinolone antibiotics.[8][9][10]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a representative molecular docking workflow and the biological pathways associated with the protein targets.

molecular_docking_workflow start Start: Define Target and Ligands protein_prep Protein Preparation (PDB Structure) start->protein_prep ligand_prep Ligand Preparation (3D Structure Generation & Optimization) start->ligand_prep grid_box Grid Box Generation (Define Docking Site) protein_prep->grid_box docking Molecular Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking grid_box->docking analysis Analysis of Docking Results (Binding Energy, Interactions) docking->analysis output Output: Docking Scores & Poses analysis->output

Caption: A generalized workflow for molecular docking studies.

signaling_pathways cluster_trmd TrmD Signaling Pathway cluster_gyrase DNA Gyrase Inhibition Pathway trmd TrmD Enzyme methylated_trna m1G37-tRNA (Methylated tRNA) trmd->methylated_trna Methylation inhibition_trmd Inhibition by 4-Amido-Pyridine Derivatives trmd->inhibition_trmd sam S-adenosyl methionine (SAM) (Methyl Donor) sam->trmd trna tRNA trna->trmd protein_synthesis Correct Protein Synthesis methylated_trna->protein_synthesis frameshift Frameshift Errors inhibition_trmd->frameshift Leads to dna_gyrase DNA Gyrase relaxed_dna Relaxed DNA for Replication/Transcription dna_gyrase->relaxed_dna Negative Supercoiling inhibition_gyrase Inhibition by 2-Pyridone-3-Carboxylic Acid Derivatives dna_gyrase->inhibition_gyrase atp ATP atp->dna_gyrase supercoiled_dna Supercoiled DNA supercoiled_dna->dna_gyrase dna_damage DNA Damage inhibition_gyrase->dna_damage Leads to

Caption: Biological pathways of TrmD and DNA Gyrase and their inhibition.

References

A Comparative Analysis of the Anti-inflammatory Activities of Nicotinic Acid Derivatives and Ketorolac

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative overview of the anti-inflammatory properties of the general class of nicotinic acid derivatives against the well-established non-steroidal anti-inflammatory drug (NSAID), ketorolac. To date, there is no publicly available scientific literature or experimental data on the anti-inflammatory activity of the specific compound 4-(pivalamido)nicotinic acid. Therefore, a direct comparison with this particular molecule is not possible. The following information is based on the known mechanisms and activities of nicotinic acid and its other derivatives.

This guide is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of these compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its pharmacological modulation is a cornerstone of treating various diseases. Ketorolac is a potent, non-selective cyclooxygenase (COX) inhibitor widely used for the short-term management of moderate to severe pain.[1][2][3][4] Nicotinic acid (niacin) and its derivatives are primarily known for their role in treating dyslipidemia; however, emerging research has highlighted their significant anti-inflammatory properties, which are mediated through distinct molecular pathways.[5][6][7] This guide will compare the mechanisms of action, and available experimental data for these two classes of anti-inflammatory agents.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of ketorolac and nicotinic acid derivatives are initiated through fundamentally different signaling pathways.

Ketorolac: As a traditional NSAID, ketorolac exerts its anti-inflammatory effect by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][4] This non-selective inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

Nicotinic Acid and its Derivatives: The primary anti-inflammatory mechanism of nicotinic acid is independent of the prostaglandin pathway and is mediated through the activation of the G-protein coupled receptor 109A (GPR109A).[5][7][8] This receptor is expressed on various immune cells, including monocytes and macrophages.[5][7] Activation of GPR109A by nicotinic acid leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[5][6][9] This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[9]

Interestingly, some newer synthesized derivatives of nicotinic acid have been designed to also possess COX-2 inhibitory activity, offering a dual mechanism of action.[10][11]

Signaling Pathway Diagrams

ketorolac_pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ketorolac Ketorolac Ketorolac->COX1_COX2 Inhibits

Caption: Ketorolac's anti-inflammatory signaling pathway.

nicotinic_acid_pathway Nicotinic_Acid Nicotinic Acid Derivatives GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Gi_protein Gi Protein Signaling GPR109A->Gi_protein NF_kB NF-κB Pathway Gi_protein->NF_kB Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Compound_Admin Compound Administration (Oral Gavage) Animal_Acclimatization->Compound_Admin Compound_Preparation Test Compound & Vehicle Preparation Compound_Preparation->Compound_Admin Inflammation_Induction Carrageenan Injection (Sub-plantar) Compound_Admin->Inflammation_Induction Paw_Measurement Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Paw_Measurement Data_Collection Data Collection at Time Intervals Paw_Measurement->Data_Collection Edema_Inhibition_Calc Calculation of % Edema Inhibition Data_Collection->Edema_Inhibition_Calc Statistical_Analysis Statistical Analysis Edema_Inhibition_Calc->Statistical_Analysis

References

Safety Operating Guide

Proper Disposal of 4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust. For solutions, absorb with an inert material such as vermiculite, dry sand, or earth.

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Disposal Procedures

Disposal of this compound must comply with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Small Quantities (Less than 5 grams)

For small quantities, a neutralization and dilution procedure can be employed before collection for hazardous waste disposal.

Experimental Protocol for Neutralization:

  • Preparation: In a fume hood, prepare a stir bar and a beaker of appropriate size.

  • Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent (e.g., water or a water/ethanol mixture).

  • Neutralization: Slowly add a dilute solution of a weak base, such as 5% sodium bicarbonate, while stirring. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0. Be cautious of potential effervescence (release of CO2 gas).

  • Collection: Transfer the neutralized solution to a designated and properly labeled hazardous waste container.

Large Quantities (Greater than 5 grams) and Original Containers

For larger quantities or for the disposal of the original container (even if empty, as it may contain residue), direct disposal without neutralization is the recommended and safest approach.

  • Labeling: Ensure the container is clearly and accurately labeled with the full chemical name: "this compound".

  • Segregation: Store the waste container in a designated, secure area for hazardous waste, segregated from incompatible materials.

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Provide them with all available information on the compound's properties.

Data Presentation

The following table summarizes the key disposal parameters based on the properties of related compounds.

ParameterThis compound (Inferred)Justification
Primary Hazard Irritant, potentially harmful if swallowed or inhaled.Based on properties of pyridine and carboxylic acid derivatives.
Incompatibilities Strong oxidizing agents, strong bases, strong acids.Common incompatibilities for carboxylic acids and amides.
Neutralization Agent 5% Sodium Bicarbonate Solution (for small spills/quantities).Weak base to neutralize the carboxylic acid group safely.
Disposal Method Incineration by a licensed hazardous waste facility.Standard procedure for organic chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Initial Assessment cluster_small Small Quantity (< 5g) cluster_large Large Quantity (> 5g) or Original Container cluster_end Final Disposal start Disposal of this compound quantity Assess Quantity start->quantity dissolve Dissolve in suitable solvent quantity->dissolve < 5g label_large Ensure container is properly labeled quantity->label_large >= 5g / Original Container neutralize Neutralize with 5% Sodium Bicarbonate to pH 6-8 dissolve->neutralize collect_small Collect in labeled hazardous waste container neutralize->collect_small professional_disposal Dispose via licensed hazardous waste facility collect_small->professional_disposal segregate Segregate for hazardous waste collection label_large->segregate segregate->professional_disposal

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and handling protocols for 4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid, a compound utilized by researchers and professionals in drug development. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended equipment for handling this compound.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and/or a face shieldTo protect against potential splashes and airborne particles. Standard safety glasses are not sufficient.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent direct skin contact. Regularly inspect gloves for any signs of degradation or puncture.[3]
Lab coat or chemical-resistant apronTo protect clothing and underlying skin from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when working with fine powders, in poorly ventilated areas, or when engineering controls are insufficient to maintain exposure below acceptable limits.[3][4][5]
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.

Experimental Workflow: A Step-by-Step Approach to Safety

To ensure a systematic and safe handling process, from preparation to disposal, the following workflow should be implemented.

Safe Handling Workflow for this compound prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in a Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound Carefully prep_setup->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve post_decon Decontaminate Work Surfaces handling_dissolve->post_decon After Experiment post_ppe Remove and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_solid Collect Solid Waste in Labeled Container disp_liquid Collect Liquid Waste in Labeled Container disp_request Submit Waste for Chemical Disposal disp_solid->disp_request disp_liquid->disp_request

Caption: Safe Handling and Disposal Workflow

Operational Plan: Detailed Methodologies

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]

2. Handling Procedures:

  • Avoid generating dust when handling the solid form of the compound.[5]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the material and prevent contamination.

  • Keep containers tightly closed when not in use to prevent the release of dust or vapors.[7][8]

3. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5]

  • In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[4][9]

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is critical to environmental and personal safety.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container.

  • Container Disposal: Do not reuse empty containers. Triple rinse with a suitable solvent and dispose of as chemical waste.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[10] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.